molecular formula C22H18N6 B1684574 Rilpivirine CAS No. 500287-72-9

Rilpivirine

Cat. No.: B1684574
CAS No.: 500287-72-9
M. Wt: 366.4 g/mol
InChI Key: YIBOMRUWOWDFLG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rilpivirine is a second-generation, diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for research into Human Immunodeficiency Virus Type 1 (HIV-1) . Its primary research value lies in its high potency and long half-life (approximately 45 hours for oral administration), which are key properties in the study of long-acting antiretroviral formulations . The compound's mechanism of action involves non-competitively inhibiting HIV-1 reverse transcriptase, thereby blocking the RNA- and DNA-dependent DNA polymerase activities essential for viral replication . A significant feature of this compound for virology research is its flexible structure, which allows it to adapt to mutations in the reverse transcriptase binding pocket, making it a valuable tool for investigating resistance profiles and viral evasion mechanisms . In research settings, this compound is critical for studying combination therapies, as it is a key component in several fixed-dose combinations and, notably, in the first long-acting, injectable complete regimen with cabotegravir . This compound is highly protein-bound (>99%) and is metabolized predominantly by the cytochrome P450 enzyme CYP3A4, which is an important consideration for designing in vitro and in vivo drug interaction studies . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198189
Record name Rilpivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1mg/ml, Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0)
Record name Rilpivirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08864
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rilpivirine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Slightly yellow crystalline powder, White to off-white powder

CAS No.

500287-72-9
Record name Rilpivirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500287-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilpivirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilpivirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08864
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rilpivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4-((4-[(E)-2-Cyanoethenyl]- 2,6-dimethylphenyl)amino) pyrimidin-2-yl)amino) benzonitril
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RILPIVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI96A8X663
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rilpivirine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

241-243°C, 242 °C
Record name Rilpivirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08864
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rilpivirine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of Rilpivirine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Rilpivirine (TMC278) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The Resilience of Flexibility

This compound (TMC278) represents a paradigm shift in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] Unlike first-generation NNRTIs (e.g., nevirapine, efavirenz) which are rigid "butterflies," this compound belongs to the Diarylpyrimidine (DAPY) class.[2] Its core design philosophy is torsional flexibility —the ability to "wiggle" and "jiggle" within the binding pocket. This molecular plasticity allows this compound to maintain high-affinity binding even when the HIV-1 Reverse Transcriptase (RT) enzyme undergoes structural rearrangements due to drug-resistance mutations (e.g., K103N, Y181C).

This guide details the structural logic, the convergent process chemistry used for large-scale manufacturing, and the mechanistic pharmacodynamics that define this compound as a "resilient" antiretroviral agent.

Molecular Design & SAR: The "Horseshoe" Conformation

The DAPY Scaffold Evolution

The discovery of this compound was not serendipitous but the result of rational evolution from previous scaffolds: TIBO




-APA

DATA

DAPY .

The critical breakthrough was the introduction of flexible linkers connecting the central pyrimidine ring to the wing moieties.

  • Central Core: A pyrimidine ring acting as the hub.

  • Left Wing: A 2,6-dimethylphenyl moiety with a para-cyanovinyl group. The methyl groups provide steric bulk to force the molecule into a specific conformation, while the cyanovinyl group extends into a hydrophobic tunnel (conserved region).

  • Right Wing: A benzonitrile moiety that interacts with the solvent-exposed region.

"Wiggling" and "Jiggling"

Crystallographic studies (PDB: 3MEE) reveal that this compound adopts a "U" or "Horseshoe" conformation within the NNRTI binding pocket (NNIBP).

  • Wiggling: Torsional rotations around the single bonds connecting the wings to the central pyrimidine allow the molecule to adjust its shape.

  • Jiggling: The ability of the entire molecule to reposition itself slightly within the pocket to accommodate steric clashes caused by mutations.

Key Binding Interactions
  • Hydrogen Bonding: The N-H of the aniline linkers forms a hydrogen bond network with the backbone carbonyl of Lys101 .

  • 
    -
    
    
    
    Stacking:
    The wings engage in aromatic interactions with Tyr181 , Tyr188 , Phe227 , and Trp229 .
  • Hydrophobic Tunnel: The cyanovinyl group penetrates a hydrophobic channel formed by Phe227 and Trp229 , a region that is functionally constrained and less prone to mutation.

Chemical Synthesis: Process Optimization

The manufacturing route of this compound utilizes a convergent strategy , synthesizing two key intermediates ("Left Wing" and "Right Wing") separately before a final coupling. This approach maximizes yield and minimizes the handling of late-stage toxic intermediates.

Synthesis Workflow Diagram

Rilpivirine_Synthesis cluster_left Left Wing Synthesis (Intermediate A) cluster_right Right Wing Synthesis (Intermediate B) cluster_final Convergent Coupling start1 4-iodo-2,6-dimethylaniline step1 Heck Reaction (Pd(OAc)2, P(o-tol)3, Et3N) 130°C start1->step1 start2 Acrylonitrile start2->step1 start3 4-aminobenzonitrile step2 Nucleophilic Aromatic Substitution (Base, Solvent) start3->step2 start4 2,4-dichloropyrimidine start4->step2 int_A (E)-3-(4-amino-3,5-dimethylphenyl) acrylonitrile HCl (Intermediate A) step1->int_A Yield ~75-95% step3 Coupling Reaction (Acetonitrile/Reflux or Melt) HCl scavenger int_A->step3 int_B 4-[(4-chloropyrimidin-2-yl)amino] benzonitrile (Intermediate B) step2->int_B Selectivity for C-4 int_B->step3 This compound This compound (TMC278) Free Base step3->this compound Yield >70% salt_form This compound HCl (Form A) This compound->salt_form HCl/Isopropanol

Figure 1: Convergent synthesis strategy for this compound, highlighting the separate construction of the 'Left' and 'Right' wings.

Detailed Protocols
Step 1: Synthesis of the "Left Wing" (Intermediate A)

Target: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.[3][4][5]

  • Reagents: 4-iodo-2,6-dimethylaniline, Acrylonitrile, Palladium(II) acetate (catalyst), Tri-o-tolylphosphine (ligand), Sodium acetate.

  • Protocol:

    • Charge reactor with 4-iodo-2,6-dimethylaniline and sodium acetate in dimethylacetamide (DMAc).

    • Add Pd(OAc)₂ and ligand under inert atmosphere (

      
      ).
      
    • Add acrylonitrile and heat to 130°C for 12–24 hours (Heck Coupling).

    • Critical Control: High temperature favors the trans (E) isomer, which is required for activity.

    • Workup: Cool, filter catalyst, and precipitate the product by adding water.[5][6]

    • Salt Formation: Dissolve in isopropanol/ethanol and treat with HCl gas/solution to crystallize the hydrochloride salt.

Step 2: Synthesis of the "Right Wing" (Intermediate B)

Target: 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.[3][4][5][7][8][9]

  • Reagents: 4-aminobenzonitrile, 2,4-dichloropyrimidine.[4]

  • Protocol:

    • Dissolve 4-aminobenzonitrile in a polar solvent (e.g., 1,4-dioxane or acetonitrile).

    • Add 2,4-dichloropyrimidine.

    • Heat to reflux .[6]

    • Selectivity: The 4-position of the pyrimidine is more reactive towards nucleophilic attack than the 2-position, but selectivity must be controlled by temperature.

    • Isolate the product by filtration.[6][10] The chlorine at the 4-position remains available for the final coupling.

Step 3: Final Coupling (this compound Formation)
  • Reagents: Intermediate A (Left Wing), Intermediate B (Right Wing), Acetonitrile (solvent).

  • Protocol:

    • Suspend Intermediate A and Intermediate B in acetonitrile.

    • Optimization: While early MedChem routes used fusion (melting without solvent) or high-boiling solvents like NMP, modern process routes prefer acetonitrile at reflux or pressurized conditions to avoid toxic solvent residues.

    • Heat to reflux (~80°C) or higher under pressure. The reaction is an S_NAr (Nucleophilic Aromatic Substitution) where the aniline nitrogen of the Left Wing displaces the chlorine of the Right Wing.

    • Workup: Basify with

      
       or 
      
      
      
      to neutralize the HCl generated.
    • Crystallize the free base.

    • Salt Formation: Dissolve in 2-propanol and treat with HCl to generate This compound Hydrochloride (Form A is the preferred polymorph).

Mechanism of Action & Resistance Profile

Binding Mode Diagram

Rilpivirine_Binding cluster_pocket NNRTI Binding Pocket (NNIBP) RPV This compound (TMC278) K101 Lys101 (Backbone) RPV->K101 Hydrogen Bond (Main Chain) W229 Trp229 (Hydrophobic) RPV->W229 π-π Stacking & Hydrophobic Fill Y181 Tyr181 (Aromatic) RPV->Y181 π-π Stacking F227 Phe227 (Tunnel Entry) RPV->F227 Van der Waals E138 Glu138 (p51 Subunit) RPV->E138 Allosteric Influence

Figure 2: Interaction map of this compound within the HIV-1 RT allosteric pocket. Note the critical H-bond with Lys101 and the hydrophobic interaction with Trp229.

Resistance Data

This compound retains activity against many strains resistant to 1st-gen NNRTIs, but specific mutations can impact it.[4][5]

MutationImpact on this compound (Fold Change in EC50)Mechanism of Resistance
Wild Type 1.0 (Reference)N/A
K103N < 2.0 (Sensitive)This compound "wiggles" to accommodate the Asn side chain.[7][10]
Y181C ~2.0 - 3.0 (Retained Activity)Loss of

-stacking, but flexibility compensates.
E138K > 2.5 (Reduced Susceptibility)Mutation in p51 subunit affects the pocket entry dynamics.
M184I Minimal direct effectOften selected alongside E138K in failures.

References

  • Discovery of this compound: Janssen, P. A. J., et al. (2005). "Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1." Journal of Medicinal Chemistry, 48(6), 1901–1909. Link

  • Crystallography & Mechanism: Das, K., et al. (2008). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and TMC278-R278474 (this compound), highly potent and resilient HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 51(18), 5705-5713. Link

  • Process Chemistry (Patent): Wigerinck, P., et al. (2003). "Preparation of pyrimidine derivatives for the treatment of HIV infection." WO Patent 03/016306.[11][12] Link

  • Synthesis Optimization: Zhang, T., et al. (2021). "The development of an effective synthetic route of this compound."[3][4][12] BMC Chemistry, 15, Article number: 22. Link

  • Resistance Profile: Azijn, H., et al. (2010). "TMC278, a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor, for Treatment of Human Immunodeficiency Virus Type 1 Infection: Resistance Profile." Antimicrobial Agents and Chemotherapy, 54(2), 718–727. Link

Sources

The Rilpivirine Nexus: An In-depth Technical Guide to its Binding Site on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Abstract

This technical guide provides a comprehensive exploration of the binding site of rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), on the HIV-1 reverse transcriptase (RT) enzyme. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate molecular interactions, the structural basis of this compound's high potency, the mechanisms of drug resistance, and the advanced experimental methodologies used to elucidate these phenomena. By synthesizing crystallographic data, kinetic analyses, and molecular modeling insights, we aim to provide a definitive resource for understanding and targeting this critical antiviral interface.

Introduction: The Allosteric Achilles' Heel of HIV-1 RT

The HIV-1 reverse transcriptase (RT) is a cornerstone of the viral replication cycle, responsible for transcribing the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome.[1] This enzymatic activity makes it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a pivotal class of antiretrovirals that bind to an allosteric site on the p66 subunit of the RT heterodimer, approximately 10 Å from the polymerase active site.[2][3] This binding induces conformational changes that disrupt the catalytic function of the enzyme, effectively halting DNA synthesis.[4]

This compound (TMC278), a diarylpyrimidine (DAPY) derivative, is a second-generation NNRTI distinguished by its high potency against both wild-type and NNRTI-resistant strains of HIV-1.[5] Its efficacy is rooted in its unique structural flexibility and its dynamic interactions within the NNRTI binding pocket (NNIBP). This guide will dissect the architecture of this binding site and the nuanced interplay between this compound and the viral enzyme.

The this compound Binding Pocket: A Dynamic and Malleable Interface

The NNIBP is a predominantly hydrophobic pocket that is not fully formed in the absence of an inhibitor.[6] The binding of an NNRTI, such as this compound, induces a conformational shift in key amino acid residues, notably Y181 and Y188, to create the binding cavity.[6] The pocket is comprised of residues from both the p66 and p51 subunits of the HIV-1 RT heterodimer.

Key Amino Acid Residues in the this compound Binding Pocket

Structural studies, primarily X-ray crystallography of co-crystals (PDB IDs: 2ZD1, 3MEE, 4G1Q), have identified a constellation of amino acid residues that form the this compound binding site.[5][7]

SubunitAmino Acid Residues
p66 L100, K101, K103, V106, V108, V179, Y181, Y188, G190, F227, W229, L234, P236, Y318
p51 E138
Molecular Interactions: A Symphony of Forces

The high binding affinity of this compound is a result of a network of specific molecular interactions within the NNIBP. These interactions are a combination of hydrogen bonds and extensive hydrophobic contacts.

  • Hydrogen Bonding: A crucial anchoring interaction occurs between the pyrimidine core of this compound and the main-chain amide of K101 in the p66 subunit.[6] This hydrogen bond is a conserved feature among many potent NNRTIs. Furthermore, a water-mediated hydrogen bond has been identified, involving one of the nitrile groups of this compound, which contributes to its adaptability within the pocket.[8][9]

  • Hydrophobic and van der Waals Interactions: The diaryl "wings" of this compound are engaged in numerous hydrophobic and aromatic stacking interactions with surrounding residues. The aminobenzonitrile wing interacts with residues such as Y181, Y188, and W229, while the cyanovinyl-dimethylphenyl wing is positioned in a hydrophobic tunnel, making contact with residues like L100, V106, and L234.[6][7]

  • The "Wiggling" and "Jiggling" Phenomenon: The potency of this compound against resistant strains is attributed to its conformational flexibility ("wiggling") and its ability to reposition and reorient within a malleable binding pocket ("jiggling").[4] This dynamic interplay allows this compound to adapt to mutations that would otherwise cause steric hindrance or loss of binding for more rigid NNRTIs. Molecular dynamics simulations have been instrumental in visualizing these dynamic movements.[10]

Rilpivirine_Binding_Interactions cluster_p66 p66 Subunit cluster_p51 p51 Subunit K101 K101 Y181 Y181 Y188 Y188 W229 W229 Hydrophobic_p66 L100, V106, V108, V179, F227, L234 E138 E138 This compound This compound This compound->K101 H-Bond This compound->Y181 π-π Stacking This compound->Y188 π-π Stacking This compound->W229 π-π Stacking This compound->Hydrophobic_p66 Hydrophobic Interactions This compound->E138 Proximity

Key molecular interactions of this compound within the HIV-1 RT binding pocket.

The Landscape of this compound Resistance

The high mutation rate of HIV-1 inevitably leads to the emergence of drug-resistant strains. For this compound, a number of key mutations within the NNIBP have been identified that reduce its efficacy.

The E138K Mutation: A Primary Pathway to Resistance

The most clinically significant mutation associated with this compound resistance is the substitution of glutamic acid with lysine at position 138 (E138K) in the p51 subunit.[11] While this mutation confers only a modest (less than 3-fold) increase in resistance in vitro, it is frequently observed in patients experiencing virological failure on this compound-containing regimens.[11]

The mechanism of E138K-mediated resistance is not due to steric hindrance but rather to an alteration of the binding kinetics.[5] The E138K mutation disrupts a salt bridge between E138 of the p51 subunit and K101 of the p66 subunit, leading to a more open conformation at the entrance of the NNIBP.[12] This conformational change significantly increases the dissociation rate (koff) of this compound from the binding pocket, by as much as seven-fold, with a negligible effect on the association rate (kon).[12] This accelerated "off-rate" reduces the overall binding affinity and allows the enzyme to resume its function more readily.

Compensatory Mutations and Viral Fitness

Interestingly, the E138K mutation can also play a compensatory role. For instance, the M184I mutation, which confers resistance to some nucleoside reverse transcriptase inhibitors (NRTIs), often reduces the catalytic efficiency and processivity of the RT enzyme. The presence of the E138K mutation can restore this diminished enzymatic function, providing a plausible explanation for the co-emergence of these two mutations in clinical settings.[5]

Quantitative Impact of Key Mutations on this compound Binding and Activity
MutationEffect on this compound Susceptibility (Fold Change in EC50)Impact on Binding Kinetics
E138K ~2-3 foldPrimarily increases the dissociation rate (koff) of this compound, leading to a modest decrease in binding affinity.[11][12]
K101E SignificantContributes to resistance, often in combination with other mutations.
Y181C SignificantDisrupts aromatic stacking interactions with the diaryl wing of this compound.
M230L SignificantAlters the hydrophobic environment of the binding pocket.
E138K + M184I ~7-foldThe combination leads to a greater reduction in this compound susceptibility than E138K alone.[2]

Experimental Methodologies for Studying the this compound-RT Interaction

A multi-pronged experimental approach has been essential in deciphering the intricacies of the this compound binding site.

X-ray Crystallography: Visualizing the Static Interaction

High-resolution crystal structures of this compound in complex with wild-type and mutant HIV-1 RT have provided an atomic-level blueprint of the binding interactions.

Step-by-Step Methodology:

  • Protein Expression and Purification: Expression of recombinant HIV-1 RT (p66 and p51 subunits) in E. coli followed by purification using affinity and ion-exchange chromatography.

  • Co-crystallization: Incubation of the purified RT with a molar excess of this compound to form the RT-rilpivirine complex. Crystallization is then induced by vapor diffusion, typically using hanging or sitting drop methods with a precipitant solution.

  • X-ray Diffraction Data Collection: The grown crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, into which the atomic model of the RT-rilpivirine complex is built and refined.

XRay_Crystallography_Workflow A HIV-1 RT Expression & Purification B Co-crystallization with This compound A->B C X-ray Diffraction Data Collection B->C D Structure Determination & Refinement C->D E Atomic Model of RT-Rilpivirine Complex D->E

Workflow for X-ray crystallography of the RT-rilpivirine complex.
Cryo-Electron Microscopy (Cryo-EM): Capturing Dynamic States

Cryo-EM has emerged as a powerful technique to visualize the structures of macromolecular complexes in near-native states, including different conformational states of the RT-rilpivirine complex.[13][14]

Step-by-Step Methodology:

  • Sample Preparation: A purified solution of the RT-rilpivirine complex is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A series of 2D projection images are collected from different angles.

  • Image Processing and 3D Reconstruction: The 2D images are processed to align them and reconstruct a 3D density map of the complex.

  • Model Building and Analysis: An atomic model of the RT-rilpivirine complex is fitted into the 3D density map.

Transient-State Kinetics: Unraveling the Dynamics of Inhibition

Transient-state kinetic assays, such as stopped-flow and quench-flow, provide crucial insights into the rates of inhibitor binding and dissociation and their effects on the individual steps of the enzymatic reaction.[5][15]

Step-by-Step Methodology:

  • Rapid Mixing: The RT enzyme and this compound are rapidly mixed in a stopped-flow or quench-flow apparatus.

  • Monitoring the Reaction:

    • Stopped-flow: Changes in a spectroscopic signal (e.g., fluorescence) upon binding are monitored in real-time.

    • Quench-flow: The reaction is allowed to proceed for a defined short time period before being stopped (quenched) by the addition of a chemical agent. The amount of product formed is then quantified.

  • Data Analysis: The time course of the reaction is fitted to kinetic models to determine the rate constants for inhibitor association (kon) and dissociation (koff), and the equilibrium dissociation constant (Kd).

Transient_Kinetics_Workflow cluster_stopped_flow Stopped-Flow cluster_quench_flow Quench-Flow A1 Rapid Mixing of RT and this compound B1 Real-time Monitoring of Spectroscopic Signal A1->B1 C1 Determine kon, koff, Kd B1->C1 A2 Rapid Mixing and Timed Incubation B2 Chemical Quenching of Reaction A2->B2 C2 Quantify Product Formation B2->C2 D2 Determine kon, koff, Kd C2->D2

Methodologies for transient-state kinetic analysis of this compound inhibition.

Conclusion and Future Directions

The this compound binding site on HIV-1 RT is a testament to the power of structure-based drug design and the importance of understanding the dynamic nature of enzyme-inhibitor interactions. The conformational flexibility of both this compound and the NNIBP is a key determinant of its high potency and resilience to resistance mutations. Future drug development efforts should continue to leverage this understanding, designing inhibitors that can adapt to the evolving landscape of HIV-1 resistance. Advanced techniques such as cryo-EM and sophisticated molecular dynamics simulations will undoubtedly play a crucial role in unveiling new allosteric sites and guiding the design of the next generation of antiretroviral agents.

References

  • Kuroda, D. G., Bauman, J. D., Challa, J. R., Patel, D., Troxler, T., Das, K., Arnold, E., & Hochstrasser, R. M. (2013). Snapshot of the equilibrium dynamics of a drug bound to HIV-1 reverse transcriptase. Nature chemistry, 5(3), 174–181. [Link]

  • Bauman, J. D., Patel, D., Das, K., & Arnold, E. (2012). Crystal structure of HIV-1 reverse transcriptase (RT) in complex with this compound (TMC278, Edurant), a non-nucleoside rt-inhibiting drug. RCSB Protein Data Bank. [Link]

  • Das, K., & Arnold, E. (2013). HIV-1 reverse transcriptase and antiviral drug resistance. Part 1. Current opinion in virology, 3(2), 111–118. [Link]

  • Lansdon, E. B., Das, K., & Arnold, E. (2010). Crystal Structures of HIV-1 Reverse Transcriptase with Etravirine (TMC125) and this compound (TMC278): Implications for Drug Design. Viruses, 2(11), 2514–2531. [Link]

  • Kulkarni, R., Babaoglu, K., Lansdon, E. B., Rimsky, L., Van Eygen, V., Picchio, G., Svarovskaia, E., Miller, M. D., & White, K. L. (2012). The HIV-1 reverse transcriptase M184I mutation enhances the E138K-associated resistance to this compound and decreases viral fitness. Journal of acquired immune deficiency syndromes (1999), 59(1), 47–54. [Link]

  • Das, K., Bauman, J. D., Clark, A. D., Jr, Frenkel, Y. V., Lewi, P. J., Janssen, P. A., & Arnold, E. (2008). Crystal structure of HIV-1 reverse transcriptase in complex with TMC278 (this compound). RCSB Protein Data Bank. [Link]

  • Gatanaga, H., Ode, H., Hachiya, A., Hayashida, T., Sato, H., & Oka, S. (2016). This compound resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations. The Journal of antimicrobial chemotherapy, 71(10), 2751–2757. [Link]

  • Kouyos, R. D., von Wyl, V., Yerly, S., Böni, J., Rieder, P., Joos, B., Taffé, P., Shah, C., Bürgisser, P., Klimkait, T., Weber, R., Hirschel, B., Cavassini, M., Rauch, A., Battegay, M., Vernazza, P. L., Bernasconi, E., Ledergerber, B., & Günthard, H. F. (2011). Ambiguous nucleotide calls from population-based sequencing of HIV-1 are a risk factor for virological failure in the Swiss HIV Cohort Study. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 52(4), 548–555. [Link]

  • Hetta, H. F., Al-Harbi, K. S., & John, J. (2024). Antiviral Drugs in HIV and Cardiovascular Disease: Mechanistic Insights and Clinical Implications. Pharmaceuticals, 17(2), 205. [Link]

  • Das, K., & Arnold, E. (2010). Crystal structure of HIV-1 reverse transcriptase in complex with the non-nucleoside inhibitor TMC278 (this compound). RCSB Protein Data Bank. [Link]

  • Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science, 267(5200), 988–993. [Link]

  • Das, K., Martinez, S. E., Bauman, J. D., & Arnold, E. (2014). Molecular dynamics study of HIV-1 RT-DNA-nevirapine complexes explains NNRTI inhibition and resistance by connection mutations. Proteins, 82(9), 2073–2087. [Link]

  • Das, K., & Arnold, E. (2008). Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design. Acta crystallographica. Section D, Biological crystallography, 64(Pt 10), 1104–1115. [Link]

  • Singh, K., Marchand, B., Kirby, K. A., Michailidis, E., Ryan, E. M., Hagedorn, A. N., ... & Sarafianos, S. G. (2022). Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound. Proceedings of the National Academy of Sciences, 119(31), e2203790119. [Link]

  • Das, K., Bauman, J. D., Clark, A. D., Jr, Frenkel, Y. V., Lewi, P. J., Janssen, P. A., & Arnold, E. (2008). Crystal structure of HIV-1 reverse transcriptase in complex with TMC278 (this compound), a non-nucleoside RT inhibitor. Journal of medicinal chemistry, 51(8), 2341–2350. [Link]

  • Singh, K., Marchand, B., Kirby, K. A., Michailidis, E., Ryan, E. M., Hagedorn, A. N., ... & Sarafianos, S. G. (2022). Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound. ResearchGate. [Link]

  • Crauwels, H., van Heeswijk, R. P., Buelens, A., Stevens, M., & Hoogstoel, A. (2014). Clinical perspective on drug-drug interactions with the non-nucleoside reverse transcriptase inhibitor this compound. AIDS reviews, 16(1), 3–13. [Link]

  • Das, K., & Arnold, E. (2013). Detecting allosteric sites of HIV-1 reverse transcriptase by X-ray crystallographic fragment screening. Acta crystallographica. Section D, Biological crystallography, 69(Pt 11), 2195–2203. [Link]

  • Das, K., & Arnold, E. (2019). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Viruses, 11(10), 882. [Link]

  • Spence, R. A., Anderson, K. S., & Johnson, K. A. (1996). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Biochemistry, 35(32), 10529–10538. [Link]

  • Kulkarni, R., Babaoglu, K., Lansdon, E., Rimsky, L., Picchio, G., Miller, M., & White, K. (2011). This compound Drug Resistance: E138K, 184I, M184V, Interactions Between E138K & M184I. NATAP. [Link]

  • Singh, K., & Sarafianos, S. G. (2022). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Viruses, 14(10), 2244. [Link]

  • Singh, K., Marchand, B., Kirby, K. A., Michailidis, E., Ryan, E. M., Hagedorn, A. N., ... & Sarafianos, S. G. (2022). Cryo-EM Structure of HIV-1 Reverse Transcriptase with N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine: A New HIV-1 Non-nucleoside Inhibitor. ACS infectious diseases, 8(6), 1147–1155. [Link]

  • Singh, K., Marchand, B., Kirby, K. A., Michailidis, E., Ryan, E. M., Hagedorn, A. N., ... & Sarafianos, S. G. (2022). Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound. Proceedings of the National Academy of Sciences of the United States of America, 119(31), e2203790119. [Link]

  • Das, K., & Arnold, E. (2014). Molecular dynamics study of HIV-1 RT-DNA-nevirapine complexes explains NNRTI inhibition and resistance by connection mutations. PLoS computational biology, 10(5), e1003610. [Link]

  • Wu, B., Wang, Z., Zhang, Z., Xu, Z., Zhou, J., & Zhan, P. (2022). Identification of Novel Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors by Exploring the Primer Grip Region. Pharmaceuticals, 15(11), 1409. [Link]

  • Debyser, Z., Pauwels, R., Andries, K., Desmyter, J., Kukla, M., Janssen, P. A., & De Clercq, E. (1991). Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template. The Journal of biological chemistry, 266(30), 20349–20355. [Link]

  • KinTek Corporation. (n.d.). Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method. Retrieved January 30, 2026, from [Link]

  • Stanford University HIV Drug Resistance Database. (2025). NRTI Resistance Notes. [Link]

  • Shafer, R. W., & Schapiro, J. M. (2008). HIV-1 drug resistance mutations: an updated framework for the second decade of HAART. AIDS reviews, 10(2), 67–84. [Link]

  • Das, K., & Arnold, E. (2019). The structure of HIV-1RT with this compound drug bounded in a known place/situs to protein as our molecules. ResearchGate. [Link]

  • Napolitano, L. (2011). Impact of HIV-1 Reverse Transcriptase E138 Mutations on this compound Drug Susceptibility. Monogram Biosciences. [Link]

  • Hizi, A., Tal, R., Shaharabany, M., Loya, S., Ochaion, A., & Veber, C. (2008). Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide. The international journal of biochemistry & cell biology, 40(10), 2147–2156. [Link]

  • Das, K., & Arnold, E. (2010). HIV-1 Reverse Transcriptase in Complex with TMC278. RCSB Protein Data Bank. [Link]

  • Rhee, S. Y., Taylor, J., Fessel, W. J., Kaufman, D., Towner, W., Troia-Cancio, P. V., ... & Shafer, R. W. (2010). Forecasting drug resistant HIV protease evolution. PLoS computational biology, 6(8), e1000871. [Link]

Sources

A Deep Dive into the Allosteric Inhibition of HIV-1 Reverse Transcriptase: Conformational Changes Induced by Rilpivirine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), stands as a potent therapeutic against HIV-1, largely due to its remarkable ability to induce and adapt to conformational changes within the viral enzyme, reverse transcriptase (RT). This technical guide synthesizes crystallographic, microscopic, and computational data to provide an in-depth understanding of the allosteric inhibition mechanism of this compound. We will explore the intricate structural rearrangements within the NNRTI binding pocket, the subsequent impact on the polymerase active site, and the altered dynamics of the p66 and p51 subunits. Furthermore, this guide details the key experimental methodologies—X-ray crystallography, cryo-electron microscopy, and molecular dynamics simulations—that have been instrumental in elucidating these mechanisms. A thorough comprehension of this compound's interaction with RT not only clarifies its high efficacy and resilience to resistance but also provides a blueprint for the rational design of next-generation antiretroviral agents.

Introduction: HIV-1 Reverse Transcriptase as a Prime Antiretroviral Target

The human immunodeficiency virus type 1 (HIV-1) lifecycle is critically dependent on the enzyme reverse transcriptase (RT), which transcribes the viral single-stranded RNA genome into double-stranded DNA.[1] This DNA is then integrated into the host cell's genome, commandeering its machinery for viral replication.[2] The indispensability of RT in this process makes it a primary target for antiretroviral therapy.[1][2]

HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51. The larger p66 subunit contains both the DNA polymerase and RNase H active sites, while the p51 subunit is thought to play a primarily structural role. The polymerase domain of p66 is often likened to a "right hand," with subdomains designated as the fingers, palm, and thumb. The catalytic activity of the polymerase resides in the palm subdomain.

The Evolution of NNRTIs: The Rise of this compound

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, approximately 10 Å away from the polymerase active site.[1][3] This binding event induces conformational changes that distort the enzyme's structure, ultimately inhibiting its function.[1][4] this compound (formerly TMC278) is a second-generation NNRTI, a diarylpyrimidine derivative, approved for the treatment of HIV-1 infection.[5][6] It exhibits high potency against both wild-type and NNRTI-resistant strains of HIV-1, a characteristic attributed to its unique structural flexibility.[6][7]

The Heart of Inhibition: this compound-Induced Conformational Changes

The binding of this compound to HIV-1 RT is a dynamic process that results in significant structural rearrangements, effectively locking the enzyme in an inactive state.

The NNRTI Binding Pocket (NNIBP): A Tale of Induced Fit

The NNIBP is a hydrophobic pocket formed by residues from both the p66 and p51 subunits.[3] this compound's diarylpyrimidine core and flexible side chains allow it to adopt a "wiggling" and "jiggling" motion within this pocket.[8] This inherent flexibility enables it to establish numerous interactions with the surrounding amino acid residues, including Tyr181, Tyr188, and Trp229, and to adapt to mutations that would confer resistance to earlier-generation NNRTIs.[9][10]

Crucially, water molecules have been shown to play an essential role in mediating the binding of this compound to the NNIBP.[7] High-resolution crystal structures have revealed a network of water-drug interactions that help to anchor the drug within the pocket, contributing to its high binding affinity.[7]

Allosteric Transmission: Impact on the Polymerase Active Site

The binding of this compound in the NNIBP triggers a cascade of conformational changes that are transmitted to the distant polymerase active site.[4] This allosteric communication is key to its inhibitory mechanism. Cryo-electron microscopy (cryo-EM) studies have revealed that in the this compound-bound state, the YMDD (tyrosine-methionine-aspartate-aspartate) motif, which is critical for catalysis, undergoes a significant shift.[11][12]

This structural distortion alters the precise geometry of the active site, preventing the proper binding and positioning of the incoming deoxynucleoside triphosphate (dNTP) and the template-primer duplex.[4][13] Essentially, this compound's binding locks the "fingers" and "thumb" subdomains in a conformation that is incompatible with polymerization.

Inter-subunit Dynamics and Global Structural Changes

The conformational changes are not limited to the p66 subunit. The binding of this compound also affects the interaction and relative orientation of the p66 and p51 subunits.[4] Molecular dynamics simulations suggest that NNRTIs, in general, restrict the flexibility and mobility of the p66 thumb subdomain, which is essential for the translocation of the DNA duplex during synthesis.[14][15] This "tightening" of the enzyme's structure contributes to the overall inhibition of its processivity.

Visualizing the Mechanism: Structural and Workflow Diagrams

To better understand the complex interplay of events, the following diagrams illustrate the key processes.

cluster_0 HIV-1 RT Structure cluster_1 Polymerase Domain ('Right Hand') p66 p66 Subunit p51 p51 Subunit Fingers Fingers Palm Palm Fingers->Palm Thumb Thumb Palm->Thumb NNIBP NNRTI Binding Pocket Palm->NNIBP ActiveSite Polymerase Active Site (YMDD) Palm->ActiveSite

Caption: Simplified schematic of HIV-1 RT heterodimer.

This compound This compound NNIBP Binds to NNIBP This compound->NNIBP Conformational_Change_Pocket Induces 'Induced Fit' in NNIBP NNIBP->Conformational_Change_Pocket Allosteric_Transmission Allosteric Signal Transmission Conformational_Change_Pocket->Allosteric_Transmission Active_Site_Distortion Distortion of Polymerase Active Site (YMDD motif shift) Allosteric_Transmission->Active_Site_Distortion Subunit_Dynamics Altered p66/p51 Dynamics & Thumb Restriction Allosteric_Transmission->Subunit_Dynamics Inhibition Inhibition of DNA Polymerization Active_Site_Distortion->Inhibition Subunit_Dynamics->Inhibition

Caption: Logical flow of this compound's inhibitory mechanism.

Experimental Methodologies: A Technical Overview

The detailed understanding of this compound's mechanism of action has been made possible through a combination of powerful structural biology and computational techniques.

X-ray Crystallography of the RT-Rilpivirine Complex

X-ray crystallography provides high-resolution, atomic-level snapshots of the protein-ligand complex.[16]

Protocol for Co-crystallization:

  • Protein Purification: Express and purify recombinant HIV-1 RT (p66/p51 heterodimer) to >95% homogeneity.

  • Complex Formation: Incubate purified RT with a molar excess of this compound (typically 2-5 fold) to ensure saturation of the binding pocket.[17]

  • Crystallization Screening: Employ vapor diffusion (sitting or hanging drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives).[18]

  • Crystal Optimization: Refine initial crystal hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[19]

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known RT structure as a search model. Refine the model and build the this compound molecule into the electron density map.[16]

A Purified HIV-1 RT C Incubate to form RT-Rilpivirine Complex A->C B This compound B->C D Crystallization Screening (Vapor Diffusion) C->D E Diffraction-Quality Crystals D->E F X-ray Data Collection (Synchrotron) E->F G Structure Solution & Refinement F->G H Atomic Model of Complex G->H

Caption: Experimental workflow for X-ray crystallography.

Cryo-Electron Microscopy (Cryo-EM) for Capturing Functional States

Cryo-EM has emerged as a powerful technique for studying large and flexible macromolecular complexes like RT in a near-native, solution-like state.[11][12]

Protocol for Single-Particle Cryo-EM:

  • Complex Preparation: Prepare the HIV-1 RT/DNA/Rilpivirine ternary complex.[11]

  • Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil).[20]

  • Vitrification: Plunge-freeze the grid in liquid ethane to trap the complexes in a thin layer of vitreous ice.[20]

  • Data Acquisition: Collect a large dataset of movies of the frozen particles using a transmission electron microscope equipped with a direct electron detector.[20]

  • Image Processing: Perform motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map.

  • Model Building and Refinement: Build an atomic model of the complex into the cryo-EM map and refine it.

A RT/DNA/Rilpivirine Complex B Apply to Cryo-EM Grid A->B C Plunge-Freezing (Vitrification) B->C D TEM Data Collection (Movies) C->D E 2D/3D Image Reconstruction D->E F High-Resolution Density Map E->F G Atomic Model Building F->G H Structure of Functional State G->H

Caption: Experimental workflow for single-particle cryo-EM.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics

MD simulations provide a computational lens to observe the dynamic behavior of the RT-Rilpivirine complex over time, complementing the static pictures from crystallography and cryo-EM.[10][21]

Protocol for MD Simulations:

  • System Setup: Start with a high-resolution crystal structure of the RT-Rilpivirine complex (e.g., from the Protein Data Bank).[3]

  • Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while applying restraints to the protein and ligand, which are then slowly released.

  • Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational landscape of the complex.[8][15]

  • Trajectory Analysis: Analyze the simulation trajectory to study protein-ligand interactions, conformational changes, flexibility, and solvent behavior.

Implications for Drug Design and Resistance

A deep understanding of the conformational changes induced by this compound is paramount for overcoming drug resistance. Resistance mutations, such as E138K, can emerge in patients, reducing the binding affinity of the drug.[22][23][24] The E138K mutation in the p51 subunit, for instance, is thought to disrupt a salt bridge with K101 on the p66 subunit, affecting access to the binding pocket.[23]

By elucidating the precise structural and dynamic consequences of this compound binding, researchers can:

  • Design novel NNRTIs with improved flexibility and interaction profiles to maintain potency against mutant RT variants.

  • Predict potential resistance mutations by identifying key residues involved in drug binding and allosteric communication.

  • Develop strategies to restore susceptibility to existing drugs, for example, by designing combination therapies that target different conformational states of the enzyme.

Conclusion

This compound's efficacy as an anti-HIV-1 agent is a testament to the power of allosteric inhibition. Its ability to induce and adapt to significant conformational changes in reverse transcriptase, thereby locking it in a catalytically incompetent state, is a sophisticated mechanism of action. The continued application of high-resolution structural techniques and advanced computational modeling will be instrumental in staying ahead of viral evolution and in the design of more durable and potent antiretroviral therapies.

References

  • 4G1Q: Crystal structure of HIV-1 reverse transcriptase (RT) in complex with this compound (TMC278, Edurant), a non-nucleoside rt-inhibiting drug. (2013). RCSB PDB. [Link]

  • What is the mechanism of this compound Hydrochloride? (2024). Patsnap Synapse. [Link]

  • 8DX8: HIV-1 reverse transcriptase/rilpivirine with bound fragment 2-chloro-6-fluorophenethylamine at the 415 site. (2023). RCSB PDB. [Link]

  • Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding. (n.d.). National Institutes of Health. [Link]

  • Crystal structure of this compound, C22H18N6. (2015). Cambridge Core. [Link]

  • Complexes of HIV-1 reverse transcriptase with inhibitors of the HEPT series reveal conformational changes relevant to the design of potent non-nucleoside inhibitors. (n.d.). PubMed. [Link]

  • Biochemical Mechanism of HIV-1 Resistance to this compound. (2012). National Institutes of Health. [Link]

  • Antiviral Drugs in HIV and Cardiovascular Disease: Mechanistic Insights and Clinical Implications. (2024). MDPI. [Link]

  • This compound resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations. (2016). PubMed. [Link]

  • Ab initio molecular dynamics studies on HIV-1 reverse transcriptase triphosphate binding site: implications for nucleoside-analog drug resistance. (2005). National Institutes of Health. [Link]

  • Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound. (2022). PNAS. [Link]

  • Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound. (2022). PubMed. [Link]

  • Biochemical mechanism of HIV-1 resistance to this compound. (2012). PubMed. [Link]

  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024). PubMed. [Link]

  • Steered molecular dynamics simulation on the binding of NNRTI to HIV-1 RT. (2005). PubMed. [Link]

  • Molecular Dynamics Study of HIV-1 RT-DNA-nevirapine Complexes Explains NNRTI Inhibition and Resistance by Connection Mutations. (2014). PubMed. [Link]

  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Douglas Instruments. [Link]

  • Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. (1995). National Institutes of Health. [Link]

  • Cryo-EM Structure of HIV-1 Reverse Transcriptase with N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine: A New HIV-1 Non-nucleoside Inhibitor. (2025). ACS Publications. [Link]

  • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (2012). MDPI. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers. [Link]

  • Drug Resistance Mutations (DRMs) for Long-Acting Injectable Cabotegravir and this compound (CAB/RPV LAI) in the HIV-1 Subtype A6 Epidemic in Poland. (2024). MDPI. [Link]

  • Enhanced Yield and Gentle Purification of HIV for Cryo-Electron Tomography Analysis of Virion Maturation. (2024). bioRxiv. [Link]

  • In silico Design of Novel HIV-1 NNRTIs Based on Combined Modeling Studies of Dihydrofuro[3,4-d]pyrimidines. (2020). Frontiers. [Link]

  • Evolution of Antiretroviral Drug this compound and Approach to Oncology. (2023). MDPI. [Link]

  • Biochemical mechanism of clinical resistance to this compound. (2012). ResearchGate. [Link]

  • Molecular insight on the binding of NNRTI to K103N mutated HIV-1 RT: molecular dynamics simulations and dynamic pharmacophore analysis. (2016). Oxford Academic. [Link]

  • Guidelines for the successful generation of protein-ligand complex crystals. (2017). IUCr Journals. [Link]

  • The Meandrous Route of this compound in the Search for the Miraculous Drug to Treat HIV Infections. (2025). National Institutes of Health. [Link]

  • Studying protein-ligand interactions using X-ray crystallography. (2007). PubMed. [Link]

Sources

A Structural and Mechanistic Guide to the Rilpivirine-HIV-1 Reverse Transcriptase Complex

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crystal structure of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) in complex with the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (RPV) offers profound insights into the molecular underpinnings of its high potency and resilience against drug resistance. This guide provides an in-depth technical analysis of this critical complex, elucidating the experimental workflow for its structural determination, detailing the nuanced molecular interactions, and discussing the implications for the rational design of next-generation antiretroviral agents. By examining the structural basis for this compound's efficacy, including its unique conformational flexibility and interactions within the NNRTI binding pocket (NNIBP), we aim to equip researchers with a foundational understanding to innovate in the field of HIV therapeutics.

Introduction: The Enduring Challenge of HIV-1 and the Role of Reverse Transcriptase

HIV-1 RT is a cornerstone of the viral replication cycle, responsible for transcribing the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] This enzymatic function makes it a prime target for antiretroviral therapy. NNRTIs are a class of allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[2] This binding induces a conformational change that inhibits the enzyme's function.[2]

This compound (TMC278, Edurant®) is a second-generation NNRTI from the diarylpyrimidine (DAPY) class, distinguished by its high potency against both wild-type HIV-1 and a wide array of strains resistant to first-generation NNRTIs.[3][4] The key to its success lies in its structural design, which incorporates significant conformational flexibility.[5] This allows it to adapt its shape and "wiggle" within the binding pocket, maintaining crucial interactions even when mutations arise that would typically confer resistance.[5][6] Understanding the precise three-dimensional arrangement of this drug-enzyme complex is therefore paramount for appreciating its mechanism of action and for designing future inhibitors that can overcome evolving resistance.

Methodology: From Gene to High-Resolution Structure

The determination of the HIV-1 RT-rilpivirine crystal structure is a multi-step process that demands precision and robust quality control at each stage. The protocols described herein are synthesized from established methodologies in the field, particularly those leading to high-resolution structures such as PDB ID: 4G1Q.[6]

Expression and Purification of HIV-1 RT

The production of high-quality, homogenous HIV-1 RT is the foundational step for successful crystallization.

  • Rationale: An engineered heterodimer of the p66 and p51 subunits is typically used. The p66 subunit contains both the polymerase and RNase H domains, while the p51 subunit, derived from p66, is more structurally compact.[1] Often, protein engineering strategies are employed, such as truncating disordered termini or introducing specific mutations, to improve crystallization behavior and the diffraction quality of the resulting crystals.[7]

  • Step-by-Step Protocol:

    • Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids encoding the p66 and p51 subunits of HIV-1 RT.

    • Culture Growth: Grow the bacterial cultures in a rich medium (e.g., Terrific Broth) at 37°C until they reach an optimal cell density (OD600 of ~1.5-2.0).

    • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM and continue incubation at a reduced temperature (e.g., 18-25°C) overnight. This lower temperature slows protein synthesis, promoting proper folding.

    • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Lyse the cells using high-pressure homogenization or sonication.

    • Purification:

      • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column (assuming a His-tag is engineered into one of the subunits). Elute the protein using an imidazole gradient.

      • Ion-Exchange Chromatography: Further purify the protein using a cation or anion exchange column (e.g., Mono S or Mono Q) to separate the RT heterodimer from contaminants based on surface charge.

      • Size-Exclusion Chromatography: Perform a final "polishing" step using a size-exclusion column to ensure the sample is monodisperse and free of aggregates.

    • Quality Control: Assess purity at each stage using SDS-PAGE. Confirm the protein concentration using a spectrophotometer (A280) or a colorimetric assay (e.g., Bradford).

Crystallization of the RT-Rilpivirine Complex
  • Rationale: Crystallization involves slowly bringing the protein-inhibitor complex out of solution to form a well-ordered, three-dimensional lattice. The hanging drop vapor diffusion method is commonly employed, where a drop containing the protein, inhibitor, and precipitant equilibrates with a larger reservoir of precipitant solution.

  • Step-by-Step Protocol:

    • Complex Formation: Incubate the purified HIV-1 RT (at a concentration of 10-15 mg/mL) with a 2 to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice to ensure complete binding.

    • Crystallization Screening: Use commercially available or custom-made screens to test a wide range of precipitant conditions (salts, polymers like PEG, and various buffers).

    • Optimization: Once initial "hits" (microcrystals) are identified, systematically vary the concentrations of the protein, precipitant, and pH to optimize crystal size and quality. A typical successful condition might involve a reservoir solution of 10-15% PEG 8000, 100 mM MES buffer pH 6.5, and 200 mM ammonium sulfate.

    • Crystal Harvesting: Carefully harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, using a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice crystal formation.

X-ray Diffraction Data Collection and Structure Determination
  • Rationale: The flash-cooled crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal lattice diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the atomic structure of the complex can be built and refined.

  • Workflow Diagram:

    G cluster_wet_lab Experimental Phase cluster_data Data Processing & Refinement P Protein Expression & Purification C Complex Formation (RT + this compound) P->C X Crystallization C->X H Crystal Harvesting & Cryo-cooling X->H D X-ray Diffraction Data Collection H->D M Structure Solution (Molecular Replacement) D->M R Model Building & Refinement M->R V Validation & Deposition (e.g., PDB: 4G1Q) R->V

    Caption: Workflow for determining the crystal structure of the HIV-1 RT-Rilpivirine complex.

Structural Analysis: The Molecular Basis of this compound's Efficacy

The high-resolution crystal structures of the HIV-1 RT in complex with this compound (PDB IDs: 2ZD1, 3MEE, 4G1Q) reveal the intricate details of its binding and inhibitory mechanism.[5][6][8]

The NNRTI Binding Pocket (NNIBP)

This compound binds in a "U-shaped" or "horseshoe" conformation within a hydrophobic pocket located in the p66 subunit, approximately 10 Å away from the polymerase active site. This pocket is formed by residues from several subdomains, including the palm, fingers, and thumb.

Key Molecular Interactions

This compound's potency is derived from a network of hydrogen bonds and extensive hydrophobic interactions, which are maintained by its inherent flexibility.

  • Hydrogen Bonds: The central pyrimidine core of this compound forms two critical hydrogen bonds with the main-chain amide and carbonyl groups of residue Lys101 .[9] This "clamp" is a hallmark interaction for many potent NNRTIs.

  • Hydrophobic and van der Waals Interactions: The two "wings" of the this compound molecule extend into hydrophobic regions of the pocket.

    • The dimethylphenyl wing interacts with residues such as Tyr181, Tyr188, and Trp229 .

    • The cyanovinyl-aminobenzonitrile wing interacts with Val106, Pro236, and Leu234 .

  • Role of Water Molecules: High-resolution structures have revealed that water molecules play a crucial role in mediating interactions.[6] For instance, a water molecule can bridge a hydrogen bond between one of this compound's nitrile groups and the protein, adding to the stability of the complex.[6]

G RPV This compound (RPV) K101 Lys101 (backbone) RPV->K101 H-Bonds (Main Anchor) Y181 Tyr181 RPV->Y181 Hydrophobic Y188 Tyr188 RPV->Y188 Hydrophobic W229 Trp229 RPV->W229 Hydrophobic L100 Leu100 RPV->L100 Hydrophobic V106 Val106 RPV->V106 Hydrophobic P236 Pro236 RPV->P236 Hydrophobic

Caption: Key molecular interactions between this compound and HIV-1 RT's binding pocket.

Structural Basis of High Potency and Resistance Evasion

This compound's diarylpyrimidine scaffold provides torsional freedom, allowing the molecule to rotate and adopt different conformations.[5] This adaptability is the cornerstone of its resilience to resistance mutations. For example, the common K103N mutation confers high-level resistance to first-generation NNRTIs by creating a steric clash. This compound, however, can adjust its conformation to avoid this clash while preserving its essential hydrogen bonds with Lys101.[5]

Similarly, mutations like E138K can cause resistance. The E138K mutation disrupts a hydrogen bond between K101 and E138 at the entrance of the binding pocket, which can alter the pocket's dynamics.[10] While this can reduce this compound's affinity, the drug's inherent flexibility often allows it to maintain an inhibitory concentration.[8][11]

Implications for Future Drug Design

The structural knowledge of the RT-rilpivirine complex provides a detailed blueprint for the rational design of new NNRTIs with improved characteristics.

  • Exploiting Flexibility: Future designs should continue to incorporate flexible linkers and rotatable bonds, mimicking the DAPY scaffold's ability to adapt to mutations.

  • Targeting Conserved Interactions: The main-chain hydrogen bonds with Lys101 are critical. New inhibitors must be designed to maintain these anchor points.

  • Overcoming Key Mutations: The structural impact of resistance mutations like E138K and M184I must be considered.[4][10] Designing molecules that can either accommodate these changes or form new interactions to compensate for lost affinity is a key strategy. For example, designing inhibitors that can form interactions with the mutated Lys138 residue could restore potency.

  • Improving Physicochemical Properties: While this compound is highly potent, its absorption is pH-dependent.[3][12] Future drug design efforts can focus on modifying the scaffold to improve solubility and bioavailability, reducing food and drug interaction liabilities.[9][12]

Conclusion

The crystal structure of HIV-1 RT complexed with this compound has been instrumental in deciphering the molecular basis of its potent antiviral activity and its ability to combat drug resistance. The drug's remarkable conformational adaptability allows it to maintain crucial interactions within a dynamic binding pocket, setting a high standard for NNRTI design. By leveraging these detailed structural insights, the scientific community is well-positioned to develop the next generation of antiretroviral agents that are more potent, durable, and possess improved pharmacological profiles, continuing the progress in the fight against HIV/AIDS.

References

  • Title: 4G1Q: Crystal structure of HIV-1 reverse transcriptase (RT) in complex with this compound (TMC278, Edurant), a non-nucleoside rt-inhibiting drug Source: RCSB Protein Data Bank URL: [Link]

  • Title: Biochemical Mechanism of HIV-1 Resistance to this compound Source: Journal of Biological Chemistry (via PMC) URL: [Link]

  • Title: Crystal Structures of HIV-1 Reverse Transcriptase with Etravirine (TMC125) and this compound (TMC278): Implications for Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: this compound resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: HIV-1 Reverse Transcriptase in Complex with Nevirapine Source: Proteopedia URL: [Link]

  • Title: Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties Source: Molecules (via PMC) URL: [Link]

  • Title: Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design Source: Nucleic Acids Research (via PMC) URL: [Link]

  • Title: Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase Source: Viruses (via MDPI) URL: [Link]

  • Title: Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies Source: Viruses (via PMC) URL: [Link]

  • Title: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Source: International Journal of Molecular Sciences (via MDPI) URL: [Link]

  • Title: What is the mechanism of this compound Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound Source: PNAS URL: [Link]

  • Title: Clinical Perspective on Drug-Drug Interactions with the Non-nucleoside Reverse Transcriptase Inhibitor this compound Source: Clinical Pharmacokinetics URL: [Link]

  • Title: [Mechanism of action and pharmacokinetics of this compound] Source: Enferm Infecc Microbiol Clin URL: [Link]

  • Title: this compound Source: Johns Hopkins ABX Guide URL: [Link]

  • Title: Biochemical mechanism of HIV-1 resistance to this compound Source: Journal of Biological Chemistry URL: [Link]

Sources

An In-Depth Technical Guide to Rilpivirine's Activity Against Wild-Type and Mutant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Rilpivirine (RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has become a key component in the management of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] As a diarylpyrimidine derivative, its unique structural flexibility allows it to maintain activity against many HIV-1 strains that are resistant to first-generation NNRTIs.[3][4] This guide provides a detailed technical overview of this compound's mechanism of action, its potent activity against wild-type HIV-1, and the complex landscape of resistance mutations that impact its clinical efficacy. Designed for researchers, virologists, and drug development professionals, this document synthesizes biochemical data, in vitro susceptibility assays, and molecular insights to explain the causality behind this compound's antiviral profile.

Molecular Mechanism of Action: Allosteric Inhibition

This compound exerts its antiviral effect by targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for converting the viral RNA genome into double-stranded DNA, a critical step for viral replication.[5][6] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as competitive inhibitors at the enzyme's active site, this compound is a non-competitive, allosteric inhibitor.[7][8]

It binds to a hydrophobic pocket on the RT enzyme, known as the NNRTI-binding pocket (NNIBP), which is located approximately 10 Å away from the polymerase active site.[9] This binding event induces a conformational change in the enzyme, altering the three-dimensional structure of the active site.[8] This distortion severely limits the mobility and function of the enzyme, effectively halting DNA synthesis.[8][9] The remarkable potency of this compound is partly attributed to its conformational flexibility, allowing it to adopt a "wiggling" and "jiggling" motion within the binding pocket, which helps it adapt to minor changes and maintain binding affinity, even in the presence of some mutations.[10]

cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of Inhibition Viral_RNA Viral RNA Genome RT_Enzyme Reverse Transcriptase (RT) Viral_RNA->RT_Enzyme Template dsDNA Double-Stranded DNA RT_Enzyme->dsDNA DNA Synthesis Inhibited_RT RT (Conformationally Changed) [INACTIVE] RT_Enzyme->Inhibited_RT Conformational Change This compound This compound (RPV) NNIBP Allosteric Site (NNIBP) This compound->NNIBP Binds to No_dsDNA DNA Synthesis Blocked Inhibited_RT->No_dsDNA

Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.

In Vitro Activity Against Wild-Type HIV-1

This compound demonstrates potent antiviral activity against laboratory strains and clinical isolates of wild-type HIV-1 in various cell lines. Its efficacy is typically quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.

Potency of this compound

Studies have consistently shown that this compound has a low nanomolar to sub-nanomolar activity against wild-type HIV-1. This high potency is a hallmark of its efficacy as an antiretroviral agent.

HIV-1 Strain Cell Line Mean EC50 (nM) Reference
HIV-1IIIBMT-40.73EDURANT® FDA Label[11]
HIV-1HXB2MT-40.51EDURANT® FDA Label[11]
Wild-Type Clinical IsolatesPBMCs0.07 - 1.01EDURANT® FDA Label[11]

Table 1: Representative in vitro activity of this compound against wild-type HIV-1 strains.

Experimental Protocol: Phenotypic Susceptibility Assay

Determining the IC50 of this compound against HIV-1 strains is a foundational experiment in resistance testing. A common method is the single-round infectivity assay using a luciferase reporter virus.

Objective: To quantify the concentration of this compound required to inhibit 50% of viral replication in a cell-based assay.

Methodology:

  • Cell Culture: Maintain TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR promoter) in appropriate growth medium.

  • Virus Production: Co-transfect HEK293T cells with an HIV-1 envelope-deficient proviral plasmid and a plasmid expressing the vesicular stomatitis virus glycoprotein (VSV-G) to produce pseudotyped virions.

  • Drug Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO) and then further dilute in cell culture medium to achieve the desired final concentrations.

  • Infection:

    • Plate TZM-bl cells in 96-well plates and allow them to adhere.

    • Pre-incubate the cells with the serially diluted this compound for 2 hours.

    • Add a standardized amount of the luciferase reporter virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

  • Data Acquisition: Lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: Plot the luciferase activity against the log of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Serial Dilutions of this compound E Pre-incubate cells with this compound A->E B Culture TZM-bl Reporter Cells D Plate TZM-bl cells in 96-well plate B->D C Produce VSV-G Pseudotyped HIV-1 F Infect cells with HIV-1 reporter virus C->F D->E E->F G Incubate for 48 hours F->G H Lyse cells & Measure Luciferase Activity G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for a luciferase-based phenotypic susceptibility assay.

The Landscape of this compound Resistance

The primary challenge to the long-term success of any antiretroviral agent is the emergence of drug resistance mutations.[6] For this compound, resistance is conferred by specific amino acid substitutions within the NNRTI-binding pocket of the reverse transcriptase enzyme. These mutations reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.

Key Resistance-Associated Mutations (RAMs)

While many mutations can affect NNRTI susceptibility, a specific set is strongly associated with reduced this compound activity. The impact of these mutations is often expressed as a "fold change" (FC) in the IC50 value compared to the wild-type virus.

Mutation Fold Change (FC) in IC50 Clinical Significance
E138K 2-3Primary mutation selected by this compound; often emerges during virologic failure.[12][13][14]
Y181C ~12-30Confers high-level resistance; common in patients failing first-generation NNRTIs.[14][15][16]
K103N ~1.5-2Low-level resistance alone, but significantly impacts response when combined with other mutations.[14]
K101E ~15Reduces susceptibility significantly.[4]
Y188L ~10Confers intermediate to high-level resistance.[3]
M230L >50High-level resistance mutation.[17]
E138K + M184I ~3A common combination observed in clinical trials leading to treatment failure.[13][18][19]

Table 2: Major this compound resistance-associated mutations and their approximate impact on susceptibility.

Molecular Basis of Resistance
  • E138K (Glutamic Acid to Lysine at position 138): This is the signature resistance mutation for this compound.[4][12] The substitution of the negatively charged glutamic acid with the positively charged lysine is thought to disrupt key interactions and alter the local conformation of the binding pocket, thereby reducing the drug's binding affinity.[18] While it only confers low-level resistance on its own, its presence is a strong predictor of virologic failure.[12][13]

  • Y181C (Tyrosine to Cysteine at position 181): This mutation causes a significant loss of susceptibility. The bulky tyrosine residue forms important van der Waals interactions with NNRTIs. Its replacement with the smaller cysteine residue eliminates these crucial contacts, leading to a substantial decrease in binding energy and drug efficacy.[16]

  • K103N (Lysine to Asparagine at position 103): This mutation is a common pathway for resistance to first-generation NNRTIs like efavirenz and nevirapine.[16] It does not directly interact with this compound but is thought to alter the entrance to the binding pocket, indirectly affecting drug binding. This compound's flexibility allows it to largely overcome the effect of K103N alone.[3]

cluster_mutations Resistance Associated Mutations (RAMs) cluster_resistance Resistance Level WT Wild-Type HIV-1 (this compound Susceptible) E138K E138K WT->E138K Drug Pressure Selects For Y181C Y181C WT->Y181C Drug Pressure Selects For K103N K103N WT->K103N Drug Pressure Selects For M230L M230L WT->M230L Drug Pressure Selects For Combo E138K + M184I WT->Combo Drug Pressure Selects For Low Low-Level Resistance (FC 2-3x) E138K->Low High High-Level Resistance (FC >10x) Y181C->High K103N->Low M230L->High Combo->Low

Caption: Relationship between key mutations and the level of this compound resistance.

Conclusion

This compound is a potent NNRTI with excellent activity against wild-type HIV-1. Its clinical utility is defined by its high potency and its ability to overcome some first-generation NNRTI resistance mutations. However, its effectiveness is limited by a lower genetic barrier to resistance compared to some other antiretroviral classes, with the E138K mutation being a key pathway to virologic failure. A thorough understanding of the molecular interactions between this compound and the reverse transcriptase enzyme, as well as the specific effects of resistance mutations, is critical for optimizing its use in clinical practice and for guiding the development of next-generation inhibitors. Genotypic resistance testing prior to initiating a this compound-containing regimen is essential to ensure treatment efficacy.[17]

References

  • Theys, K., et al. (2014). Predicted residual activity of this compound in HIV-1 infected patients failing therapy including NNRTIs efavirenz or nevirapine. PubMed. Available at: [Link]

  • Clinicalinfo. (n.d.). This compound Patient Drug Record. HIVinfo.NIH.gov. Available at: [Link]

  • Theys, K., et al. (2014). Genotypic resistance scores for this compound in different patient populations. ResearchGate. Available at: [Link]

  • Karmacharya, D., et al. (2012). Biochemical Mechanism of HIV-1 Resistance to this compound. Journal of Biological Chemistry. Available at: [Link]

  • Kuroda, D.G., et al. (2015). This compound and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Arnold, E. (2014). HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design. YouTube. Available at: [Link]

  • Wu, J., et al. (2021). Design and in silico screening of analogs of this compound as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiretroviral therapy. Journal of Emerging Investigators. Available at: [Link]

  • Pharma Me In. (2024). Pharmacology of Non-nucleoside reverse transcriptase inhibitors Anti Viral Drugs; Examples, Action. YouTube. Available at: [Link]

  • European AIDS Treatment Group (EATG). (2022). FDA expands label of cabotegravir and this compound dual injectable for adults with HIV. EATG. Available at: [Link]

  • Gatanaga, H., et al. (2016). This compound resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Drugs.com. (n.d.). This compound - brand name list from Drugs.com. Drugs.com. Available at: [Link]

  • Frey, K.M., et al. (2015). Potent Inhibitors Active against HIV Reverse Transcriptase with K101P, a Mutation Conferring this compound Resistance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sim, T.L., et al. (2012). Prevalence of this compound and Etravirine Resistance Mutations in HIV-1 Subtype C-Infected Patients Failing Nevirapine or Efavirenz-Based Combination Antiretroviral Therapy in Botswana. AIDS Research and Human Retroviruses. Available at: [Link]

  • D'Avolio, A., et al. (2021). The Potential Role of Therapeutic Drug Monitoring for Safe and Effective Anti-Infective Therapy with Manipulated Dosage Forms. MDPI. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of this compound Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Stanford University HIV Drug Resistance Database. (n.d.). NNRTI Resistance Notes. Stanford University. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). EDURANT® (this compound) tablets for oral use. FDA. Available at: [Link]

  • European Medicines Agency. (2024). Rekambys, INN-rilpivirine. EMA. Available at: [Link]

  • Michielssens, S., et al. (2016). Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study. FEBS Letters. Available at: [Link]

  • Ba-Pilar, C., et al. (2018). Snapshot of this compound in the NNRTI-binding pocket of the WT-RT complex. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2024). Edurant, INN-rilpivirine. EMA. Available at: [Link]

  • U.S. Food and Drug Administration. (2011). EDURANT® (this compound) Prescribing Information. FDA. Available at: [Link]

  • Li, J., et al. (2014). The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy. Virology Journal. Available at: [Link]

  • de la-Concepción-Garnier, A., et al. (2014). [Mechanism of action and pharmacokinetics of this compound]. PubMed. Available at: [Link]

  • European Medicines Agency. (2025). Assessment report - emtricitabine/rilpivirine/tenofovir alafenamide Viatris. EMA. Available at: [Link]

  • Stenglein, S., et al. (2014). Transmitted drug resistance to this compound among antiretroviral-naïve patients living with HIV from northern Poland. Infectious Disease Reports. Available at: [Link]

  • University of Washington. (2013). NNRTI Resistance. University of Washington. Available at: [Link]

  • Wang, Y., et al. (2020). X-ray data and refinement statistics HIV-1 WT RT/16 K103N/Y181C mutant. ResearchGate. Available at: [Link]

  • Karmacharya, D., et al. (2012). Biochemical mechanism of HIV-1 resistance to this compound. PubMed. Available at: [Link]

  • Swissmedic. (n.d.). Summary of the Risk Management Plan (RMP) for REKAMBYS® (this compound prolonged-release suspension). Swissmedic. Available at: [Link]

  • European Medicines Agency. (n.d.). Edurant. EMA. Available at: [Link]

Sources

Rilpivirine: A Deep Dive into Preclinical and In Vitro Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the preclinical development and in vitro studies of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Developed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies that underpinned the early-stage evaluation of this significant antiretroviral agent. By exploring the causality behind experimental choices and grounding the information in authoritative sources, this guide aims to serve as a valuable resource for those involved in the discovery and development of novel antiviral therapies.

Introduction: The Evolution of NNRTIs and the Advent of this compound

The class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. These agents exert their antiviral effect through a non-competitive mechanism, binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, thereby inducing a conformational change that disrupts its catalytic activity.[1][2] However, the efficacy of first-generation NNRTIs was often limited by a low genetic barrier to resistance and significant side effects.

This compound (formerly TMC278), a diarylpyrimidine derivative, emerged as a second-generation NNRTI designed to address these limitations. Its development was driven by the need for an antiviral with potent activity against both wild-type and NNRTI-resistant strains of HIV-1, a higher barrier to resistance, and an improved safety profile.[3] This guide will elucidate the in vitro studies that were pivotal in characterizing this compound's unique attributes and establishing its potential as a valuable therapeutic agent.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound's mechanism of action lies in its high-affinity, non-competitive binding to the NNRTI binding pocket of the p66 subunit of HIV-1 RT.[2][4] This binding event induces a conformational change in the enzyme, distorting the polymerase active site and thereby inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1][5] The unique flexibility of the this compound molecule allows it to adapt to mutations within the binding pocket that confer resistance to first-generation NNRTIs.

cluster_0 HIV-1 Replication Cycle cluster_1 This compound's Mechanism of Action Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Synthesis NNRTI Binding Pocket on RT NNRTI Binding Pocket on RT Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome This compound This compound This compound->NNRTI Binding Pocket on RT Binds to Conformational Change in RT Conformational Change in RT NNRTI Binding Pocket on RT->Conformational Change in RT Induces Inhibition of DNA Synthesis Inhibition of DNA Synthesis Conformational Change in RT->Inhibition of DNA Synthesis Inhibition of DNA Synthesis->Viral DNA Blocks

Figure 1: this compound's allosteric inhibition of HIV-1 reverse transcriptase.

In Vitro Efficacy: Potency Against Wild-Type and Resistant HIV-1

A cornerstone of this compound's preclinical assessment was the determination of its antiviral potency in cell-based assays. These studies are critical for establishing the concentration at which the drug effectively inhibits viral replication, typically expressed as the 50% effective concentration (EC50).

Antiviral Activity Assays

The antiviral activity of this compound was evaluated against a panel of laboratory strains and clinical isolates of HIV-1, including those with known resistance mutations to other NNRTIs. A common methodology for this is the luciferase reporter gene assay in a susceptible cell line, such as TZM-bl cells.

Experimental Protocol: HIV-1 Luciferase Reporter Gene Assay

Objective: To determine the EC50 of this compound against HIV-1 in a cell-based assay.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing an integrated luciferase gene under the control of the HIV-1 LTR promoter)

  • HIV-1 viral stocks (e.g., NL4-3 for wild-type, and site-directed mutants)

  • This compound stock solution (in DMSO)

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 1 µM, with 10-fold dilutions down to the picomolar range. Include a no-drug control.

  • Infection: Add the diluted this compound to the cells, followed by the addition of a predetermined amount of HIV-1 virus. The amount of virus should be optimized to yield a strong luciferase signal without causing excessive cell death.

  • Incubation: Incubate the infected cells for 48 hours at 37°C, 5% CO2.

  • Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Efficacy Data Summary

The following table summarizes representative in vitro efficacy data for this compound against wild-type and NNRTI-resistant HIV-1 strains.

HIV-1 StrainGenotypeEC50 (nM)Reference
Wild-Type (IIIB)-0.51[6]
NNRTI-ResistantK103N0.35[6]
NNRTI-ResistantL100I<1[6]
NNRTI-ResistantY181C<1[6]
NNRTI-ResistantK103N/Y181C0.8-1.7[6]

This table is a compilation of data from the cited sources and is intended for illustrative purposes.

Resistance Profile

In vitro resistance selection studies are crucial for predicting the potential for resistance development in a clinical setting.[7] These studies involve passaging HIV-1 in the presence of increasing concentrations of the drug over an extended period. For this compound, these studies identified the emergence of specific mutations in the reverse transcriptase gene, most notably E138K, which can reduce susceptibility to the drug.[3] The combination of E138K with the M184I mutation, often selected by nucleoside reverse transcriptase inhibitors, has been shown to confer a higher level of resistance.[4]

In Vitro Safety and Toxicology: Assessing the Therapeutic Window

A critical aspect of preclinical development is to ensure that a drug candidate is not only effective but also safe. In vitro cytotoxicity assays are the first step in this evaluation, providing an initial assessment of the compound's therapeutic window.

Cytotoxicity Assays

The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability. This is often determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of cells.[1]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the CC50 of this compound in a relevant cell line.

Materials:

  • Cell line (e.g., MT-4, a human T-cell line susceptible to HIV-1 infection)

  • This compound stock solution (in DMSO)

  • Cell culture medium (RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • Compound Addition: Add serial dilutions of this compound to the cells. Include a no-drug control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control. Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.

Safety Data Summary

The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key indicator of a drug's therapeutic potential. A higher SI value is desirable, as it indicates a wider margin between the concentration required for antiviral activity and the concentration that is toxic to host cells.

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50) vs. WT HIV-1Reference
MT-4>10>20,000[8]
Various Cell Lines22.5–87.4Varies depending on cell line[8]

This table is a compilation of data from the cited sources and is intended for illustrative purposes.

In Vitro Pharmacokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental to predicting its in vivo behavior. In vitro ADME studies provide crucial early insights.

Metabolic Stability and Enzyme Phenotyping

In vitro metabolism studies using human liver microsomes or hepatocytes are essential for identifying the primary metabolic pathways and the enzymes involved.[9] For this compound, these studies revealed that its metabolism is predominantly mediated by the cytochrome P450 enzyme, CYP3A4.[6][10]

This compound This compound Human Liver Microsomes Human Liver Microsomes This compound->Human Liver Microsomes Incubation with CYP3A4 CYP3A4 Human Liver Microsomes->CYP3A4 Contains Metabolites Metabolites CYP3A4->Metabolites Metabolizes to Drug-Drug Interactions Drug-Drug Interactions CYP3A4->Drug-Drug Interactions Potential for

Figure 2: In vitro metabolism workflow for this compound.

This finding has significant implications for potential drug-drug interactions, as co-administration with strong inducers or inhibitors of CYP3A4 can alter this compound's plasma concentrations.[11][12]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. In vitro equilibrium dialysis is a standard method to determine the fraction of unbound drug in plasma.[13] this compound is highly bound to plasma proteins, primarily albumin.

In Vitro ADME Data Summary
ParameterMethodResultImplicationReference
Metabolism Human Liver MicrosomesPrimarily metabolized by CYP3A4High potential for drug-drug interactions with CYP3A4 inducers/inhibitors[6][10]
Plasma Protein Binding Equilibrium DialysisHighly bound (>99%)Low fraction of free drug available for distribution and antiviral activity[14]
Transporter Interaction Caco-2 cell monolayersNot a significant substrate of P-gpEfflux by P-gp is unlikely to limit its oral absorption[15]

This table is a compilation of data from the cited sources and is intended for illustrative purposes.

Conclusion

The preclinical and in vitro development of this compound provides a compelling case study in modern drug discovery. Through a systematic and rigorous evaluation of its mechanism of action, efficacy, safety, and pharmacokinetic properties, researchers were able to characterize a second-generation NNRTI with significant advantages over its predecessors. The in vitro data demonstrated potent antiviral activity against both wild-type and resistant HIV-1 strains, a favorable safety profile as indicated by a high selectivity index, and a clear metabolic pathway that informed clinical development and prescribing information. This in-depth understanding, grounded in robust experimental methodologies and guided by regulatory principles, was instrumental in the successful translation of this compound from a promising molecule to a valuable therapeutic option for individuals living with HIV-1.

References

  • Moss D M, Liptrott N J, Curley P, et al. This compound inhibits drug transporters ABCB1, SLC22A1, and SLC22A2 in vitro. Antimicrobial agents and chemotherapy, 2013, 57(11): 5612-5618. [Link]

  • Garvey L, Winston A. This compound: a novel non-nucleoside reverse transcriptase inhibitor. 2009. [Link]

  • Association of NNRTI resistance mutations with this compound cross-resistance. - ResearchGate. [Link]

  • Activities and cytotoxicities of this compound (1) and its analogues.... - ResearchGate. [Link]

  • Clinicaltrials.eu. This compound – Application in Therapy and Current Clinical Research. [Link]

  • Pharmacokinetics, Safety and Antiviral Activity of this compound in Antiretroviral-naïve Children With HIV ≥6 to <12 Years Old: Week 48 and Final Analysis of Cohort 2 From the Open-label, Phase 2 PAINT Study - PMC - PubMed Central. [Link]

  • U.S. Food and Drug Administration. 202022Orig1s000. [Link]

  • Biochemical Mechanism of HIV-1 Resistance to this compound - PMC - NIH. [Link]

  • Safety, efficacy, and pharmacokinetics of this compound: systematic review with an emphasis on resource-limited settings - PubMed Central. [Link]

  • The Potential Role of Therapeutic Drug Monitoring for Safe and Effective Anti-Infective Therapy with Manipulated Dosage Forms - MDPI. [Link]

  • Antiviral Research - HIV Drug Resistance Database - Stanford University. [Link]

  • Resistance Profile of this compound - PubMed. [Link]

  • In Vitro Cross-Resistance Profiles of this compound, Dapivirine, and MIV-150, Nonnucleoside Reverse Transcriptase Inhibitor Microbicides in Clinical Development for the Prevention of HIV-1 Infection - NIH. [Link]

  • U.S. Food and Drug Administration. M12 Drug Interaction Studies. [Link]

  • Metabolism of Long-Acting this compound After Intramuscular Injection: HIV Prevention Trials Network Study 076 (HPTN - AWS. [Link]

  • European Medicines Agency. Guideline on the investigation of drug interactions. [Link]

  • This compound-associated aggregation-induced emission enables cell-based nanoparticle tracking - PMC - NIH. [Link]

  • Concentration–response model of this compound in a cohort of HIV-1-infected naive and pre-treated patients | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

  • Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2 - MDPI. [Link]

  • Potential of the Novel Antiretroviral Drug this compound to Modulate the Expression and Function of Drug Transporters and Drug-Metabolising Enzymes in Vitro - PubMed. [Link]

  • Safety, efficacy, and pharmacokinetics of this compound: Systematic review with an emphasis on resource-limited settings - ResearchGate. [Link]

  • Management of Drug-Drug Interactions Between Long-Acting Cabotegravir and this compound and Comedications With Inducing Properties: A Modeling Study - NIH. [Link]

  • U.S. Food and Drug Administration. 202022Orig1s000. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • In Vitro Resistance Selection with Doravirine (MK-1439), a Novel Nonnucleoside Reverse Transcriptase Inhibitor with Distinct Mutation Development Pathways | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Metabolism of Long-Acting this compound Following Intramuscular Injection: HIV Prevention Trials Network Study 076 (HPTN 076) | Request PDF - ResearchGate. [Link]

  • Characterization of Binding of Raltegravir to Plasma Proteins - PMC - NIH. [Link]

  • BioIVT. Timing of In Vitro Studies: Early, Thorough ADME for Your Compound's Success. [Link]

  • Admescope. The 2020 FDA guidance for in vitro DDI studies – new things to consider?. [Link]

  • Inotiv. utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. [Link]

  • Long-acting this compound as potential pre-exposure prophylaxis for HIV-1 prevention (the MWRI-01 study): An open-label, phase 1, compartmental, pharmacokinetic and pharmacodynamic assessment - ResearchGate. [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • U.S. Food and Drug Administration. ICH M12 Drug-Drug Interaction Studies Final Guidance - YouTube. [Link]

  • In Vitro Cross-Resistance Profiles of this compound, Dapivirine, and MIV-150, Nonnucleoside Reverse Transcriptase Inhibitor Microbicides in Clinical Development for the Prevention of HIV-1 Infection - PubMed. [Link]

  • Cell cytotoxicity assay to determine CC50 values. The effect of drugs... - ResearchGate. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - NIH. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

Sources

The Flexible Lock: Mechanisms and Kinetics of Rilpivirine-Mediated Allosteric Inhibition of HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Allosteric Paradigm

Rilpivirine (RPV, TMC278) represents a paradigm shift in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike nucleoside analogues (NRTIs) that act as competitive substrate mimics at the catalytic active site, RPV functions as an allosteric inhibitor . It binds to a distinct hydrophobic pocket—the NNRTI Binding Pocket (NNIBP)—inducing a conformational freeze that renders the HIV-1 Reverse Transcriptase (RT) enzyme catalytically inert.

This guide dissects the biophysical mechanisms of RPV, focusing on its "torsional flexibility" (the wiggle and jiggle model), its superior kinetic profile (residence time), and the specific structural basis for its resistance profile, particularly against the E138K mutation.

Structural Biology of Inhibition

The NNRTI Binding Pocket (NNIBP)

The NNIBP is an induced pocket located approximately 10 Å from the polymerase active site in the p66 subunit of HIV-1 RT. In the unliganded state, this pocket does not exist; it is formed only upon inhibitor binding, which forces the displacement of the p66 "thumb" subdomain.

The "Wiggle and Jiggle" Mechanism

RPV belongs to the diarylpyrimidine (DAPY) class.[1] Its structural distinctiveness lies in its ability to adapt to changes within the NNIBP.[2]

  • Torsional Flexibility: The chemical linkers connecting the aromatic rings allow RPV to rotate and reorient (wiggle) within the pocket.

  • Conformational Adaptability: This flexibility allows RPV to maintain high-affinity binding even when the pocket shape is altered by mutations (e.g., K103N) that render first-generation NNRTIs (like Efavirenz) ineffective.

The "Lock" Mechanism

Upon binding, RPV acts as a molecular wedge. It hyperextends the thumb subdomain of p66. This distortion disrupts the precise geometry required for the "primer grip" region to position the DNA template/primer duplex, effectively locking the enzyme in an open, inactive conformation.

Visualization: Allosteric Signaling Pathway

RPV_Mechanism cluster_resistance Resistance Modulation RPV This compound (Ligand) NNIBP NNIBP (p66 Subunit) RPV->NNIBP High Affinity Binding (Hydrophobic Interaction) ConfChange Conformational Change (Thumb Hyperextension) NNIBP->ConfChange Allosteric Signal PrimerGrip Primer Grip Distortion ConfChange->PrimerGrip Structural Shift CatHalt Catalytic Halt (Polymerization Blocked) PrimerGrip->CatHalt Prevents dNTP incorporation Mutation Mutation (e.g., K103N) Mutation->NNIBP Alters Pocket Shape Flex RPV Torsional Flexibility ('Wiggle') Flex->NNIBP Compensates for Shape Change

Figure 1: Mechanistic pathway of this compound-induced allosteric inhibition and structural adaptation to resistance mutations.

Kinetic Profiling: The Role of Residence Time

While thermodynamic affinity (


) is important, the clinical efficacy of RPV is driven by its dissociation rate constant (

)
. RPV exhibits an exceptionally slow

, resulting in a long residence time on the target. This allows the drug to maintain inhibition even as plasma concentrations fluctuate.
Experimental Protocol: Surface Plasmon Resonance (SPR)

To accurately measure these kinetics, we utilize SPR (e.g., Biacore). This protocol avoids the artifacts of endpoint assays.

Protocol: Kinetic Characterization of RPV Binding

  • Chip Preparation:

    • Use a CM5 sensor chip.

    • Ligand: Biotinylated HIV-1 RT (wild-type or mutant).[3]

    • Immobilization: Capture via Streptavidin (SA) to defined density (~2000 RU) to prevent mass transport limitations. Crucial: Do not amine-couple RT directly, as it may occlude the allosteric pocket.

  • Analyte Preparation (RPV):

    • Dissolve RPV in 100% DMSO to 10 mM stock.

    • Dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant).

    • DMSO Matching: Ensure final DMSO concentration is exactly matched (e.g., 1%) in both running buffer and analyte samples to avoid bulk refractive index errors.

  • Injection Cycle:

    • Association Phase: Inject RPV at 5 concentrations (0.5 nM – 50 nM) for 180 seconds at 30 µL/min.

    • Dissociation Phase: Switch to running buffer for at least 600 seconds (due to slow

      
      ).
      
  • Regeneration:

    • Brief pulse (30s) of 10 mM NaOH or 0.05% SDS (optimize based on protein stability).

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Calculate Residence Time (

      
      ).
      
Visualization: SPR Workflow

SPR_Workflow cluster_qc Quality Control Start Start: Biotin-RT Immobilization Buffer Buffer Prep (DMSO Matching) Start->Buffer Assoc Association Phase (RPV Injection) Buffer->Assoc Dissoc Dissociation Phase (Washout) Assoc->Dissoc Measure kon Analysis Kinetic Fit (1:1 Langmuir) Dissoc->Analysis Measure koff QC1 Refractive Index Correction Analysis->QC1 QC2 Mass Transport Check Analysis->QC2

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining this compound binding kinetics.

The Resistance Landscape: E138K vs. K103N[4]

Understanding why RPV fails against specific mutations is critical for drug development.

The E138K Mechanism

The E138K mutation is the most common RPV-resistance pathway.

  • Location: Residue 138 is in the p51 subunit (not the p66 pocket itself).

  • Mechanism: In Wild-Type (WT) RT, E138 (p51) forms a salt bridge with K101 (p66).[4] This stabilizes the entrance to the NNIBP. The E138K mutation disrupts this salt bridge.[4]

  • Kinetic Impact: This disruption significantly increases the dissociation rate (

    
    )  of RPV, reducing its residence time and overall affinity [1].
    
The K103N Anomaly

K103N renders Efavirenz useless but RPV retains activity.

  • Reason: The "wiggle" flexibility allows RPV to reorient its cyanovinyl group to avoid steric clash with the Asparagine (N) side chain, maintaining the hydrophobic lock [2].

Data Summary: Resistance Profiles
MutationMechanism of ResistanceRPV Fold Change (FC)Efavirenz FCClinical Impact
Wild Type N/A1.01.0Susceptible
K103N Steric hindrance at pocket entry< 2.0 (Susceptible)> 20 (Resistant)RPV remains effective option
E138K p51/p66 Salt bridge disruption2.5 - 3.0< 2.0Primary RPV failure pathway
E138K + M184I Synergistic fitness restoration> 5.0VariableHigh-level resistance

References

  • Singh, K., et al. (2012). "Biochemical Mechanism of HIV-1 Resistance to this compound." Journal of Biological Chemistry. Explains the p51/p66 salt bridge disruption in E138K.

  • Das, K., et al. (2008). "High-resolution structures of HIV-1 reverse transcriptase/TMC278 complexes: Strategic flexibility explains potency against resistance mutations."[5] PNAS. The foundational paper on the "wiggle and jiggle" model. [5]

  • Janssen Sciences. (2011). "Edurant (this compound) Prescribing Information." FDA Access Data. Clinical pharmacology and resistance data.[1][3][6][4][5][7][8][9][10][11]

  • Azijn, H., et al. (2010). "TMC278, a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor (NNRTI), Active against Wild-Type and NNRTI-Resistant HIV-1."[1] Antimicrobial Agents and Chemotherapy.

Sources

Rilpivirine as a Potent Inhibitor of Zika Virus Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological complications such as microcephaly and Guillain-Barré syndrome, has underscored the urgent need for effective antiviral therapies.[1][2] This technical guide provides an in-depth analysis of the repurposing of this compound, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for HIV-1 treatment, as a promising candidate against ZIKV replication.[1][3][4] We will explore the molecular mechanism of action, present key preclinical data from both in vitro and in vivo models, and provide detailed experimental protocols for the assays used to validate its anti-ZIKV activity. This document is intended for researchers, virologists, and drug development professionals engaged in the pursuit of novel antiviral strategies against emerging flaviviruses.

Introduction: The Rationale for Repurposing this compound against Zika Virus

Zika virus, a member of the Flaviviridae family, is a mosquito-borne RNA virus.[5] Its replication is dependent on a viral RNA-dependent RNA polymerase (RdRp), which is a component of the non-structural protein 5 (NS5).[1][2] The NS5 protein is a critical enzyme for the viral life cycle, making it a prime target for antiviral drug development. The strategy of repurposing existing FDA-approved drugs offers a significantly accelerated pathway to clinical application compared to de novo drug discovery.

This compound is a well-characterized NNRTI used in combination antiretroviral therapy for HIV-1.[3] While HIV-1 is a retrovirus and ZIKV is a flavivirus, the identification of this compound's anti-ZIKV activity stemmed from the hypothesis that the polymerase enzymes of these distinct RNA viruses might share structural or functional motifs amenable to inhibition by the same compound.[5][6] This guide delves into the scientific evidence that supports this hypothesis and establishes this compound as a lead compound for further development as a ZIKV therapeutic.

Molecular Mechanism of Action: Targeting the Zika Virus NS5 Polymerase

The antiviral activity of this compound against ZIKV is not mediated by the inhibition of a reverse transcriptase, as in HIV-1, but rather by the direct inhibition of the ZIKV NS5 protein's RdRp function.[1][2] Computational modeling and structural biology studies have demonstrated that this compound can bind to a specific domain within the ZIKV NS5 protein, thereby obstructing its enzymatic activity and halting viral RNA replication.[5][6]

Site-directed mutagenesis studies have further elucidated the interaction between this compound and the ZIKV NS5 RdRp. These experiments have identified 14 key amino acid residues within the RdRp domain (amino acids 265-903) that are crucial for the binding of this compound and the subsequent inhibition of polymerase activity.[1] This specific interaction underscores the targeted nature of this compound's anti-ZIKV effect.

cluster_ZIKV_Replication Zika Virus Replication Cycle cluster_Rilpivirine_Action This compound Inhibition ZIKV_RNA Zika Virus Genomic RNA NS5_RdRp NS5 RNA-dependent RNA Polymerase ZIKV_RNA->NS5_RdRp Template for Replication_Complex Viral Replication Complex NS5_RdRp->Replication_Complex Forms Inhibition Inhibition NS5_RdRp->Inhibition New_vRNA New Viral RNA Genomes Replication_Complex->New_vRNA Synthesizes This compound This compound This compound->NS5_RdRp Inhibition->Replication_Complex Blocks Formation/ Function

Figure 1: Proposed mechanism of this compound's inhibitory action on Zika virus replication.

Preclinical Evidence of Anti-ZIKV Activity

The efficacy of this compound against ZIKV has been demonstrated in both in vitro and in vivo preclinical models. These studies provide a robust foundation for its potential clinical utility.

In Vitro Studies in Primary Human Astrocytes

Astrocytes are a key target of ZIKV in the central nervous system.[7] Research has shown that this compound effectively suppresses ZIKV infection and replication in primary human astrocytes.[1][2] Furthermore, comparative studies have indicated that other NNRTIs, such as etravirine and efavirenz, also possess inhibitory effects on ZIKV in these brain cells, though this compound has emerged as a particularly potent candidate.[1]

Table 1: In Vitro Activity of NNRTIs against Zika Virus

CompoundCell TypeTargetObserved Effect
This compound Primary Human AstrocytesNS5 RdRpSuppression of ZIKV infection and replication
Etravirine Primary Human AstrocytesNS5 RdRpInhibitory effect on viral infection
Efavirenz Primary Human AstrocytesNS5 RdRpInhibitory effect on viral infection
In Vivo Studies in a Mouse Model

The protective effects of this compound have been validated in a murine model of ZIKV infection.[6] Given that wild-type mice are generally resistant to ZIKV, these studies utilized interferon-alpha/beta receptor (IFN-A/R) knockout mice, which are highly susceptible to the virus.[1]

In this model, administration of this compound to ZIKV-infected mice resulted in:

  • Improved clinical outcomes.[1]

  • Prevention of ZIKV-induced mortality.[1]

  • Reduced viral RNA levels in the hippocampus, frontal cortex, thalamus, and cerebellum.[1]

  • Protection of neurons from apoptosis and necrosis.[3]

  • Decreased brain inflammation.[3]

These findings in a small animal model demonstrate that this compound can suppress viral replication in the central nervous system and mitigate the severe neurological consequences of ZIKV infection.[3]

Experimental Protocols

The following protocols provide a framework for the key assays used to evaluate the anti-ZIKV activity of this compound.

Zika Virus Infection of Primary Human Fetal Astrocytes (PHFA)

This protocol outlines the methodology for assessing the antiviral efficacy of compounds in a physiologically relevant cell culture model.

Materials:

  • Primary Human Fetal Astrocytes (PHFA)

  • Astrocyte growth medium

  • Zika virus stock (e.g., PRVABC59 strain)

  • This compound (or other test compounds)

  • 96-well cell culture plates

  • Reagents for RNA extraction and quantitative reverse transcription PCR (qRT-PCR)

  • Antibodies for immunofluorescence or western blotting (e.g., anti-ZIKV capsid protein)

Procedure:

  • Cell Seeding: Seed PHFA cells in 96-well plates at a density that will result in a confluent monolayer at the time of infection.

  • Compound Pre-treatment: Prior to infection, treat the cells with varying concentrations of this compound or control compounds for a specified period (e.g., 2 hours).

  • Viral Infection: Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI), for example, 0.1 PFU/cell.[8]

  • Incubation: Incubate the infected cells in the presence of the test compounds for a defined period (e.g., 24-48 hours).

  • Endpoint Analysis:

    • qRT-PCR: Harvest the cell culture supernatant or cell lysates to extract viral RNA. Quantify the ZIKV RNA levels using qRT-PCR to determine the effect of the compound on viral replication.[8]

    • Immunofluorescence/Western Blot: Fix and permeabilize the cells for immunofluorescence staining or lyse the cells for western blot analysis to detect viral protein expression (e.g., ZIKV capsid protein) as a measure of infection.[8]

    • Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on uninfected PHFA cells using a standard assay (e.g., MTT or CellTiter-Glo) to ensure that the observed antiviral effect is not due to cell death.

start Start seed_cells Seed Primary Human Fetal Astrocytes start->seed_cells pretreat Pre-treat with this compound (or control) seed_cells->pretreat infect Infect with Zika Virus pretreat->infect incubate Incubate for 24-48 hours infect->incubate analysis Endpoint Analysis incubate->analysis qRT_PCR qRT-PCR for Viral RNA analysis->qRT_PCR western_blot Western Blot for Viral Protein analysis->western_blot cytotoxicity Cytotoxicity Assay analysis->cytotoxicity end End qRT_PCR->end western_blot->end cytotoxicity->end

Figure 2: Experimental workflow for in vitro testing of this compound against Zika virus.

In Vivo Mouse Model of Zika Virus Infection

This protocol describes the evaluation of this compound's efficacy in a susceptible mouse model.

Materials:

  • Interferon-alpha/beta receptor (IFN-A/R) knockout mice

  • Zika virus stock

  • This compound formulated for in vivo administration

  • Vehicle control

  • Equipment for subcutaneous injection

  • Materials for monitoring clinical signs (e.g., weight, paralysis)

  • Reagents and equipment for tissue harvesting and processing for virological and histological analysis

Procedure:

  • Animal Acclimation: Acclimate IFN-A/R knockout mice to the experimental conditions.

  • Viral Challenge: Infect the mice with a standardized dose of ZIKV via subcutaneous injection in the footpad, mimicking a mosquito bite.[6]

  • Treatment Administration: Begin treatment with this compound or vehicle control at a specified time point post-infection (e.g., 24 hours). Administer the treatment daily for a defined duration.

  • Clinical Monitoring: Monitor the mice daily for weight loss, signs of neurological disease (e.g., hindlimb weakness, paralysis), and survival.

  • Virological Analysis: At predetermined time points, euthanize a subset of mice and harvest tissues (brain, spleen, etc.). Homogenize the tissues and quantify the viral load using qRT-PCR or plaque assay.

  • Histopathological Analysis: Process brain tissue for histopathological examination to assess inflammation, neuronal damage, and the presence of viral antigens.

Conclusion and Future Directions

The compelling preclinical data on this compound's activity against Zika virus highlights the significant potential of drug repurposing in the rapid response to emerging infectious diseases. The targeted inhibition of the ZIKV NS5 RdRp by this compound provides a clear mechanism of action and a strong rationale for its further development.

Future research should focus on:

  • Optimizing the dosage and treatment regimens of this compound for ZIKV infection.

  • Evaluating the efficacy of this compound against a broader range of ZIKV strains and other pathogenic flaviviruses.

  • Investigating the potential for combination therapy with other antiviral agents to enhance efficacy and prevent the emergence of drug resistance.

  • Conducting formal preclinical toxicology and pharmacokinetic studies to support the initiation of clinical trials in humans for the indication of Zika virus infection.

The work summarized in this guide provides a critical foundation for these next steps, paving the way for a potential new therapeutic intervention to combat the significant public health threat posed by Zika virus.

References

  • Sariyer, I. K., Gordon, J., Burdo, T. H., Wollebo, Z., Gianti, E., Donadoni, M., Bellizzi, A., Cicalese, S., Loomis, K., Pirrone, V., Kover, A., Li, L., Deshmane, S. L., Amini, S., Klein, M. L., & Khalili, K. (2019). Suppression of Zika Virus Infection in the Brain by the Antiretroviral Drug this compound. Molecular Therapy, 27(12), 2165–2179. [Link]

  • Temple University Health System. (2019, October 30). HIV Drug Stops Zika Virus Infection, Same Strategy Could Halt Infections Caused by Related Viruses, Temple Researchers Report. Newswise. [Link]

  • Contagion Live. (2019, November 5). HIV Drug this compound Stops Viral Replication of Zika Virus. [Link]

Sources

Methodological & Application

Application Note: Advanced Synthesis and Process Optimization of Rilpivirine (TMC278)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of Rilpivirine (TMC278), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike early-generation protocols relying on high-boiling toxic solvents (NMP, DME) and prolonged reaction times (69+ hours), this guide presents a scalable, "green" process chemistry approach. Key optimizations include a solvent-free fusion method for pyrimidine construction, a microwave-accelerated coupling step, and a critical "salt-break" purification strategy to eliminate the persistent Z-isomer impurity.

Introduction & Mechanistic Rationale

This compound is a diarylpyrimidine (DAPY) derivative whose flexibility allows it to bind to the HIV-1 reverse transcriptase enzyme even in the presence of mutations that render other NNRTIs ineffective.

The Stereochemical Challenge

The biological activity of this compound resides almost exclusively in the (E)-isomer . The synthetic pathway, particularly the Heck reaction and final coupling, inherently generates 10–15% of the thermodynamically stable but inactive (Z)-isomer .

  • Challenge: Separation of E/Z isomers via standard silica chromatography is inefficient and costly at scale.

  • Solution: We utilize a chemoselective crystallization of the this compound-Maleate salt, which preferentially crystallizes the E-isomer, rejecting the Z-isomer into the mother liquor.

Retrosynthetic Analysis

The convergent synthesis disconnects the molecule at the central amino-linker, revealing two key intermediates:

  • Intermediate A: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.[1]

  • Intermediate B: 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.

Retrosynthesis This compound This compound (TMC278) Target Molecule Disconnect C-N Bond Disconnection This compound->Disconnect IntA Intermediate A (Vinyl Nitrile Aniline) (E-isomer critical) Disconnect->IntA IntB Intermediate B (Chloropyrimidine) (Electrophile) Disconnect->IntB Start1 4-Iodo-2,6-dimethylaniline IntA->Start1 Heck Reaction Start2 Acrylonitrile IntA->Start2 Start3 4-Aminobenzonitrile IntB->Start3 Nucleophilic Subst. Start4 2-Methylthio-4-pyrimidinone IntB->Start4

Figure 1: Retrosynthetic strategy isolating the two critical pharmacophore precursors.

Detailed Experimental Protocols

Protocol A: Solvent-Free Synthesis of Intermediate B

Target: 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile

Rationale: Traditional methods use Dimethoxyethane (DME) at reflux, which is toxic and difficult to remove. This "Fusion" protocol utilizes the melting point of reagents to drive the reaction, significantly improving atom economy.

Reagents:

  • 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq)

  • 4-aminobenzonitrile (1.5 eq)

  • Phosphorus oxychloride (

    
    )
    

Procedure:

  • Fusion: In a round-bottom flask equipped with a mechanical stirrer (no solvent), combine 2-(methylthio)pyrimidin-4(3H)-one and 4-aminobenzonitrile.

  • Ramp: Heat the powder mixture to 160°C for 2 hours. The mixture will melt into a homogenous liquid. Increase temperature to 180°C for 4 hours to drive off methanethiol (Caution: Use scrubber).

  • Chlorination: Cool the melt to 60°C. Carefully add

    
     (3.0 eq) dropwise.
    
  • Reflux: Heat to reflux (105°C) for 1 hour.

  • Quench: Cool to RT and pour onto crushed ice/water. Neutralize with

    
     to pH 8.
    
  • Isolation: Filter the precipitate, wash with water, and dry.

    • Expected Yield: 70-75%

    • Checkpoint: HPLC purity >95%.[1][2]

Protocol B: Final Coupling via Microwave Irradiation

Target: Crude this compound Free Base

Rationale: The original patent process requires 69 hours of reflux in acetonitrile.[3] Microwave irradiation accelerates the nucleophilic aromatic substitution (


) by superheating the solvent and increasing molecular collision frequency.

Reagents:

  • Intermediate A (HCl salt) (1.0 eq)

  • Intermediate B (1.0 eq)

  • Solvent: Acetonitrile (ACN)[3][4]

  • Base:

    
     (excess)[4]
    

Procedure:

  • Preparation: In a microwave-safe vessel, dissolve Intermediate A and B in ACN (10 mL/g). Add

    
    .
    
  • Irradiation: Seal and irradiate at 140°C for 90 minutes (Power: Dynamic to maintain temp).

    • Note: If using thermal reflux (batch mode), reflux at 85°C for 24-30 hours.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess carbonate).
    
  • Concentration: Evaporate ACN under reduced pressure to obtain the crude solid.

    • Impurity Alert: Crude contains ~85% E-isomer and ~15% Z-isomer.

Critical Process Parameter: Z-Isomer Removal ("Salt Break")[5]

This is the most critical step for regulatory compliance. Simple recrystallization of the free base is often insufficient to separate the geometric isomers.

Mechanism: The lattice energy of the this compound-Maleate (E-isomer) is significantly more stable than the Z-isomer salt in alcohol/water mixtures.

Protocol:

  • Salt Formation: Suspend crude this compound (10 g) in Methanol (100 mL). Heat to 60°C.

  • Acid Addition: Add Maleic acid (1.1 eq). Stir for 1 hour. The solution should become clear, then precipitate the salt.

  • Crystallization: Cool slowly to 0°C over 4 hours.

  • Filtration: Filter the solid. The Z-isomer remains in the filtrate.[5]

  • Free Basing (Optional but recommended for final API): Suspend the wet cake in water. Add NaOH (1M) until pH 10. Filter the pure this compound Free Base.

    • Final Purity: >99.5% E-isomer.[1] Z-isomer <0.1%.[1]

Analytical Control Strategy

HPLC Method for E/Z Determination:

  • Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 mins.

  • Detection: UV at 285 nm.

  • Retention: Z-isomer elutes before E-isomer due to higher polarity/lower planarity.

Process Logic & Optimization Flow

ProcessFlow cluster_0 Precursors IntA Intermediate A (Vinyl Nitrile) Coupling Coupling Reaction (Microwave/ACN) 140°C, 90 min IntA->Coupling IntB Intermediate B (Chloro-pyrimidine) IntB->Coupling Crude Crude this compound (E:Z Ratio ~ 85:15) Coupling->Crude SaltForm Salt Formation (Maleic Acid/MeOH) Crude->SaltForm Purification Strategy Cryst Selective Crystallization (Rejects Z-isomer) SaltForm->Cryst Final This compound API (>99.5% Pure) Cryst->Final

Figure 2: Optimized process flow highlighting the purification node.

References

  • Janssen Pharmaceutica NV. (2004). Preparation of pyrimidine derivatives for the treatment of HIV infection. World Patent WO2004016581.[5] Link

  • Zhang, P., et al. (2021). The development of an effective synthetic route of this compound.[3][6] BMC Chemistry, 15, 22. Link

  • Gorle, S., et al. (2018). Atropisomerism in this compound hydrochloride: Spectroscopic characterization of this compound and related impurities.[7] Journal of Pharmaceutical and Biomedical Analysis, 158, 287-293. Link

  • Shanghai Institute of Pharmaceutical Industry. (2016). Method for effectively removing this compound isomers.[1][3][6][5][8] China Patent CN106187916A. Link

  • Kulkarni, A., et al. (2023). A continuous flow process for the preparation of HIV drug by using of Novel Derivative. International Journal of Scientific Development and Research, 8(10).[3] Link

Sources

Application Note: High-Sensitivity Quantification of Rilpivirine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rilpivirine is a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) widely used in HIV-1 treatment.[1] Due to its high lipophilicity (LogP ~4.86) and pH-dependent solubility, developing a robust quantification method presents specific challenges regarding recovery and adsorption.

This guide details two validated protocols for this compound quantification:

  • High-Sensitivity Protocol (LLE): Utilizes Liquid-Liquid Extraction for cleaner baselines and lower limits of quantification (LLOQ ~0.5 ng/mL), ideal for pharmacokinetic (PK) profiling.

  • High-Throughput Protocol (PPT): Utilizes Protein Precipitation for rapid clinical Therapeutic Drug Monitoring (TDM).

Strategic Method Development (The "Why")

Physicochemical Challenges
  • Adsorption: this compound exhibits significant non-specific binding to glass and plastic surfaces in aqueous solutions. Critical Step: Never use 100% aqueous solvents for reconstitution. Always maintain at least 40-50% organic solvent in the final injection vial.

  • Isomerization: this compound is subject to E/Z photo-isomerization under light exposure. All sample processing must occur under monochromatic (yellow) light or in amber glassware.

  • Matrix Effects: Plasma phospholipids can suppress ionization in ESI+ mode. While PPT is faster, LLE is recommended for regulatory submissions to minimize matrix factors (MF).

Internal Standard Selection
  • Gold Standard: this compound-d6 or 13C6-Rilpivirine.

  • Why: Stable isotope-labeled IS corrects for matrix effects, extraction efficiency variance, and ionization suppression better than structural analogs.

Experimental Protocols

Equipment & Reagents[2]
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • Detector: Triple Quadrupole MS (e.g., SCIEX QTRAP 5500/6500 or Thermo Altis).

  • Column: C18 stationary phase (e.g., Restek Pinnacle DB Biph or Phenomenex Kinetex C18).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Protocol A: High-Sensitivity Liquid-Liquid Extraction (LLE)

Best for: PK studies, Bioequivalence, Low concentrations (<1 ng/mL).

  • Sample Aliquot: Transfer 100 µL of plasma into a 2 mL amber polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL this compound-d6 in 50:50 MeOH:Water). Vortex for 10 sec.

  • Buffer Addition: Add 100 µL of 0.1 M Ammonium Acetate (pH 9.0) to alkalize the sample (improves extraction of the basic amine).

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Shake/tumble for 15 minutes at room temperature.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 150 µL of Mobile Phase (50:50 ACN:0.1% FA in Water). Vortex vigorously to ensure desorption from tube walls.

Protocol B: High-Throughput Protein Precipitation (PPT)

Best for: Routine TDM, High concentration samples (>10 ng/mL).

  • Sample Aliquot: Transfer 50 µL of plasma into a 96-well plate or microtube.

  • Precipitation: Add 200 µL of ACN containing Internal Standard.

  • Mixing: Vortex for 2 minutes.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes.

  • Dilution (Critical): Transfer 100 µL of supernatant to a new plate and add 100 µL of 0.1% Formic Acid in Water. (Direct injection of pure ACN results in poor peak shape).

LC-MS/MS Parameters

Chromatographic Conditions
  • Column: Restek Pinnacle DB Biph (2.1 mm x 50 mm, 5 µm) or equivalent C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.5 min: 40% -> 95% B

    • 2.5 - 3.5 min: 95% B (Wash)

    • 3.5 - 3.6 min: 95% -> 40% B

    • 3.6 - 5.0 min: 40% B (Re-equilibration)

Mass Spectrometry Settings (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
This compound 367.2195.14535Quantifier
This compound 367.2128.14550Qualifier
This compound-d6 373.2195.14535Internal Standard

Visualized Workflows

Analytical Decision Matrix

This diagram guides the researcher in selecting the appropriate extraction method based on sensitivity needs and available resources.

MethodSelection Start Start: Define Study Goals Sensitivity Required LLOQ? Start->Sensitivity LLE_Path High Sensitivity (< 1 ng/mL) PK / Bioequivalence Sensitivity->LLE_Path High Sensitivity Needed PPT_Path Moderate Sensitivity (> 10 ng/mL) Clinical TDM Sensitivity->PPT_Path Standard Sensitivity Throughput Sample Volume/Day? LLE_Method Protocol A: Liquid-Liquid Extraction (MTBE) + Cleanest Extract + Low Matrix Effect - Labor Intensive LLE_Path->LLE_Method PPT_Method Protocol B: Protein Precipitation (ACN) + Fast / Automatable + Low Cost - Higher Matrix Effect PPT_Path->PPT_Method Validation Validation per FDA/EMA Guidelines LLE_Method->Validation PPT_Method->Validation

Caption: Decision matrix for selecting between LLE and PPT based on sensitivity requirements (LLOQ) and throughput needs.

LLE Workflow Logic

The specific logic for the High-Sensitivity Protocol to ensure maximum recovery.

LLE_Workflow Sample Plasma Sample (100 µL) IS_Add Add IS (d6-RPV) + Buffer (pH 9.0) Sample->IS_Add Extract Add MTBE Shake 15 min IS_Add->Extract Centrifuge Centrifuge 4000g / 10 min Extract->Centrifuge Freeze Flash Freeze Aqueous Layer Centrifuge->Freeze Decant Decant Organic Supernatant Freeze->Decant Dry Evaporate N2 @ 40°C Decant->Dry Recon Reconstitute (50% Organic) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE) using MTBE to maximize lipophilic recovery.

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA)
  • Linearity:

    
     (Weighted 
    
    
    
    ).[3]
  • Accuracy:

    
     ( 
    
    
    
    at LLOQ).
  • Precision (CV):

    
     (
    
    
    
    at LLOQ).
  • Matrix Effect: IS-normalized Matrix Factor should be within

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Adsorption to containerEnsure reconstitution solvent is

organic. Use silanized glass if necessary.
Peak Tailing pH mismatchEnsure mobile phase is acidic (0.1% Formic Acid) to protonate the basic this compound.
Signal Drift Light degradationVerify all samples were processed in amber vials. This compound isomerizes rapidly in white light.
High Backpressure PPT particulatesIf using Protocol B, ensure centrifugation is sufficient (>10k g) or use a filter plate (0.2 µm).

References

  • Prathipati, P. K., et al. (2019). "LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and this compound in dried blood spots." Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1][2]

  • Senta, M., et al. (2014).[4] "Reliable LC-MS/MS assay for the estimation of this compound in human plasma: application to a bioequivalence study." Drug Testing and Analysis.

  • Takahashi, M., et al. (2014). "Determination of this compound (TMC-278) plasma concentrations by the conventional LC-MS method." Journal of Pharmaceutical Health Care and Sciences.

Sources

Application Note: Dual-Target Antiretroviral Profiling of Cabotegravir and Rilpivirine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for researchers investigating the long-acting (LA) combination of Cabotegravir (CAB) and Rilpivirine (RPV). Unlike daily oral regimens, this dual-therapy system relies on nanosuspension technology to create a dissolution-controlled depot in muscle tissue. This guide details the physicochemical mechanisms of the formulation, validated LC-MS/MS quantification protocols for plasma matrices, and critical resistance profiling workflows necessary for pre-clinical and clinical monitoring.

Mechanistic Rationale & Pathway Analysis

The efficacy of the CAB/RPV combination lies in its orthogonal blockade of the HIV-1 replication cycle. By targeting two distinct enzymes—Reverse Transcriptase (early stage) and Integrase (late stage)—the regimen creates a high genetic barrier to resistance, provided that baseline resistance is absent.

  • This compound (RPV): A diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds non-competitively to the hydrophobic pocket of p66 RT, inducing a conformational change that prevents DNA polymerization.

  • Cabotegravir (CAB): An integrase strand transfer inhibitor (INSTI).[1][2][3] It chelates the magnesium ions in the catalytic core of the viral integrase, preventing the insertion of the viral DNA genome into the host chromatin.

Visualization: Dual-Stage Inhibition Pathway

The following diagram illustrates the specific intervention points of CAB and RPV within the viral lifecycle.[4]

HIV_Lifecycle_Intervention ViralEntry Viral Entry & Uncoating RNA Viral RNA ViralEntry->RNA RT_Enzyme Reverse Transcriptase RNA->RT_Enzyme cDNA Proviral DNA RT_Enzyme->cDNA Transcription RPV This compound (NNRTI Block) RPV->RT_Enzyme Allosteric Inhibition NuclearImport Nuclear Import cDNA->NuclearImport Integrase Viral Integrase NuclearImport->Integrase Integration Host Genomic Integration Integrase->Integration Strand Transfer CAB Cabotegravir (INSTI Block) CAB->Integrase Chelation Blockade

Figure 1: Orthogonal inhibition mechanism. RPV arrests reverse transcription in the cytoplasm, while CAB prevents strand transfer within the nucleus.

Formulation Science: The "Long-Acting" Mechanism

Researchers developing generics or novel delivery systems must understand that the pharmacokinetics (PK) of CAB/RPV LA are absorption-rate limited (flip-flop kinetics). The half-life is determined by the dissolution of the nanomilled particles, not the metabolic clearance of the drug.

Nanosuspension Composition

The stability of these suspensions is critical. Aggregation leads to rapid dissolution (dose dumping) or needle clogging.

ComponentCabotegravir FormulationThis compound FormulationFunction
Active Ingredient CAB (Free Acid)RPV (Free Base)Therapeutic Agent
Stabilizer (Steric) Polyethylene Glycol (PEG) 3350Poloxamer 338Prevents Ostwald ripening
Surfactant Polysorbate 20--Wetting agent
Tonicity Agent MannitolGlucose MonohydrateMaintains isotonicity
Buffer --Citric Acid / Sodium PhosphatepH control (RPV is pH sensitive)

Critical Insight for Formulators: Poloxamer 338 is unique to the RPV formulation. Unlike standard surfactants, it provides a dense steric barrier that is essential for maintaining the specific crystal habit of this compound during months of storage. Substituting this with Poloxamer 188 (Pluronic F68) often results in stability failure.

Protocol: LC-MS/MS Quantification in Plasma

For PK studies, simultaneous quantification is required.[5] The following protocol is validated for human and non-human primate plasma.

Sample Preparation (Protein Precipitation)

Reagents:

  • Extraction Solvent: 100% Acetonitrile (LC-MS Grade).

  • Internal Standard (IS) Spiking Solution: CAB-d3 and 13C-d4-RPV (100 ng/mL in MeOH).

Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 20 µL of IS Spiking Solution. Vortex gently.

  • Precipitate: Add 200 µL of Extraction Solvent (Acetonitrile).

  • Agitate: Vortex at high speed for 5 minutes to ensure complete protein crash.

  • Clarify: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer: Dilute 100 µL of supernatant with 100 µL of 0.1% Formic Acid in water (to match mobile phase initial conditions).

Instrumental Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent Phenyl-Hexyl column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 (Re-equilibration) |

Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (CAB-d3 / RPV-d4) Sample->IS_Add Precipitation Protein Precipitation (200 µL ACN) IS_Add->Precipitation Centrifuge Centrifuge 4000g, 15 min, 4°C Precipitation->Centrifuge Supernatant Supernatant Transfer & Dilution (1:1 with H2O) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Figure 2: Validated bioanalytical workflow for high-throughput quantification of CAB/RPV.

Resistance Profiling: Screening Criteria

When developing this regimen or analyzing trial failures (e.g., ATLAS/FLAIR studies), specific mutations compromise efficacy. Researchers must screen for these Resistance-Associated Mutations (RAMs) using genotypic assays.[1]

Crucial Distinction: this compound retains activity against the K103N mutation, which is the most common resistance mutation from first-generation NNRTIs (like Efavirenz). This makes RPV a viable switch option for patients with prior NNRTI exposure, provided K103N is the only mutation.

Key Resistance-Associated Mutations (RAMs) Table
Drug ClassDrugMajor RAMs (Contraindicated)Accessory/Minor RAMs
NNRTI This compoundK101E/P , E138K/A/Q , Y181CE138A (Common in Subtype C), M230L
INSTI CabotegravirQ148R/K/H , N155H , G140SR263K (Rare, high fitness cost)

Experimental Note: If evaluating "Virologic Failure" samples from a clinical study, always sequence both the Integrase and Reverse Transcriptase regions. In the ATLAS-2M study, failures were often associated with the emergence of RPV resistance (E138K/Y181C) alongside INSTI resistance (Q148R).

References

  • ViiV Healthcare. (2021). CABENUVA (cabotegravir extended-release injectable suspension; this compound extended-release injectable suspension), for intramuscular use..

  • Swindells, S., et al. (2020). Long-Acting Cabotegravir and this compound for Maintenance of HIV-1 Suppression (ATLAS).[2][4][6][7] New England Journal of Medicine. .

  • Orkin, C., et al. (2020). Long-Acting Cabotegravir and this compound after Oral Induction for HIV-1 Infection (FLAIR).[2][4] New England Journal of Medicine. .

  • Medicines Patent Pool. (2021). Cabotegravir + this compound - LAPaL Formulation Data.[2][4][5].

  • Stanford University. (2023).[1] HIV Drug Resistance Database: this compound and Cabotegravir Mutation Scores.[1][2].

Sources

Troubleshooting & Optimization

Managing Rilpivirine drug-drug interactions with CYP3A4 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: CYP3A4 Interaction Management

Status: Active Topic: Managing Rilpivirine drug-drug interactions (DDIs) with CYP3A4 inhibitors Assigned Specialist: Senior Application Scientist

Executive Summary: The Interaction Mechanism

This compound (RPV) is a Diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI). Its clearance is almost exclusively driven by hepatic oxidative metabolism via CYP3A4 .[1]

When co-administered with CYP3A4 inhibitors (e.g., ketoconazole, ritonavir), the metabolic clearance of RPV is blocked, leading to bioaccumulation. The critical safety endpoint for this accumulation is QTc interval prolongation .

The following guide addresses the three most common "Support Tickets" we receive regarding the experimental profiling and safety prediction of this interaction.

Ticket #001: In Vitro Assay Troubleshooting

User Reported Issue: "My IC50/Ki data for this compound inhibition in Human Liver Microsomes (HLM) is highly variable and non-linear. I suspect the drug is precipitating."

Root Cause Analysis

This compound is a BCS Class II compound with pH-dependent solubility.[2] It is highly soluble at acidic pH but exhibits extremely poor solubility at the neutral pH (7.4) required for microsomal incubations.

  • High Lipophilicity: logP ~4.86.

  • Non-Specific Binding (NSB): RPV binds extensively to microsomal proteins and plastic labware, reducing the free fraction (

    
    ) available to the enzyme.
    
Protocol: Optimized HLM Incubation for this compound

Step 1: Solvent System Selection Do not use pure DMSO if precipitation is observed.

  • Recommendation: Use a methanol/DMSO mixture (keep final organic content <1% to avoid inhibiting CYP3A4).

  • Critical Check: Verify solubility in phosphate buffer (pH 7.4) before adding microsomes.

Step 2: Protein Concentration Adjustment

  • Standard: 0.5 mg/mL microsomal protein.

  • Optimization: Lower protein concentration to 0.1 – 0.25 mg/mL .

    • Why? This reduces non-specific binding (NSB), increasing

      
       and linearizing the kinetics.
      

Step 3: Incubation Time

  • RPV metabolism is slow. Ensure linearity by testing incubation times of 30, 45, and 60 minutes.

Visual Workflow: RPV Stability Assay

RPV_Assay_Workflow Fig 1: Optimized this compound Microsomal Incubation Workflow Start Solubilize RPV (Acidic Pre-step or High Solvent) Dilution Dilute in Buffer (pH 7.4) Check for Turbidity! Start->Dilution Risk: Precipitation Add_Microsomes Add HLM (Low Conc: 0.2 mg/mL) Dilution->Add_Microsomes Pre_Incubate Pre-incubate 37°C, 5 min Add_Microsomes->Pre_Incubate Start_Rxn Add NADPH (Start Reaction) Pre_Incubate->Start_Rxn Quench Quench (Acetonitrile) Internal Standard Start_Rxn->Quench 30-60 min Analysis LC-MS/MS (Monitor Metabolites) Quench->Analysis

Ticket #002: PBPK Modeling & IVIVE Prediction

User Reported Issue: "I am building a PBPK model to predict the DDI magnitude with a new CYP3A4 inhibitor. Which parameters are critical for this compound?"

Critical Parameters for In Vitro-In Vivo Extrapolation (IVIVE)

To accurately predict the AUC increase, you must parameterize the "Victim" (this compound) correctly.

ParameterValue / StatusTechnical Note

(CYP3A4)
~1.0 (100%) RPV is almost exclusively metabolized by CYP3A4.[3] Assume complete dependency for worst-case scenarios.
Bioavailability (

)
Absolute F unknown No IV formulation exists.[4] Absorption is pH-dependent (requires food).[3][5]
Protein Binding > 99.7% High binding to plasma proteins (albumin). Small changes in displacement can alter free fraction significantly.
Elimination Hepatic Renal elimination is negligible (<6% unchanged in urine).
The "Scaling Factor" Trap

When modeling the Inhibitor (Perpetrator), standard static models often underpredict the interaction if they ignore Time-Dependent Inhibition (TDI) .

  • Guidance: If your inhibitor shows a shift in IC50 after a 30-minute pre-incubation, you must use

    
     and 
    
    
    
    parameters in your PBPK model, not just reversible
    
    
    .
Ticket #003: Safety & Toxicity Thresholds

User Reported Issue: "We observed a 2-fold increase in RPV AUC. Is this a 'No-Go' for the drug candidate?"

Safety Assessment Logic

A 2-fold increase is generally manageable, but the decision depends on the absolute concentration relative to the QTc threshold.

  • The Mechanism:

    • RPV blocks the hERG potassium channel at supra-therapeutic concentrations.

    • Threshold: Doses of 75 mg and 300 mg (3x and 12x standard dose) significantly prolong QTc.[6]

    • Standard Dose: 25 mg/day.[5][7][8][9]

  • Decision Matrix:

Interaction Magnitude (AUC Increase)Clinical ImplicationAction Item
< 2-fold Likely SafeMonitor. Standard RPV dose (25mg) has a safety margin.
2-fold to 5-fold Caution RequiredRisk. This mimics the 75mg dose exposure which showed QTc signals.
> 5-fold Contraindicated High risk of Torsades de Pointes. (e.g., similar to Rifampin interaction dynamics, but inverse).
Visual Pathway: The Safety Cascade

DDI_Safety_Pathway Fig 2: Mechanism of this compound Toxicity via CYP3A4 Inhibition Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4 CYP3A4 Enzyme Inhibitor->CYP3A4 Inhibits Metabolism Metabolic Clearance CYP3A4->Metabolism Blocked RPV This compound (25mg) RPV->CYP3A4 Substrate Accumulation Plasma Accumulation (>500 ng/mL) RPV->Accumulation If Clearance Blocked hERG hERG Channel Blockade Accumulation->hERG Concentration Dependent QTc QTc Prolongation (Toxicity) hERG->QTc Risk Event

Frequently Asked Questions (FAQ)

Q: Can we use this compound as a probe substrate for CYP3A4 in clinical cocktails? A: Generally, no . Midazolam is the preferred gold-standard probe. This compound has complex absorption (food/pH dependent) and a long half-life (~45-50 hours), making it inefficient for use as a sensitive probe in DDI studies.

Q: Does the IM formulation (Cabenuva) avoid this interaction? A: No. While Intramuscular (IM) administration bypasses intestinal CYP3A4 (first-pass), this compound is still cleared by hepatic CYP3A4. Therefore, strong inhibitors will still increase systemic exposure, though the magnitude may be slightly blunted compared to oral administration due to the lack of gut-wall inhibition.

Q: Is this compound an inhibitor of other CYPs? A: this compound is a moderate inducer of CYP2C19 and a weak inhibitor of CYP3A4 itself, but these effects are rarely clinically significant compared to its role as a victim of strong CYP3A4 inhibitors.

References
  • US Food and Drug Administration (FDA). Edurant (this compound) Prescribing Information. Janssen Therapeutics.[6] Link

  • University of Liverpool. HIV Drug Interactions: this compound (Oral) PK Fact Sheet.[4]Link

  • US Food and Drug Administration (FDA). Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (2020).[10] Link

  • Sharma, M., et al. Population Pharmacokinetics and Pharmacogenetics Analysis of this compound in HIV-1-Infected Individuals. Antimicrobial Agents and Chemotherapy. (2014). Link

  • Center for Drug Evaluation and Research. Clinical Pharmacology and Biopharmaceutics Review: this compound.Link

Sources

Improving the yield and purity of Rilpivirine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Topic: Yield & Purity Enhancement

Executive Summary

The synthesis of Rilpivirine (TMC278) presents a unique set of process chemistry challenges, primarily governed by the rigid stereochemical requirements of the diarylpyrimidine (DAPY) core. The critical quality attribute (CQA) most frequently compromised is the E/Z isomeric ratio of the cyanovinyl linker.

This technical guide moves beyond standard literature to address the causality of yield loss. We focus on the "Process Route" (nucleophilic aromatic substitution) rather than the medicinal chemistry route, as it offers the only viable path for scale-up.

Module 1: The Stereoselectivity Challenge (Z-Isomer Removal)

The Issue: The coupling of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile (Intermediate A) with the chloropyrimidine core often yields 8–12% of the unwanted Z-isomer . Standard chromatography is non-viable for scale-up due to the poor solubility of the DAPY core.

The Solution: The "Salt-Switch" Purification Protocol Direct recrystallization of the free base is often inefficient. The most robust method for purging the Z-isomer involves forming a specific organic acid salt, recrystallizing, and then breaking the salt to return to the free base or final HCl salt.

Protocol: Z-Isomer Purge via Acid Salt Formation

This protocol reduces Z-isomer content from ~12% to <0.1% without column chromatography.

Step 1: Salt Formation

  • Suspend crude this compound (containing Z-isomer) in Ethanol/Water (4:1 v/v) .

  • Heat to 65–70°C to achieve partial dissolution.

  • Add Maleic Acid (1.1 equivalents). Note: Maleic acid is preferred over HCl at this stage because the lattice energy difference between E-maleate and Z-maleate is greater than that of the HCl salts in alcoholic solvents.

  • Stir at reflux for 1 hour until a clear solution or uniform suspension is obtained.

Step 2: Controlled Cooling (Critical Control Point)

  • Cool the solution linearly to 20°C over 4 hours (5°C/hour). Rapid cooling traps the Z-isomer in the crystal lattice.

  • Hold at 20°C for 2 hours.

  • Filter the solid.[1] The Z-isomer remains predominantly in the mother liquor.

Step 3: Salt Break & Final Form Generation

  • Resuspend the wet cake in Acetone/Water (9:1) .

  • Adjust pH to 9–10 using Sodium Carbonate (aq) .

  • Heat to 50°C to ensure complete dissociation, then cool to precipitate the purified this compound Free Base (E-isomer >99.5%).

  • Final Conversion: React the purified base with HCl in Ethanol to generate This compound HCl Form E (the preferred crystalline form).

Module 2: Coupling Efficiency (The SNAr Step)

The Issue: The reaction between the aminobenzonitrile derivative and the chloropyrimidine is sluggish. The original patent conditions (Acetonitrile, reflux, 69 hours) suffer from low conversion and high thermal degradation.

The Solution: Solvent & Promoter Optimization Switching to a dipolar aprotic solvent with a higher boiling point allows for faster kinetics, but "thermal runaway" can degrade the nitrile group.

Optimized Coupling Protocol
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Solvent Acetonitrile (ACN)NMP (N-Methyl-2-pyrrolidone) NMP improves solubility of the DAPY core, preventing coating of the reactive interface.
Temperature 80°C (Reflux)100–110°C Activation energy barrier for SNAr is high; 100°C is the "sweet spot" before nitrile hydrolysis occurs.
Time 48–69 Hours12–16 Hours Reduced thermal exposure minimizes oxidative impurities.
Base K₂CO₃None / Acid Catalysis Counter-intuitive: The reaction proceeds well without base. Adding HCl (0.1 eq) can protonate the pyrimidine ring, making it more electrophilic (SNAr acceleration).
Module 3: Impurity Profiling & Troubleshooting

Use this table to diagnose the origin of specific peaks in your HPLC chromatogram.

Impurity TypeRelative Retention Time (RRT)Root CauseCorrective Action
Amide Impurity ~0.65Hydrolysis of the nitrile (-CN) group due to moisture at high pH/Temp.Ensure solvents (NMP/Ethanol) are anhydrous (<0.1% water). Avoid strong bases at T > 80°C.
Desmethyl Impurity ~0.92Impure starting material (Intermediate A synthesis).Recrystallize Intermediate A before the coupling step.
Z-Isomer ~1.05Photo-isomerization or thermodynamic equilibrium during coupling.Protect reactors from UV light (amber glass/foil). Use the "Salt-Switch" protocol (Module 1).
Dimer Impurity ~1.20Overheating during the drying process.Dry final product under vacuum at <60°C.
Visualization: Synthetic Logic & Isomer Control

The following diagram illustrates the optimized workflow, highlighting the critical decision points for stereochemical control.

Rilpivirine_Synthesis cluster_Purification Stereochemical Purification (Salt-Switch) Int_A Intermediate A (Aminobenzonitrile) Coupling S_NAr Coupling (NMP, 110°C, 12h) Int_A->Coupling Int_B Intermediate B (Chloropyrimidine) Int_B->Coupling Crude Crude this compound (E:Z Ratio ~ 88:12) Coupling->Crude Yield: ~75% Salt_Form Maleate Salt Formation (Ethanol/Water) Crude->Salt_Form Purge Strategy Cryst Controlled Crystallization (Rejects Z-Isomer) Salt_Form->Cryst Slow Cooling Free_Base Base Dissociation (Na2CO3) Cryst->Free_Base Z-Isomer < 0.1% Final This compound HCl (Form E, >99.5% Purity) Free_Base->Final HCl/Ethanol

Caption: Optimized workflow emphasizing the "Salt-Switch" loop for Z-isomer rejection.

Frequently Asked Questions (FAQs)

Q1: Why is my final product yellow instead of white?

  • Answer: Pure this compound HCl is typically white to off-white. A distinct yellow color usually indicates the presence of the Z-isomer or conjugated oxidative impurities. If the HPLC purity is high (>99%) but the color is yellow, perform a carbon treatment (activated charcoal) during the recrystallization of the free base in acetone.

Q2: Can I use Microwave irradiation for the coupling step?

  • Answer: Yes. Microwave synthesis at 160–180°C can reduce reaction time to <90 minutes and improve yield to ~21% (from ~18% in legacy protocols).[1] However, this is difficult to scale beyond the kilogram limit due to penetration depth issues. For batch reactors >50L, the NMP thermal method (Module 2) is more reliable.

Q3: My dissolution rate is failing QC. What is wrong?

  • Answer: You likely have the wrong polymorph or particle size. This compound HCl exists in multiple forms (A, B, C, D, E).[2] Form E is the most desirable for bioavailability. To ensure Form E:

    • Recrystallize from Ethanol .

    • Avoid rapid precipitation with anti-solvents (like heptane), which generates amorphous material.

    • Control the drying temperature; dehydration of solvates can alter the crystal lattice.

Q4: How do I prevent the nitrile group from hydrolyzing to the amide?

  • Answer: Nitrile hydrolysis is catalyzed by both acid and base at high temperatures.

    • During Coupling: Ensure the reaction mixture is strictly anhydrous.

    • During Workup: Do not quench the reaction into strongly acidic or basic water while the mixture is still hot (>40°C). Cool to room temperature before aqueous contact.

References
  • Microwave-Promoted Synthesis & Yield Optimization Zhang, Y., et al. (2021).[1][3][4] The development of an effective synthetic route of this compound. Source:

  • Isomer Removal via Salt Formation Wang, J., et al. (2016). Method for effectively removing this compound isomers. Source:

  • Crystalline Form E Preparation Janssen Pharmaceutica. (2013). Novel crystalline form of this compound hydrochloride. Source:

  • Impurity Profiling & Characterization Shelke, A.V., et al. Characterization of Impurities in Reverse Transcriptase Inhibitors. Source:

Sources

Technical Support Center: Addressing Poor Aqueous Solubility of Rilpivirine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Rilpivirine. This center is designed to provide in-depth, practical solutions to the common experimental challenge of this compound's poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound is characterized by high permeability but low solubility, which can significantly hinder its dissolution and subsequent bioavailability in oral dosage forms.[1][2] This guide offers a series of troubleshooting steps and frequently asked questions to help you navigate this critical physicochemical hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous media?

This compound is a lipophilic molecule with a high logarithm of the partition coefficient (logP) of 5.47, indicating its preference for fatty environments over aqueous ones.[1] Its chemical structure, a diarylpyrimidine derivative, contributes to its low solubility in water.[3] this compound hydrochloride is practically insoluble across a pH range of 1 to 7.5.[3] This poor aqueous solubility is a primary factor limiting its oral bioavailability.[4][5][6]

Q2: What are the baseline solubility values for this compound in common solvents?

Understanding the baseline solubility is crucial for developing appropriate experimental strategies. This compound exhibits solubility in some organic solvents but is sparingly soluble in aqueous buffers.[7]

SolventSolubilityReference
WaterInsoluble[8]
0.1N HClSoluble[8]
1N NaOHInsoluble[8]
MethanolSoluble[8]
EthanolSoluble[8]
AcetonitrileSoluble[8]
DMSO~0.2 mg/mL; 18.32 mg/mL (50 mM)[7][9]
Dimethyl formamide (DMF)~0.3 mg/mL[7]
Water/Acetonitrile (50:50 v/v)Soluble[8]
DMF:PBS (pH 7.2) (1:3)~0.25 mg/mL[7]

Note: For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer. However, aqueous solutions prepared this way are not recommended for storage for more than one day.[7]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound. These techniques aim to increase the dissolution rate and, consequently, the bioavailability of the drug.[10][11][12][13]

  • Amorphous Solid Dispersions (ASDs): This is a widely used and effective method. By dispersing this compound in a hydrophilic polymer matrix, the drug is converted from its crystalline form to a higher-energy amorphous state, which enhances its solubility and dissolution rate.[4][5][14]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to improved solubility and dissolution velocity.[15][16][17][18]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its absorption through the lymphatic system.[19][20][21]

  • Co-amorphous Systems: This approach involves combining this compound with a small-molecule excipient (a co-former) to create a single-phase amorphous system. This can enhance solubility and physical stability.[6]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for common experimental problems related to this compound's solubility.

Issue 1: this compound precipitates out of solution when I dilute my organic stock into an aqueous buffer for in vitro assays.

This is a common issue stemming from the drastic change in solvent polarity. The key is to employ a method that stabilizes the drug in the aqueous environment.

Causality: this compound is highly soluble in organic solvents like DMSO but virtually insoluble in aqueous buffers. When a concentrated DMSO stock is diluted into a large volume of buffer, the DMSO concentration drops significantly, and it can no longer maintain this compound in solution, leading to precipitation.

Troubleshooting Workflow:

start Precipitation Observed step1 Reduce Final DMSO Concentration (aim for <1%, ideally <0.5%) start->step1 step2 Use Solubilizing Excipients (e.g., cyclodextrins, surfactants) step1->step2 If precipitation persists step3 Prepare an Amorphous Solid Dispersion step2->step3 For higher concentrations end Stable Aqueous Solution Achieved step2->end If successful step4 Consider a Nanosuspension step3->step4 Alternative approach step3->end step4->end

Workflow for addressing this compound precipitation.

Detailed Protocols:

  • Protocol 1: Use of Co-solvents and Surfactants

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • In a separate vial, prepare your aqueous buffer containing a biocompatible surfactant (e.g., 0.1% Tween® 80 or Kolliphor® P407) or a cyclodextrin (e.g., beta-cyclodextrin).[10]

    • While vortexing the buffer solution, add the this compound/DMSO stock dropwise to achieve the final desired concentration. The surfactant or cyclodextrin will help to form micelles or inclusion complexes, respectively, keeping the this compound solubilized.

    • Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation This protocol is adapted from studies that have successfully enhanced this compound's solubility.[4][5][22]

    • Polymer Selection: Choose a hydrophilic polymer such as Kollidon® VA 64, Soluplus®, or Poloxamer.[3][5]

    • Dissolution: Dissolve both this compound and the selected polymer in a common volatile organic solvent, such as dichloromethane or a methanol/dichloromethane mixture.[5] A typical drug-to-polymer ratio to start with is 1:3 or 1:5 by weight.[5][23]

    • Solvent Evaporation: Use a rotary evaporator to remove the solvent under vacuum. This rapid solvent removal traps the drug in an amorphous state within the polymer matrix.

    • Drying and Milling: Dry the resulting solid film under vacuum to remove any residual solvent. Gently mill the dried product into a fine powder.

    • Solubility Testing: The resulting ASD powder should be readily dispersible in aqueous media. Determine its solubility by adding an excess amount to your buffer, shaking for 24-48 hours, filtering, and analyzing the filtrate by HPLC or UV-Vis spectrophotometry.[3][4]

Issue 2: Poor and inconsistent results in oral bioavailability studies in animal models.

Low and variable oral bioavailability is a direct consequence of this compound's poor dissolution in the gastrointestinal tract.[4][10] To improve this, advanced formulation techniques are necessary.

Decision Pathway for Formulation Strategy:

start Low Oral Bioavailability asd Amorphous Solid Dispersion (ASD) - High drug loading potential - Established manufacturing process start->asd nano Nanosuspension - Suitable for very low solubility - Can be used for injectables start->nano lipid Lipid-Based Formulation (e.g., SLN) - Enhances lymphatic uptake - Protects drug from degradation start->lipid outcome Optimized In Vivo Performance asd->outcome Improved Dissolution & Bioavailability nano->outcome Enhanced Dissolution & Bioavailability lipid->outcome Increased Solubility & Absorption

Selecting a formulation to enhance bioavailability.

Detailed Protocols:

  • Protocol 3: Nanosuspension Preparation by Wet Milling This method avoids the use of organic solvents and is scalable.

    • Slurry Preparation: Prepare a pre-suspension of this compound in an aqueous solution containing stabilizers. Common stabilizers include poloxamers (e.g., Poloxamer 188 or 407) and polymers like PLGA.[16][24]

    • Milling: Transfer the slurry to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

    • Process Parameters: Mill at a high speed for a specified duration (e.g., several hours). The particle size should be monitored periodically using dynamic light scattering (DLS) until the desired size (typically < 500 nm) is achieved.[24]

    • Separation: Separate the nanosuspension from the grinding media.

    • Characterization: Characterize the nanosuspension for particle size, zeta potential, and dissolution rate. The dissolution of the nanosuspension should be significantly faster than that of the unprocessed drug.

  • Protocol 4: Solid Lipid Nanoparticle (SLN) Preparation by Solvent Emulsification-Evaporation SLNs are a promising lipid-based approach for enhancing the oral delivery of lipophilic drugs like this compound.[19]

    • Organic Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a water-immiscible organic solvent (e.g., dichloromethane).

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polysorbate 80).

    • Emulsification: Inject the organic phase into the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

    • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator. This causes the lipid to precipitate, encapsulating the drug to form SLNs.

    • Purification and Characterization: Purify the SLN suspension by centrifugation or dialysis to remove excess surfactant. Characterize the SLNs for particle size, entrapment efficiency, and in vitro release profile.

Summary of Solubilization Enhancement Data

The following table summarizes the reported improvements in this compound's solubility using various techniques:

Formulation TechniqueKey ExcipientsFold Increase in SolubilityReference
Amorphous Solid DispersionKollidon VA 64, Gelucire 50/1314.9-fold[4]
Amorphous Solid DispersionKolliwax GMS II, SLS~30-fold[22]
Co-amorphous SystemNicotinamide38-fold[6]

These results demonstrate the significant potential of advanced formulation strategies to overcome the solubility limitations of this compound, thereby enhancing its therapeutic potential.[4][6][22]

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Formulation And Evaluation of this compound Loaded Solid Lipid Nanoparticles. Retrieved from [Link]

  • PubMed. (2011). Pharmacokinetics and disposition of this compound (TMC278) nanosuspension as a long-acting injectable antiretroviral formulation. Retrieved from [Link]

  • ResearchGate. (2023). Formulation Development and Characterization of this compound Nanosuspension for Improved Solubility by Nanomilling. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023). Effective Estimation of this compound HCl by Analytical Method in Soild Dispersion and its In-vitro Dissolution Assessment. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). A New Validated LCMS/MS Method for the Determination of this compound. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2015). Formulation for Enhancement of Rate of In Vitro Drug Release Profiles of Poorly Soluble this compound Hydrochloride by Spray Drying Technique. Retrieved from [Link]

  • ResearchGate. (2011). Pharmacokinetics and Disposition of this compound (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation. Retrieved from [Link]

  • ResearchGate. (2018). Preparation and characterization of this compound solid dispersions with the application of enhanced solubility and dissolution rate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2018). Improvement of Solubility and Dissolution of this compound Solid Dispersions by Solvent Evaporation Technique and Novel Carriers. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2018). Preparation, characterization and evaluation of solid dispersions of this compound. Retrieved from [Link]

  • ResearchGate. (2025). Co-amorphous Approach for Enhancing this compound Oral Bioavailability using CYP3A4 Inhibitor as a Co-former. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2021). AN APPROACH TO ENHANCE THE SOLUBILITY OF this compound HYDROCHLORIDE USING SOLID DISPERSION TECHNIQUE. Retrieved from [Link]

  • UI Scholars Hub. (n.d.). Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. Retrieved from [Link]

  • PubMed Central. (2022). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PubMed. (2023). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2022). FORMULATION AND EVALUATION OF this compound NANOSUSPENSION BY NANO PRECIPITATION METHOD. Retrieved from [Link]

  • PubMed. (2018). Design, formulation and evaluation of novel dissolving microarray patches containing a long-acting this compound nanosuspension. Retrieved from [Link]

  • PubMed Central. (2021). CCR5 Decorated this compound Lipid Nanoparticles Build Myeloid Drug Depots Which Sustains Antiretroviral Activities. Retrieved from [Link]

  • TANZICT. (2023). advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]

  • MDPI. (2023). Impact of Switching from Oral to Long-Acting Injectable Cabotegravir and this compound on the Lipid Profile of HIV-Positive Patients. Retrieved from [Link]

  • APPASAHEB BIRNALE COLLEGE OF PHARMACY. (2021). Analytical Method Development and Validation of this compound by RP-HPLC Method. Retrieved from [Link]

  • Pion Inc. (2023). What are BCS Class II drugs?. Retrieved from [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • ResearchGate. (2016). Formulation and development of some BCS Class II drugs. Retrieved from [Link]

  • ResearchGate. (2023). Changes in lipid profiles after switching to cabotegravir plus this compound. Retrieved from [Link]

Sources

Technical Support Center: Rilpivirine Long-Acting (LA) Injectable Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Hub. Subject: Rilpivirine (RPV) Nanosuspension & Release Profile Optimization Ticket Status: Open Assigned Specialist: Senior Application Scientist, Drug Delivery Systems

Introduction: The Engineering of "Flip-Flop" Kinetics

Optimizing this compound (RPV) for long-acting injectable (LAI) delivery requires mastering flip-flop pharmacokinetics , where the rate of absorption (dissolution from the depot) is slower than the rate of elimination. This guide addresses the critical process parameters (CPPs) required to engineer a stable nanosuspension (d50 < 200 nm) that maintains a consistent release profile over 4–8 weeks.

Module 1: Particle Engineering & Manufacturing

Core Objective: Achieving a monodisperse nanosuspension via Wet Media Milling.

Troubleshooting Guide: Particle Size & Distribution

Issue: My d90 is consistently >500 nm, or I am seeing bimodal distribution after milling.

Root Cause Analysis:

  • Inefficient Energy Transfer: The kinetic energy of the milling media is insufficient to fracture the RPV crystals.

  • Stabilizer Starvation: Freshly created surface areas are not being coated fast enough by the stabilizer, leading to immediate re-agglomeration (a competitive process between fracture and fusion).

Corrective Actions:

ParameterOptimization ProtocolRationale
Bead Size Shift to 0.1–0.3 mm Yttrium-Stabilized Zirconium Oxide beads.Smaller beads provide more contact points per volume, increasing the frequency of shear forces required for <200 nm targets [1].
Bead Load Increase chamber filling to 60–80% (v/v) .Higher density ensures the "stress energy" is applied to the drug particles rather than dissipated as heat.
Stabilizer Ratio Target a Drug:Stabilizer ratio of 2:1 to 4:1 (w/w).Sufficient surfactant (e.g., Poloxamer 338) is required to cover the exponential increase in specific surface area (SSA) [2].
Milling Speed Optimize tip speed to 8–12 m/s .Excessive speed generates heat (degradation risk), while insufficient speed fails to break the crystal lattice.
Standard Operating Procedure: Wet Media Milling

Reference Protocol for RPV Nanosuspension

  • Pre-dispersion: Disperse micronized RPV in an aqueous solution of Poloxamer 338 and Tocophersolan (Vitamin E TPGS) using a high-shear mixer (3000 RPM, 15 min).

  • Milling: Transfer to a bead mill (e.g., Netzsch or Dyno-Mill). Recirculate at controlled temperature (<25°C).

  • Endpoint: Mill until d50 reaches ~200 nm and PDI < 0.2.

  • Harvest: Separate beads via dynamic gap separation.

Workflow Visualization: Nanomilling Process

MillingProcess RawAPI Micronized RPV (Starting Material) Premix Pre-Dispersion (High Shear Mixing) + Poloxamer 338 RawAPI->Premix Disperse Mill Wet Media Mill (Zr Beads, <25°C) Premix->Mill Feed Check In-Process Control (DLS: d50, PDI) Mill->Check Sample Check->Mill PDI > 0.2 (Recirculate) Final Stable Nanosuspension (d50 ~200nm) Check->Final PDI < 0.2 (Harvest)

Figure 1: Iterative wet milling workflow. Critical decision point occurs at the In-Process Control (IPC) stage to prevent over-processing or aggregation.

Module 2: Stability & Storage

Core Objective: Preventing Ostwald Ripening and Sedimentation.

FAQ: Why do my particles grow during storage?

Q: My suspension was 200 nm on Day 0, but is 400 nm on Day 30. Why?

A: You are witnessing Ostwald Ripening .[1] Small particles have higher solubility than large particles (Kelvin equation). Dissolved drug diffuses from the surface of small particles and redeposits on larger ones, causing the large to grow and the small to disappear.

The Fix: Stabilizer Thermodynamics You must select a stabilizer that adsorbs strongly to the RPV surface to lower the interfacial tension (


).
Stabilizer ClassCandidateMechanism of ActionRecommendation
Block Copolymer Poloxamer 338 Steric Stabilization: The PEO chains extend into the water, creating a physical barrier that prevents particles from approaching close enough to fuse [3].Primary Choice for RPV LA.
Vitamin Derivative Tocophersolan (TPGS) Dual Action: Provides steric hindrance and enhances wettability.Use as a co-stabilizer (10-20% of surfactant load).
Ionic Surfactant SLS (Sodium Lauryl Sulfate)Electrostatic Repulsion: Creates high Zeta Potential.Avoid if possible; high ionic strength in vivo can collapse this layer.

Module 3: Release Kinetics & Bio-Performance

Core Objective: Tuning the Depot Release Profile.

Troubleshooting: "Burst" Release vs. Lag Time

Issue: In vitro release testing (IVRT) shows 40% release in the first 24 hours (Burst).

  • Cause: Presence of "fines" (<50 nm) or dissolved drug in the supernatant.

  • Solution: Optimize milling time to narrow the PDI. Remove dissolved fraction via ultrafiltration if necessary.

Issue: In vivo lag time is too long.

  • Cause: Particles are too large or crystal habit is too stable (low intrinsic dissolution rate).

  • Solution: Decrease particle size to increase Specific Surface Area (SSA) according to the Noyes-Whitney Equation :

    
    
    Where 
    
    
    
    is the surface area (controlled by milling).
The "Secondary Depot" Mechanism

RPV LA does not just dissolve; it interacts with the immune system. Macrophages infiltrate the injection site, phagocytose the drug nanoparticles, and create a cellular storage depot [4].[2] This protects the drug from rapid hydrolysis and facilitates lymphatic transport.

Pathway Visualization: Depot & Release Mechanism

ReleaseMechanism cluster_mechanisms Release Pathways Injection IM Injection (Gluteal Muscle) Depot Primary Depot Formation (Precipitation/Aggregation) Injection->Depot Dissolution Intrinsic Dissolution (Noyes-Whitney) Depot->Dissolution Free Drug Macrophage Macrophage Uptake (Secondary Depot) Depot->Macrophage Nanoparticles Systemic Systemic Circulation (Plasma Concentration) Dissolution->Systemic Diffusion Macrophage->Systemic Slow Release/Lymphatic Transport

Figure 2: The dual-release pathway of RPV LA. Note that macrophage uptake acts as a secondary reservoir, extending the half-life beyond simple dissolution kinetics.

References

  • Asian Journal of Organic & Medicinal Chemistry. (2025). Formulation Development and Characterization of this compound Nanosuspension for Improved Solubility by Nanomilling.Link

  • ResearchGate. (2025).[3] Physical stability of nanosuspensions: Investigation of the role of stabilizers on Ostwald ripening.Link

  • National Institutes of Health (NIH). (2025). Creation of a Long-Acting this compound Prodrug Nanoformulation.[2][4][5]Link

  • YouTube / ViiV Healthcare Context. (2023). Cabenuva: Long-Acting HIV Medication Explained | Mechanism of Action.Link

  • MDPI. (2025). Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. (Contextual reference for LAI mechanics). Link

Sources

Validation & Comparative

Comparative Technical Guide: Rilpivirine vs. Efavirenz in Treatment-Naive HIV-1

[1]

Executive Summary: The Flexibility-Potency Tradeoff

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the transition from Efavirenz (EFV) to Rilpivirine (RPV) represents a shift from rigid potency to conformational flexibility . While Efavirenz has historically been the gold standard for viral suppression, its rigid chemical structure renders it susceptible to single-point mutations (e.g., K103N) and contributes to significant CNS toxicity.

This compound, a diarylpyrimidine (DAPY) analogue, utilizes a flexible "wiggling" mechanism to bind the NNRTI binding pocket (NNIBP) even in the presence of resistance mutations. However, this flexibility comes at a cost: a lower genetic barrier to resistance in high-viral-load environments. This guide dissects the mechanistic, clinical, and experimental data to define the optimal use cases for each agent.

Mechanistic Architecture & Binding Kinetics

The primary differentiator between these two agents is their binding mode within the HIV-1 Reverse Transcriptase (RT) enzyme.

  • Efavirenz (First Generation): Binds rigidly to the hydrophobic pocket near the polymerase active site. It forces the "thumb" domain into an open, inactive conformation. Its rigidity means that steric hindrance caused by a mutation like K103N completely abolishes binding.

  • This compound (Second Generation): Possesses a cyanovinyl group and flexible linker regions. This allows the molecule to reorient itself ("wiggle") to accommodate amino acid substitutions in the binding pocket, retaining activity against K103N variants.

Visualization: NNRTI Binding Logic

The following diagram illustrates the structural logic determining susceptibility.

NNRTI_Binding_Mechanismcluster_EFVEfavirenz (Rigid)cluster_RPVThis compound (Flexible)RT_EnzymeHIV-1 Reverse Transcriptase(Hydrophobic Pocket)EFV_MolRigid StructureRT_Enzyme->EFV_MolTargetRPV_MolDiarylpyrimidine (DAPY)Flexible LinkersRT_Enzyme->RPV_MolTargetK103NK103N Mutation(Steric Hindrance)EFV_Mol->K103NEncounterEFV_FailBinding Abolished(Resistance)K103N->EFV_FailSteric ClashRPV_SuccessConformational Adaptation(Retained Binding)K103N->RPV_SuccessTorsional AdjustmentRPV_Mol->K103NEncounterE138KE138K Mutation(Pocket Distortion)RPV_Mol->E138KEncounterRPV_FailBinding Destabilized(If High VL + E138K)E138K->RPV_FailReduced Affinity

Figure 1: Comparative binding logic. EFV fails against K103N due to rigidity, whereas RPV adapts. However, RPV is vulnerable to E138K.

Clinical Efficacy Analysis (ECHO & THRIVE Data)

The pivotal ECHO and THRIVE phase III trials established the non-inferiority of RPV to EFV, but with critical nuances regarding baseline viral load (VL).[1]

Table 1: Efficacy and Failure Rates Stratified by Viral Load

Data pooled from ECHO and THRIVE trials (Week 48 & 96).

MetricThis compound (25mg qd)Efavirenz (600mg qd)Interpretation
Overall Response (Week 48) 84.3%82.3%Non-inferior
VL ≤ 100,000 copies/mL 90% 84%RPV is superior/equal in low VL
VL > 100,000 copies/mL 77%81%EFV is more robust in high VL
Virologic Failure Rate 9.0%4.8%RPV has higher failure rate overall
Discontinuation (AEs) 2.0%6.7%RPV is significantly better tolerated

Scientific Insight: The higher failure rate of RPV in high viral load patients suggests that while the drug is potent, its "forgiveness" for missed doses or suboptimal absorption (it requires an acidic environment and food) is lower than that of EFV. In high viremia, the drug levels must remain consistently above the IC90 to prevent the selection of the E138K mutant.

Safety & Tolerability Profile

Safety is the primary driver for switching from EFV to RPV. EFV is notorious for neuropsychiatric side effects and dyslipidemia.

Table 2: Adverse Events and Metabolic Impact
ParameterThis compoundEfavirenzStatistical Significance
Dizziness 8%26%p < 0.0001
Abnormal Dreams 6%13%p < 0.0001
Rash (Grade ≥2) 3%14%p < 0.0001
Total Cholesterol Minimal changeSignificant Increasep < 0.0001
LDL Cholesterol Minimal changeSignificant Increasep < 0.0001
Triglycerides Minimal changeSignificant Increasep < 0.0001

Experimental Implication: In drug development, RPV serves as the benchmark for "clean" NNRTI safety profiles. New candidates are screened against RPV's lipid neutrality rather than EFV's toxicity.

Resistance Pathways & Genetic Barrier[7]

Understanding the specific mutations selected by failure is crucial for sequencing therapy.

  • Efavirenz Failure: Typically selects for K103N .

    • Consequence: Cross-resistance to Nevirapine, but usually remains susceptible to Etravirine and this compound.

  • This compound Failure: Typically selects for E138K , often in combination with M184I (lamivudine/emtricitabine resistance).

    • Consequence: The E138K mutation confers broad cross-resistance to the entire NNRTI class, including Etravirine. This is a critical "poison pill" effect—failing on RPV may burn the entire class.

Visualization: Resistance Evolution

Resistance_Pathwaycluster_EFV_ResEFV Selective Pressurecluster_RPV_ResRPV Selective PressureStartBaseline Virus(Wild Type)K103NK103N MutationStart->K103NEFV FailureE138KE138K (+M184I)Start->E138KRPV Failure(Low Adherence/High VL)Outcome_EFVResistant to: EFV, NVPSusceptible to: RPV, ETRK103N->Outcome_EFVOutcome_RPVResistant to: RPV, EFV, NVP, ETR(Class Compromise)E138K->Outcome_RPV

Figure 2: Divergent resistance pathways. Note that RPV failure (E138K) results in broader cross-resistance than EFV failure.

Experimental Protocol: Genotypic Resistance Validation

As an Application Scientist, relying on clinical reports is insufficient. You must be able to validate resistance profiles in the lab. This protocol describes the standard workflow for confirming NNRTI resistance (K103N vs E138K) from plasma samples.

Objective

To amplify and sequence the HIV-1 pol gene (Reverse Transcriptase region) to identify drug resistance mutations (DRMs).

Methodology: RT-PCR & Sanger Sequencing[8][9]

Step 1: Viral RNA Extraction (Self-Validating Control)

  • Input: 140 µL EDTA plasma (Viral Load > 1,000 copies/mL required for reliable amplification).

  • Control: Extract a known Wild-Type (WT) HIV-1 standard (e.g., HXB2 surrogate) alongside samples to verify extraction efficiency.

  • Validation: If the Internal Control (IC) Ct value deviates >2 cycles from the mean, discard the run.

Step 2: One-Step RT-PCR (cDNA Synthesis + Amplification)

  • Target: HIV-1 pol gene (Protease codons 1-99, RT codons 1-300).

  • Primers: Use degenerate primers to account for HIV-1 subtype diversity (Subtypes B, C, AE).

    • Forward: 5'-TGA RGG ATG CAC TTA TAA-3'

    • Reverse: 5'-CTA TTA AGT CTT TTG ATG GG-3'

  • Cycling:

    • 50°C for 30 min (Reverse Transcription).

    • 94°C for 2 min (Taq activation).

    • 40 cycles: 94°C (15s) -> 55°C (30s) -> 68°C (2 min).

    • 68°C for 7 min (Final Extension).

Step 3: Nested PCR (Sensitivity Enhancement)

  • Why: Plasma samples often have low copy numbers. A second round using inner primers ensures specificity.

  • Validation: Run 5 µL of product on a 1% agarose gel. Look for a clean band at ~1.2 kb. Absence of band = Assay Failure.

Step 4: Sanger Sequencing & Analysis

  • Sequencing: Bidirectional sequencing using BigDye Terminator v3.1.

  • Alignment: Align raw FASTA sequences against the HXB2 reference strain .

  • Interpretation: Submit consensus sequence to the Stanford HIV Drug Resistance Database (HIVdb) .

    • Check for:K103N (AAC to AAC/AAT mutation) vs E138K (GAG to AAG).

    • Quality Check: Ensure <2% mixed bases (N) in conserved regions. High background noise indicates mixed infection or PCR contamination.

Conclusion & Recommendation

For drug development professionals and clinicians , the choice between this compound and Efavirenz is a calculated decision based on patient phenotype:

  • Select this compound (RPV) if:

    • Baseline Viral Load is < 100,000 copies/mL .[2][3][4][5][6][7]

    • CD4 count is > 200 cells/µL.[3][8]

    • Patient has a history of psychiatric issues or dyslipidemia.

    • Reasoning: Superior safety profile with equivalent efficacy in this stratum.

  • Select Efavirenz (EFV) if:

    • Baseline Viral Load is > 100,000 copies/mL .[7]

    • Adherence is questionable (EFV has a longer half-life and higher genetic barrier).

    • Concomitant use of proton pump inhibitors (PPIs) is required (PPIs are contraindicated with RPV).

    • Reasoning: Higher potency and forgiveness prevent the selection of broad cross-resistance (E138K).

References

  • Cohen, C. J., et al. (2011). This compound versus efavirenz with two background nucleoside or nucleotide reverse transcriptase inhibitors in treatment-naive adults infected with HIV-1 (THRIVE): a phase 3, randomised, non-inferiority trial.[1][9] The Lancet. Link

  • Molina, J. M., et al. (2011). This compound versus efavirenz with tenofovir and emtricitabine in treatment-naive adults infected with HIV-1 (ECHO): a phase 3 randomised double-blind active-controlled trial. The Lancet. Link

  • Rimsky, L., et al. (2012). Genotypic and phenotypic characterization of HIV-1 isolates obtained from patients on this compound therapy experiencing virologic failure in the Phase 3 ECHO and THRIVE studies. Journal of Acquired Immune Deficiency Syndromes. Link

  • Stanford University. (2024). HIV Drug Resistance Database: NNRTI Resistance Notes (K103N, E138K). Stanford HIVdb.[10] Link

  • Panel on Antiretroviral Guidelines for Adults and Adolescents. (2024).[5] Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV.[5] Clinical Info HIV.gov. Link

Technical Guide: Head-to-Head Clinical Evaluation of Rilpivirine Regimens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of NNRTI Potency

Rilpivirine (RPV) represents a paradigm shift in Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) therapeutics. Unlike its predecessor Efavirenz (EFV), which relies on a rigid "lock-and-key" binding mechanism, this compound utilizes a flexible diarylpyrimidine (DAPY) scaffold. This structural plasticity allows RPV to adjust its conformation within the hydrophobic binding pocket of the HIV-1 reverse transcriptase (RT) enzyme, maintaining efficacy even in the presence of common resistance-associated mutations (RAMs) like K103N.

This guide provides a rigorous, data-driven comparison of this compound-based regimens against standard-of-care alternatives, synthesizing data from pivotal Phase 3 trials (ECHO/THRIVE, SWORD, ATLAS/FLAIR).

Mechanistic Foundation & Resistance Kinetics

To understand clinical outcomes, one must first grasp the molecular causality. The superiority of RPV in tolerability, yet its specific vulnerability to the E138K mutation, is rooted in thermodynamics.

Structural Flexibility vs. Dissociation Kinetics

While RPV’s "wiggling" capability allows it to tolerate the K103N mutation, the E138K mutation (often co-selected with M184I) alters the entrance of the NNRTI binding pocket. This does not necessarily block binding (


) but significantly increases the dissociation rate (

), reducing the drug's residence time on the target enzyme.
Visualization: NNRTI Binding & Resistance Logic

The following diagram illustrates the structural logic distinguishing First-Generation (Rigid) vs. Second-Generation (Flexible) NNRTIs and the impact of E138K.

NNRTI_Mechanism cluster_Gen1 1st Gen (Efavirenz) cluster_Gen2 2nd Gen (this compound) Target HIV-1 Reverse Transcriptase (Hydrophobic Pocket) EFV Rigid Conformation RPV Flexible DAPY Scaffold (Torsional Freedom) K103N K103N Mutation (Steric Hindrance) EFV->K103N Encounter Failure1 Binding Prevented (High Resistance) K103N->Failure1 Steric Clash RPV->K103N Adaptation E138K E138K Mutation (Pocket Entrance Alteration) RPV->E138K Encounter Outcome2 Increased Dissociation (k_off) (Low-Level Resistance) E138K->Outcome2 Destabilization

Caption: Comparative binding kinetics of Efavirenz vs. This compound against key RT mutations.

Head-to-Head Clinical Performance

The Oral Standard: ECHO & THRIVE (RPV vs. EFV)

These twin Phase 3 trials established RPV as a viable alternative to Efavirenz, prioritizing tolerability over absolute potency in high viral load populations.

Experimental Design:

  • Population: Treatment-naïve adults.[1][2][3]

  • Arms: RPV 25mg q.d.[1][4] vs. EFV 600mg q.d.[1][2][3][5] (plus background NRTIs).[2][3][6][7][8][9][10]

  • Primary Endpoint: Non-inferiority (margin -12%) in virologic response (<50 copies/mL) at Week 48.

Data Summary (Pooled Analysis):

MetricThis compound (RPV)Efavirenz (EFV)Differential / Insight
Virologic Suppression (<50 c/mL)84.3%82.3%Non-inferiority established.[1]
Virologic Failure (VF)9.0%4.8%Higher VF in RPV arm, driven by high baseline VL (>100k).
Discontinuation due to AEs 3.4%8.1%Key Differentiator: RPV significantly better tolerated.
Neurologic AEs (Dizziness/Dreams)Lower IncidenceHigh IncidenceEFV associated with significant CNS toxicity.
Resistance Profile (in VF) E138K + M184IK103NRPV failures often compromised the NRTI backbone (M184I).

Scientific Verdict: RPV is non-inferior to EFV but requires stratification. It is not recommended for patients with baseline HIV-1 RNA >100,000 copies/mL or CD4 <200 cells/µL due to increased failure risk.

The Switch Paradigm: SWORD-1 & SWORD-2 (DTG + RPV)

Moving from 3-drug to 2-drug regimens (2DR), the SWORD trials evaluated switching virologically suppressed patients to Dolutegravir (DTG) + this compound.[11]

Data Summary (Week 48 Pooled):

MetricDTG + RPV (2DR)Current ARV (CAR)Statistical Significance
Suppression (<50 c/mL)95%95%Non-inferior (Difference -0.2%)
Virologic Failure <1%<1%No increased risk in 2DR switch.
Bone Biomarkers ImprovedStableSignificant reduction in bone turnover markers for 2DR.

The Long-Acting Frontier: ATLAS, FLAIR, & ATLAS-2M

The most technically complex application of RPV is its nano-suspension formulation for intramuscular (IM) depot injection, paired with Cabotegravir (CAB).

Comparative Efficacy (Oral vs. LA)

The ATLAS (Switch) and FLAIR (Naïve-Switch) trials compared monthly IM injections to daily oral therapy. ATLAS-2M subsequently compared Every-4-Week (Q4W) vs. Every-8-Week (Q8W) dosing.

Key Experimental Data (ATLAS-2M Week 48):

EndpointQ8W Dosing (2 Months)Q4W Dosing (1 Month)Result
HIV-1 RNA ≥50 c/mL (Snapshot)1.7%1.0%Non-inferior (Margin 4%).[8]
Virologic Suppression 94.3%93.5%Comparable efficacy.[7]
Confirmed Virologic Failure (CVF) 8 subjects2 subjectsSlight numerical excess in Q8W arm.
Resistance in CVF RPV (E138K) + INSTIRPV + INSTIFailures often involve dual-class resistance.
Workflow Visualization: The "Oral Lead-In" Protocol

The transition from oral to long-acting requires a precise pharmacokinetic overlap to ensure safety (hypersensitivity check) and loading.

LA_Workflow Screening Screening (VL < 50 c/mL) OLI Oral Lead-In (OLI) (4 Weeks) CAB 30mg + RPV 25mg Daily Screening->OLI Eligible SafetyCheck Safety/Tolerability Assessment OLI->SafetyCheck Loading Loading Dose (IM) CAB 600mg + RPV 900mg (Gluteal Injection) SafetyCheck->Loading No Hypersensitivity Maint Maintenance Dosing (Q4W or Q8W) Loading->Maint Day 1 of Month 2

Caption: Standard protocol for initiating Long-Acting CAB+RPV therapy.

Experimental Protocols: Validating Efficacy & Resistance[4][13]

To ensure reproducibility and rigor, the following methodologies define how clinical endpoints and resistance profiles are validated in these trials.

Protocol A: FDA "Snapshot" Algorithm

Used to determine the primary endpoint in ECHO, THRIVE, ATLAS, and FLAIR.

  • Time Window Definition: Define the "Window" for the Week 48 endpoint (e.g., Days 295–378).

  • Virologic Success: HIV-1 RNA <50 copies/mL within the window.

  • Virologic Failure (Non-Response):

    • HIV-1 RNA ≥50 copies/mL in the window.[7][12]

    • Discontinuation due to lack of efficacy prior to the window.

    • Discontinuation due to AE/Death if the last viral load was ≥50 copies/mL.

  • No Data: Discontinuation due to AE/Death/Other with last viral load <50 copies/mL.

    • Note: This rigorous classification prevents "missing data" from being falsely counted as success.

Protocol B: Phenotypic Susceptibility Assay (PhenoSense®)

Used to characterize RPV resistance (e.g., E138K fold-change).

Principle: A recombinant virus assay measuring the ability of patient-derived HIV-1 protease/RT sequences to replicate in the presence of drug.[13]

Step-by-Step Workflow:

  • Viral RNA Isolation: Extract plasma HIV-1 RNA from patient samples (Required VL >500 c/mL).

  • RT-PCR Amplification: Amplify the pol gene (Protease + Reverse Transcriptase).

  • Vector Construction: Ligate patient amplicons into a resistance test vector (RTV) containing a luciferase reporter gene.[13]

  • Transfection: Co-transfect HEK293 cells with the RTV and an envelope expression vector to produce pseudovirions.

  • Infection & Drug Exposure: Infect target cells (U87/CD4/CCR5) in the presence of serial dilutions of this compound.

  • Readout: Measure luciferase activity (light units) relative to drug concentration.

  • Calculation: Determine the IC50 (50% inhibitory concentration). Calculate Fold Change (FC) = (Patient IC50 / Reference IC50).

    • RPV Biological Cutoff: FC > 2.0 indicates reduced susceptibility.

Critical Analysis: The "PK Tail" Risk

A unique risk with Long-Acting RPV is the "Pharmacokinetic Tail." If a patient discontinues injections without starting oral therapy, RPV levels decline slowly over months (the "tail").

  • The Danger Zone: Drug levels fall below the therapeutic threshold (IC90) but remain above the selection threshold for resistance.

  • Consequence: Sub-therapeutic pressure selects for E138K.

  • Mitigation: The "Oral Bridge" or immediate initiation of a fully suppressive oral regimen is mandatory upon missed injections.

References

  • Cohen, C. J., et al. (2012).[1][3] Efficacy and safety of this compound (TMC278) versus efavirenz at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials.[1][2][3][5] Journal of Acquired Immune Deficiency Syndromes. Link

  • Libre, J. M., et al. (2018). Switching to the 2-drug regimen of dolutegravir/rilpivirine (SWORD-1 and SWORD-2): Week 48 results. The Lancet. Link

  • Swindells, S., et al. (2020).[10][14] Long-Acting Cabotegravir and this compound for Maintenance of HIV-1 Suppression (ATLAS).[10][12] New England Journal of Medicine.[10] Link

  • Orkin, C., et al. (2020).[10][14] Long-Acting Cabotegravir and this compound after Oral Induction for HIV-1 Infection (FLAIR).[10][12][15] New England Journal of Medicine.[10] Link

  • Overton, E. T., et al. (2020).[14] Long-acting cabotegravir and this compound dosed every 2 months in adults with HIV-1 infection (ATLAS-2M), 48-week results: a randomised, multicentre, open-label, phase 3b, non-inferiority study.[14][16] The Lancet. Link

  • Rimsky, L., et al. (2012).[1][3] 96-Week Resistance Analyses of the Phase III ECHO and THRIVE Trials.[1] Antiviral Therapy.[6][7][10][11][17][18][19][20] Link

  • Monogram Biosciences. PhenoSense® HIV Assay Methodology.[13] LabCorp Technical Review. Link

Sources

A Comparative Guide to the Cross-Resistance Profiles of Rilpivirine, Etravirine, and Nevirapine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cross-resistance profiles of three critical non-nucleoside reverse transcriptase inhibitors (NNRTIs): Nevirapine (a first-generation NNRTI) and Rilpivirine and Etravirine (second-generation NNRTIs). Understanding the nuances of how resistance develops to one of these drugs and affects the others is paramount for effective anti-retroviral therapy (ART) and the development of future HIV-1 treatments.

Introduction: The NNRTI Class and the Challenge of Resistance

Non-nucleoside reverse transcriptase inhibitors are a cornerstone of combination ART. They function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI-binding pocket (NNIBP).[1] This binding induces a conformational change in the enzyme, inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[1][2]

Despite their efficacy, the clinical utility of NNRTIs is threatened by the rapid emergence of drug resistance. The HIV-1 RT is prone to errors during replication, leading to a high mutation rate. A single amino acid substitution within the NNIBP can dramatically reduce the binding affinity of an NNRTI, rendering it ineffective.[3] This guide will dissect the specific resistance pathways for Nevirapine, Etravirine, and this compound and explore the significant clinical challenge of cross-resistance, where a mutation conferring resistance to one drug also reduces susceptibility to others in the same class.[4][5]

Mechanisms of Action and the Evolution of Resistance

The key difference between first and second-generation NNRTIs lies in their structural flexibility and binding interactions within the NNIBP.

  • Nevirapine (NVP): As a first-generation NNRTI, Nevirapine has a more rigid structure. Its efficacy is highly compromised by single point mutations, such as K103N or Y181C, which are considered to create a "low genetic barrier" to resistance.[3] The K103N mutation, for instance, is one of the most commonly transmitted drug-resistance mutations and confers high-level resistance to NVP.[6][7]

  • Etravirine (ETR) and this compound (RPV): These second-generation agents were specifically designed to overcome the limitations of their predecessors. They possess greater conformational flexibility, allowing them to bind effectively to the NNIBP even in the presence of mutations that confer resistance to Nevirapine.[8] This flexibility provides a higher genetic barrier to resistance. However, they are not impervious. Resistance to RPV and ETR often involves the accumulation of multiple mutations.[9][10]

The diagram below illustrates the general mechanism of NNRTI action and resistance.

NNRTI_Mechanism cluster_wildtype Wild-Type HIV-1 RT cluster_resistant Resistant HIV-1 RT wt_rt RT Enzyme inhibition Inhibition of DNA Synthesis wt_rt->inhibition Blocks Function nnibp NNRTI Binding Pocket (NNIBP) nnibp->wt_rt nnrti NNRTI Drug (NVP, ETR, RPV) nnrti->nnibp Binds res_rt Mutated RT Enzyme replication Viral Replication Continues res_rt->replication Function Restored mut_nnibp Altered NNIBP (e.g., K103N, Y181C) mut_nnibp->res_rt nnrti_res NNRTI Drug nnrti_res->mut_nnibp Binding Reduced

Caption: Mechanism of NNRTI action and resistance.

Comparative Cross-Resistance Profiles

The central issue for clinicians and researchers is how mutations selected by one NNRTI impact the efficacy of others. Failure on a first-generation NNRTI-based regimen can significantly compromise future treatment options with second-generation agents.[4][11]

Key Resistance-Associated Mutations (RAMs)

Several key mutations within the reverse transcriptase gene are responsible for NNRTI resistance. The table below summarizes the most clinically significant RAMs for each drug.

MutationEffect on Nevirapine (NVP)Effect on Etravirine (ETR)Effect on this compound (RPV)
K103N High-level resistance (>50-fold)[6]No significant effect[6]No significant effect[6]
Y181C High-level resistance (>50-fold)[6]Intermediate resistance (~5-fold)[6][7]Intermediate resistance (~3-fold)[6][7]
G190A/S High-level resistance[3]Intermediate to high-level resistance[6]Intermediate to high-level resistance[6]
L100I High-level resistanceIntermediate resistanceContributes to resistance with other RAMs
K101E/P High-level resistanceIntermediate resistanceIntermediate resistance (~2.5-3 fold)[12]
E138K No significant effect[6]Low-level resistance (~2-4 fold)[6][13]Intermediate resistance (~2.5-3 fold)[12]
M230L High-level resistanceHigh-level resistanceHigh-level resistance
Analysis of Cross-Resistance Pathways
  • From Nevirapine to Second-Generation NNRTIs: The K103N mutation, a hallmark of NVP resistance, fortunately does not confer cross-resistance to ETR or RPV.[6] This allows for the effective sequencing of a second-generation NNRTI after failure with certain first-generation regimens. However, other NVP-selected mutations, particularly Y181C and G190A, do confer significant cross-resistance to both ETR and RPV.[3][6][7] Studies have shown that a significant percentage of patients failing first-generation NNRTI regimens develop resistance to both Etravirine and this compound.[4][5][11]

  • Between Etravirine and this compound: There is a substantial overlap in the resistance profiles of ETR and RPV. The emergence of resistance to this compound confers cross-resistance to all NNRTIs, including a high degree of cross-resistance to Etravirine.[9] The E138K mutation, which is the most common mutation to emerge in patients failing RPV, reduces susceptibility to both RPV and ETR.[6][9] Similarly, mutations like Y181C impact both drugs.[6] Therefore, those who are resistant to ETR are generally not susceptible to RPV.[14]

  • Complex Interactions: The impact of a single mutation can be modulated by the presence of others. For example:

    • The combination of L100I and K103N can reduce susceptibility to this compound, even though K103N alone has no effect.[12][15]

    • The E138K mutation, when paired with the M184I NRTI resistance mutation, leads to a greater reduction in RPV susceptibility (approximately 3-fold to 7-fold) than either mutation alone.[6][12]

    • Interestingly, some mutations can have antagonistic effects. The combination of K101E and E138K can restore susceptibility to Nevirapine while maintaining resistance to RPV and ETR.[16]

Experimental Methodologies for Resistance Assessment

Determining an individual's HIV-1 resistance profile is crucial for guiding therapy. This is achieved through two primary types of assays: genotypic and phenotypic.[17]

Genotypic Assays

These assays identify specific resistance-associated mutations by sequencing the HIV-1 reverse transcriptase gene.

Causality: The rationale behind genotypic testing is that the presence of known RAMs can predict the response to specific drugs. Algorithms, such as the Stanford University HIV Drug Resistance Database, are used to interpret the mutational patterns and predict the level of resistance.[5]

Phenotypic Assays

Phenotypic assays directly measure a virus's ability to replicate in the presence of a drug.[18][19]

Causality: This method provides a direct biological measure of resistance, capturing the net effect of all mutations, including complex interactions. The result is reported as a "fold change" (FC), which is the ratio of the drug concentration needed to inhibit the patient's virus by 50% (IC50) compared to a standard wild-type virus.[18][20]

Workflow for Phenotypic Resistance Testing

The diagram below outlines the typical workflow for a recombinant virus phenotypic assay.

Phenotypic_Workflow Phenotypic Assay Workflow sample 1. Patient Plasma Sample Collection rna_ext 2. Viral RNA Extraction sample->rna_ext rt_pcr 3. RT-PCR Amplification of RT Gene rna_ext->rt_pcr cloning 4. Ligation into Recombinant Viral Vector rt_pcr->cloning transfection 5. Transfection of Host Cells cloning->transfection culture 6. Virus Culture with Varying Drug Concentrations transfection->culture reporter 7. Measure Viral Replication (e.g., Reporter Gene Assay) culture->reporter calc 8. Calculate IC50 & Fold Change (FC) reporter->calc report 9. Resistance Report calc->report

Caption: Standard workflow for a phenotypic drug resistance assay.

Detailed Protocol: Recombinant Virus Phenotypic Assay

This protocol is a self-validating system, incorporating controls to ensure accuracy.

  • Viral RNA Isolation: Extract viral RNA from patient plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit). A minimum viral load of 500-1,000 copies/mL is typically required.[20]

  • RT-PCR and Gene Amplification: Synthesize cDNA from the viral RNA and amplify the full-length reverse transcriptase coding region using sequence-specific primers.

  • Vector Ligation: Ligate the patient-derived RT amplicon into a proviral vector that is deficient in its own RT gene. This creates a library of recombinant viruses containing the patient's specific RT mutations.

  • Cell Transfection and Virus Production: Transfect a suitable host cell line (e.g., HEK293T cells) with the recombinant vectors to produce viral stocks.

  • Drug Susceptibility Testing:

    • Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV-1 infection) in 96-well plates.

    • Add serial dilutions of Nevirapine, Etravirine, and this compound to the wells.

    • Controls (Self-Validation): Include wells with a known drug-sensitive (wild-type) reference virus and wells with no drug as positive and negative controls, respectively.

    • Infect the cells with a standardized amount of the patient-derived recombinant virus.

  • Quantify Viral Replication: After a set incubation period (e.g., 48 hours), measure the reporter gene activity (e.g., luminescence).

  • Data Analysis:

    • Plot drug concentration versus inhibition of viral replication to generate a dose-response curve.

    • Calculate the IC50 (the drug concentration that inhibits replication by 50%) for the patient's virus and the reference virus.[18]

    • The Fold Change (FC) is calculated as: FC = IC50 (Patient Virus) / IC50 (Reference Virus).

Conclusion and Clinical Implications

The cross-resistance profiles of Nevirapine, Etravirine, and this compound are complex but follow predictable patterns based on the underlying genetic mutations in the HIV-1 reverse transcriptase.

  • Nevirapine has a low genetic barrier to resistance, but failure driven solely by the K103N mutation preserves susceptibility to second-generation agents.

  • This compound and Etravirine have a higher genetic barrier but exhibit significant cross-resistance. The development of resistance to one often compromises the activity of the other. Key mutations such as Y181C, E138K, and G190A are major drivers of this shared resistance.

  • Resistance Testing is Essential: Both genotypic and phenotypic resistance testing are indispensable tools for optimizing ART. Genotyping provides rapid identification of known RAMs, while phenotyping offers a definitive measure of susceptibility, especially in cases with complex mutational patterns.

For drug development professionals, understanding these resistance pathways is critical for designing next-generation NNRTIs that can evade existing resistance mechanisms and maintain a high genetic barrier to the development of new ones.

References

  • Saravanan, S., et al. (2017). Etravirine and this compound Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India. AIDS Research and Human Retroviruses. Available at: [Link]

  • Mosepele, M., et al. (2023). Archived this compound-associated resistance mutations among ART-naive and virologically suppressed people living with HIV-1 subtype C in Botswana. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Kulkarni, R., et al. (2011). This compound Drug Resistance: E138K, 184I, M184V, Interactions Between E138K & M184I. NATAP.org. Available at: [Link]

  • García-Lerma, J. G., & Heneine, W. (2013). Resistance Profile of this compound. Enfermedades Infecciosas y Microbiología Clínica. Available at: [Link]

  • Ngeno, C., et al. (2021). This compound and Etravirine resistance among HIV-1 infected patients failing first generation non-nucleoside reverse transcriptase. African Journal of Biotechnology. Available at: [Link]

  • Moyo, S., et al. (2014). Prevalence of this compound and Etravirine Resistance Mutations in HIV-1 Subtype C-Infected Patients Failing Nevirapine or Efavirenz-Based Combination Antiretroviral Therapy in Botswana. AIDS Research and Human Retroviruses. Available at: [Link]

  • Xu, H. T., et al. (2017). Role of the K101E Substitution in HIV-1 Reverse Transcriptase in Resistance to this compound and Other Nonnucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Arrivé, E., et al. (2007). Prevalence of resistance to nevirapine in mothers and children after single-dose exposure to prevent vertical transmission of HIV-1: a meta-analysis. International Journal of Epidemiology. Available at: [Link]

  • Teeranaipong, P., et al. (2016). Role of this compound and Etravirine in Efavirenz and Nevirapine-Based Regimens Failure in a Resource-Limited Country: A Cross-Sectional Study. PLOS One. Available at: [Link]

  • Sluis-Cremer, N., et al. (2006). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses. Available at: [Link]

  • Al-Bazz, Y. O., & Ameen, M. (2023). Evolution of Antiretroviral Drug this compound and Approach to Oncology. Molecules. Available at: [Link]

  • Stanford University. NNRTI Resistance Notes. HIV Drug Resistance Database. Available at: [Link]

  • Stanford University. NNRTI Resistance Comments. HIV Drug Resistance Database. Available at: [Link]

  • Clinicalinfo.hiv.gov. (2024). Laboratory Testing: Drug-Resistance Testing. National Institutes of Health. Available at: [Link]

  • Singh, K., & Sarafianos, S. G. (2012). HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2). Future Virology. Available at: [Link]

  • Li, J., et al. (2014). The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy. Virology Journal. Available at: [Link]

  • Balakrishnan, P., et al. (2009). Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of etravirine cross-resistance. Journal of Acquired Immune Deficiency Syndromes. Available at: [Link]

  • Wikipedia. Reverse-transcriptase inhibitor. Available at: [Link]

  • Wensing, A. M. J., et al. (2022). 2022 Update of the Drug Resistance Mutations in HIV-1. International Journal of Infectious Diseases. Available at: [Link]

  • Puig, T., et al. (2008). Prevalence of etravirine-associated mutations in clinical samples with resistance to nevirapine and efavirenz. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Johns Hopkins HIV Guide. (2022). Resistance testing: phenotype. Available at: [Link]

  • Li, J., et al. (2014). The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy. Virology Journal. Available at: [Link]

  • Wensing, A. M. J., et al. (2025). 2025 Update of the Drug Resistance Mutations in HIV-1. Journal of the International AIDS Society. Available at: [Link]

  • Fessel, W. J., et al. (2025). HIV-1 Drug Resistance Trends in the Era of Modern Antiretrovirals: 2018–2024. Open Forum Infectious Diseases. Available at: [Link]

  • Kuritzkes, D. (2021). Mechanisms of action: NNRTI. YouTube. Available at: [Link]

  • Animated HIV Science. (2013). Mechanisms of NNRTI Resistance. YouTube. Available at: [Link]

  • HIV.gov. Drug-Resistance Testing. Available at: [Link]

  • Rhee, S. Y., et al. (2006). HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART. AIDS Reviews. Available at: [Link]

  • Kulkarni, R., et al. (2013). Prevalence in the USA of this compound resistance-associated mutations in clinical samples and effects on phenotypic susceptibility to this compound and etravirine. Antiviral Therapy. Available at: [Link]

  • New York State Department of Health AIDS Institute. (2023). HIV Resistance Assays. HIV Clinical Guidelines. Available at: [Link]

  • Shafer, R. W. Genotype-Phenotype Discordances. HIV Drug Resistance Database. Available at: [Link]

Sources

Technical Comparison Guide: Virological Failure Dynamics of Rilpivirine vs. Standard-of-Care ARVs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rilpivirine (RPV), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), occupies a critical niche in HIV therapeutics due to its favorable tolerability profile and utility in long-acting (LA) formulations. However, its virological failure (VF) dynamics differ fundamentally from first-generation NNRTIs (e.g., Efavirenz) and Integrase Strand Transfer Inhibitors (INSTIs).

This guide objectively analyzes the comparative VF rates of RPV-based regimens. It highlights the mechanistic causality of failure—specifically the compensatory interaction between E138K and M184I mutations—and provides validated experimental protocols for assessing resistance in high-throughput clinical research settings.

Mechanistic Foundation: Binding Kinetics & Resistance[1]

Unlike rigid first-generation NNRTIs, RPV possesses a flexible diarylpyrimidine (DAPY) pharmacophore that allows it to "wiggle" into the NNRTI binding pocket (NNIBP) even in the presence of mutations. However, specific mutations destabilize this binding, leading to failure.

The E138K / M184I Compensatory Axis

A critical failure mechanism in RPV therapy is the co-selection of E138K (NNRTI resistance) and M184I (NRTI resistance).

  • M184I: Reduces viral fitness by decreasing polymerase processivity (slows down DNA synthesis).

  • E138K: Restores the polymerization rate, effectively compensating for the fitness cost of M184I.

This synergy explains why these mutations often emerge together in RPV failures, creating a high-fitness, resistant viral variant.

Diagram 1: RPV Resistance & Compensatory Fitness Pathway

This diagram illustrates the causal logic of mutation selection under RPV pressure.

RPV_Resistance_Mechanism WildType Wild-Type HIV-1 RT (High Fitness) RPV_Pressure This compound (RPV) Selection Pressure WildType->RPV_Pressure Treatment Initiation M184I Mutation M184I (NRTI Resistance) RPV_Pressure->M184I Initial Selection Fitness_Cost Reduced Polymerase Efficiency (Low Fitness) M184I->Fitness_Cost Causes Compensated E138K + M184I Double Mutant (Restored Fitness + Resistance) M184I->Compensated Co-existence E138K Mutation E138K (NNRTI Resistance) Fitness_Cost->E138K Secondary Selection (Compensatory) E138K->Compensated Restores dNTP affinity

Caption: Causal pathway of RPV resistance showing how E138K compensates for M184I-induced fitness defects.

Comparative Virological Failure Analysis

The following data synthesizes pivotal Phase 3 trials. A distinction is made between Oral RPV (daily) and Long-Acting (LA) CAB+RPV (monthly/bimonthly), as their failure modes differ.

Table 1: Oral this compound vs. Efavirenz (ECHO/THRIVE Pooled Data)

Focus: Impact of Baseline Viral Load (BLVL)

MetricThis compound (RPV)Efavirenz (EFV)Statistical Insight
Overall VF Rate (48 Weeks) 9.0% 5.0% RPV had higher overall failure rates.[1][2][3][4][5]
VF in Low BLVL (≤100k c/mL)~2-3%~2-3%Non-inferior (Comparable efficacy).[3][5]
VF in High BLVL (>100k c/mL)17% 7% Critical Failure Point: RPV is significantly less robust at high viral loads.
Resistance at Failure High cross-resistance (E138K + M184I)Lower cross-resistance (K103N)RPV failure often compromises future NNRTI options.
Discontinuation (AEs) 3%8%RPV is better tolerated, leading to fewer AE dropouts.[4]
Table 2: Long-Acting CAB+RPV vs. Oral SOC (ATLAS/FLAIR/ATLAS-2M)

Focus: Maintenance Therapy in Suppressed Patients

MetricLA CAB + RPVOral SOC (Standard of Care)Statistical Insight
Confirmed VF Rate 1.2% - 1.5% 1.0% Non-inferior. Failures are rare but mechanistically distinct.
Resistance at Failure INSTI (Q148R) + NNRTI (E138K)Varies by regimenLA failure often results in dual-class resistance.
Key Risk Factors (The 3-Factor Rule) 1. Proviral RPV RAMs2. HIV Subtype A6/A13.[6] BMI ≥30 kg/m ²Adherence (primary driver)Presence of ≥2 factors significantly increases VF risk in LA therapy.

Experimental Protocols for Assessing Failure

To rigorously evaluate virological failure in a research or clinical trial setting, a self-validating workflow is required.

Protocol A: The "Snapshot" Algorithm & Confirmation Workflow

Objective: Standardize the definition of failure to distinguish "blips" from true resistance emergence.

Methodology:

  • Trigger: Plasma HIV-1 RNA ≥50 copies/mL at designated timepoint.[7]

  • Re-test: Repeat sampling within 2-4 weeks.

  • Classification:

    • Virologic Failure (VF): Confirmed ≥200 copies/mL.[6][7][8][9]

    • Blip: Single elevation <200 copies/mL or return to <50 copies/mL upon re-test.

    • Discontinued: No data in window (treated as failure in FDA Snapshot).

Diagram 2: Virological Failure Confirmation Logic

This logic gate ensures resource-intensive resistance testing is only applied to true failures.

VF_Confirmation_Workflow Start Timepoint Analysis (Week 48/96) Decision1 HIV-1 RNA Level? Start->Decision1 Success Virologic Suppression (<50 c/mL) Decision1->Success <50 PotentialFail Potential Failure (≥50 c/mL) Decision1->PotentialFail ≥50 Retest Confirmatory Retest (2-4 Weeks) PotentialFail->Retest Decision2 Retest Result? Retest->Decision2 Blip Viral Blip (Maintain Therapy) Decision2->Blip <50 or <200 ConfirmedVF Confirmed Virologic Failure (≥200 c/mL) Decision2->ConfirmedVF ≥200 Genotyping Initiate NGS Genotyping (Target: RT & Integrase) ConfirmedVF->Genotyping

Caption: Logic flow for confirming virological failure before initiating genotypic resistance testing.

Protocol B: Next-Generation Sequencing (NGS) for Resistance Profiling

Objective: Detect low-abundance resistance variants (1-20% frequency) that Sanger sequencing misses, which are critical for predicting RPV failure.

Scope: This protocol covers the wet-lab workflow validated for HIV-1 subtypes A, B, and C.

1. Sample Preparation & Extraction
  • Input: 1.0 mL EDTA Plasma (centrifuged at 1,500xg for 10 min).

  • Extraction: Use silica-column based viral RNA kit (e.g., QIAamp Viral RNA Mini).

  • Quality Check: Include a known negative control (water) and a positive control (standardized HIV culture supernatant) in every batch to validate extraction efficiency.

2. RT-PCR Amplification (One-Step)
  • Target: Specifically amplify the pol gene covering Protease (codons 1-99), Reverse Transcriptase (codons 1-300), and Integrase (codons 1-288).

  • Enzyme: High-fidelity RT-PCR Master Mix (e.g., SuperScript IV One-Step).

  • Cycling Conditions:

    • RT Step: 50°C for 15 min.

    • Denaturation: 98°C for 2 min.

    • Cycling (40x): 98°C (10s) -> 60°C (10s) -> 72°C (45s).

    • Note: The extension time is critical; RPV resistance mutations (E138K) are located early in the RT gene, but coverage must extend through codon 230 for full NNRTI profiling.

3. Library Preparation & Indexing[10]
  • Fragmentation: Enzymatic fragmentation (tagmentation) to generate 300bp inserts.

  • Indexing: Dual-index barcodes are ligated to allow multiplexing of up to 96 samples per flow cell.

  • Normalization: Bead-based normalization is superior to qPCR for high-throughput workflows to ensure equal read depth across samples.

4. Bioinformatic Analysis (Thresholding)
  • Alignment: Map reads to HIV-1 HXB2 reference genome.

  • Variant Calling:

    • Standard Threshold: >20% (Sanger equivalent).

    • Low-Frequency Threshold: >1% to <20%.[11]

    • Critical: For RPV, variants at >5% frequency (e.g., E138K) should be reported as "Potential Resistance" as they can rapidly outcompete wild-type virus under drug pressure.

Strategic Recommendations

Based on the comparative data and failure mechanisms, the following strategies are recommended for drug development and clinical application:

  • Baseline Screening is Mandatory: Do not initiate Oral RPV if baseline viral load is >100,000 copies/mL. The failure rate (17%) is unacceptably high compared to INSTI-based regimens.

  • The "Switch" Strategy: RPV is most effective as a switch option (e.g., Juluca or Cabenuva) in patients who are already suppressed (<50 copies/mL) on a prior regimen. In this context, VF rates are negligible (<1.5%).[6][7][8][11]

  • Risk Stratification for Long-Acting: Before starting CAB+RPV, screen for the "3 Factors":

    • Proviral genotype (archive DNA) for pre-existing RPV mutations.

    • BMI assessment.

    • Subtype determination.[12][13]

    • Action: If 2+ factors are present, avoid RPV-based LA therapy.

References

  • Efficacy and safety of this compound (TMC278) versus efavirenz at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials. Journal of Acquired Immune Deficiency Syndromes (JAIDS). [Link][1]

  • Long-Acting Cabotegravir and this compound for Maintenance of HIV-1 Suppression (ATLAS & FLAIR). New England Journal of Medicine. [Link]

  • Biochemical Mechanism of HIV-1 Resistance to this compound. Journal of Biological Chemistry. [Link]

  • Virologic Failure: FDA Snapshot Algorithm and Definitions. FDA.gov / HIV.gov Guidelines. [Link]

  • Next-Generation Sequencing for HIV Drug Resistance Testing: Laboratory, Clinical, and Implementation Considerations. Viruses (MDPI). [Link]

  • Exploring predictors of HIV-1 virologic failure to long-acting cabotegravir and this compound: a multivariable analysis. AIDS. [Link]

Sources

A Comparative Analysis of Rilpivirine Resistance Mutation Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the genetic pathways leading to Rilpivirine (RPV) resistance in HIV-1. As a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound offers a high genetic barrier to resistance. However, the emergence of specific mutational patterns can compromise its efficacy. Understanding these pathways is critical for researchers, clinicians, and drug development professionals for optimizing antiretroviral therapy and designing next-generation inhibitors.

This compound: Mechanism of Action and Basis of Resistance

This compound is a diarylpyrimidine derivative that potently inhibits HIV-1 replication.[1] Its mechanism involves non-competitive binding to a hydrophobic, allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site.[2][3] This binding induces a conformational change that blocks the catalytic activity of the enzyme, thereby preventing the conversion of viral RNA into DNA.[2][3]

A key feature of this compound is its conformational flexibility, described as "wiggling and jiggling," which allows it to adapt to the NNRTI binding pocket.[2] This adaptability contributes to its high potency against wild-type HIV-1 and many strains resistant to first-generation NNRTIs, such as those with the K103N mutation.[1][2]

Resistance emerges when mutations in the RT enzyme alter the shape or chemical environment of the binding pocket, reducing the affinity of this compound. These mutations can arise spontaneously due to the high error rate of the HIV-1 RT and are selected for under the pressure of antiretroviral therapy.[4][5]

Primary Resistance Pathways: A Comparative Overview

Clinical and in vitro studies have identified several key mutational pathways that confer resistance to this compound. The most clinically significant pathways often involve an initial primary mutation followed by compensatory mutations that may enhance resistance or restore viral fitness.

The E138K Pathway: The Most Common Route of Failure

The E138K mutation in the RT enzyme is the most frequently observed resistance-associated mutation (RAM) in patients experiencing virologic failure on a this compound-containing regimen.[1]

  • Causality: The substitution of glutamic acid (E) with lysine (K) at position 138 directly impacts the NNRTI binding pocket. While the E138K mutation alone can reduce susceptibility to this compound, its clinical significance is profoundly amplified when it co-occurs with the M184I mutation.[1][6]

  • The Compensatory Role of M184I: The M184I mutation is a well-known RAM for nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine and emtricitabine. Interestingly, M184I appears to have a dual compensatory effect in the context of the E138K pathway.[1] It not only confers resistance to its own drug class but also synergistically increases resistance to this compound when paired with E138K.[1][6] This combination also helps to restore the viral fitness that may be compromised by the E138K mutation alone.[7]

The Y181C Pathway: An Alternative Route to Resistance

The Y181C mutation is another prevalent RAM that reduces susceptibility to this compound. This pathway is particularly notable because Y181C also confers high-level resistance to first-generation NNRTIs like nevirapine.

  • Causality: The substitution at position 181, located at the entrance of the NNRTI binding pocket, sterically hinders the entry and binding of this compound. The Y181C mutation alone confers intermediate-level resistance to RPV.[8]

  • Combinatorial Effects: While Y181C can emerge alone, its impact is often magnified in the presence of other NNRTI mutations. For example, combinations such as V179F + Y181C + F227C can lead to high-level resistance to both this compound and another second-generation NNRTI, etravirine.[9]

Other Significant Resistance Mutations

While the E138K and Y181C pathways are dominant, several other mutations are associated with this compound resistance, often in complex combinations.[1][9]

  • K101E: Similar to E138K, the K101E mutation's effect is significantly enhanced when paired with M184I.[6] It is a common finding in patients failing NNRTI-based therapies.[8]

  • Y188L, H221Y, F227C, M230I/L: These mutations are also known to reduce this compound susceptibility, particularly when they accumulate in combination with other RAMs.[1][9] M230I, for example, has been selected in vitro by RPV and reduces susceptibility by approximately 2- to 3-fold.[10]

The following diagram illustrates the primary evolutionary pathways to high-level this compound resistance.

RPV_Resistance_Pathways Evolutionary Pathways to this compound Resistance WT Wild-Type HIV-1 E138K E138K WT->E138K RPV Pressure Y181C Y181C WT->Y181C RPV/NNRTI Pressure K101E K101E WT->K101E NNRTI Pressure E138K_M184I E138K + M184I (High-Level RPV-R) E138K->E138K_M184I NRTI Pressure Y181C_Complex Y181C + Additional RAMs (High-Level RPV-R) Y181C->Y181C_Complex Continued RPV Pressure M184I M184I (NRTI RAM) M184I->E138K_M184I

Figure 1: A diagram illustrating the primary mutational pathways leading to this compound resistance.

Quantitative Impact of Resistance Mutations

The clinical impact of a mutation is quantified by the fold-change (FC) in drug susceptibility, which is determined through phenotypic assays. The FC represents how much more drug is required to inhibit the mutant virus compared to the wild-type virus.

Mutation / Pattern Typical Fold-Change (FC) in RPV Susceptibility Cross-Resistance Profile Associated Viral Fitness Impact
E138A/G 2 - 3Potential for Etravirine cross-resistanceMinimal to moderate
E138K 3 - 5Potential for Etravirine cross-resistanceCan reduce fitness; often requires compensation
Y181C 4 - 5High for Nevirapine; intermediate for EtravirineCan reduce replicative capacity[11]
K101E + M184I ~ 4.5[6]Broad NNRTI and some NRTI resistanceM184I helps restore fitness
E138K + M184I ~ 7[6]Broad NNRTI and some NRTI resistanceM184I helps restore fitness
Y181C + other RAMs > 10High-level, pan-NNRTI resistanceVariable, depends on specific combination

Data compiled from multiple sources including the Stanford HIV Drug Resistance Database and peer-reviewed literature.[1][6][8][9]

Experimental Methodologies for Resistance Analysis

A multi-faceted approach is required to fully characterize this compound resistance pathways. The protocols described below represent a self-validating system, where genotypic findings are confirmed by phenotypic and functional assays.

Genotypic Resistance Testing

This is the standard-of-care for identifying RAMs in a clinical setting.[12][13] It involves sequencing the patient's viral RT gene to detect mutations known to be associated with drug resistance.

Experimental Protocol: HIV-1 RT Genotyping

  • Sample Collection: Collect peripheral blood from the patient in an EDTA tube.

  • Viral RNA Extraction: Separate plasma via centrifugation. Extract viral RNA from the plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit). A minimum viral load of >200-500 copies/mL is typically required for successful amplification.[12][13]

  • Reverse Transcription & PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme. Amplify the pol gene region encoding the RT enzyme using specific primers in a Polymerase Chain Reaction (PCR).

  • Sequencing: Purify the PCR product and sequence it using Sanger sequencing or Next-Generation Sequencing (NGS). NGS has the advantage of detecting minority variants that may be missed by Sanger sequencing.

  • Data Analysis: Align the resulting sequence to a wild-type HIV-1 reference sequence. Identify amino acid substitutions at key resistance positions.

  • Interpretation: Use an interpretation algorithm, such as the Stanford University HIV Drug Resistance Database, to determine the clinical significance of the identified mutations and predict the level of resistance to this compound and other antiretrovirals.[14]

Genotyping_Workflow Genotypic Resistance Testing Workflow A Patient Plasma (Viral Load >500 copies/mL) B Viral RNA Extraction A->B C RT-PCR Amplification of pol gene B->C D DNA Sequencing (Sanger or NGS) C->D E Sequence Analysis & Mutation Identification D->E F Resistance Interpretation (e.g., Stanford Database) E->F

Figure 2: A flowchart outlining the key steps in a standard genotypic resistance assay.

Phenotypic Susceptibility Assays

Phenotypic assays provide a direct, quantitative measure of drug resistance by culturing the virus in the presence of a drug.

Experimental Protocol: Recombinant Virus Phenotypic Assay

  • Clone Generation: Amplify the patient-derived RT gene sequence (from the genotyping protocol) and clone it into a standard HIV-1 laboratory vector that lacks its own RT gene.

  • Virus Production: Transfect the recombinant vector into a suitable cell line (e.g., HEK293T) to produce viral particles containing the patient's RT enzyme.

  • Virus Titration: Quantify the amount of infectious virus produced (e.g., by p24 antigen ELISA or a reporter cell line).

  • Susceptibility Assay: Infect a susceptible target cell line (e.g., TZM-bl cells) with a standardized amount of the recombinant virus in the presence of serial dilutions of this compound.

  • Readout: After a set incubation period (e.g., 48 hours), measure the extent of viral replication. This is often done by quantifying the expression of a reporter gene like luciferase or β-galactosidase.

  • IC50 Calculation: Plot the percentage of viral inhibition versus the drug concentration. Use non-linear regression to calculate the IC50 (the drug concentration that inhibits 50% of replication).

  • Fold-Change (FC) Determination: Calculate the FC by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type control virus tested in parallel.

Site-Directed Mutagenesis and Viral Fitness Assays

To understand the specific contribution of individual or combined mutations, site-directed mutagenesis is an indispensable research tool.[15][16]

Experimental Protocol: Mutagenesis and Fitness Competition Assay

  • Mutagenesis: Introduce specific mutations (e.g., E138K, M184I, or both) into a wild-type HIV-1 infectious molecular clone using a commercial site-directed mutagenesis kit.[17] Verify the presence of the desired mutation(s) and absence of off-target mutations by sequencing.

  • Virus Stock Generation: Produce virus stocks from both the mutant and wild-type clones as described in the phenotypic assay protocol.

  • Growth Competition Assay:

    • Co-infect a cell culture (e.g., activated peripheral blood mononuclear cells) with an equal mixture of the mutant and wild-type viruses.[18][19]

    • At regular intervals (e.g., every 2-3 days), collect a sample of the culture supernatant.

    • Extract viral RNA from the supernatant, perform RT-PCR, and sequence the RT region to determine the relative proportion of mutant and wild-type virus.

    • The virus that replicates more efficiently and becomes dominant over time is considered to have higher viral fitness.[20]

Conclusion and Future Directions

The primary pathways to this compound resistance are well-characterized, with the E138K+M184I and Y181C-centered pathways being the most prevalent. The synergistic interplay between NNRTI and NRTI resistance mutations highlights the complex evolutionary dynamics of HIV-1 under drug pressure. The development of long-acting injectable formulations of this compound makes the surveillance for and understanding of these resistance pathways more critical than ever, as the long pharmacokinetic tail could favor the selection of resistance if viral suppression is not maintained.[21]

Future research must focus on the impact of these mutations in diverse HIV-1 subtypes and the potential for novel mutational pathways to emerge. Combining genotypic surveillance with detailed phenotypic and viral fitness analyses will remain the cornerstone of our efforts to outpace HIV-1 evolution and preserve the efficacy of vital antiretroviral agents.

References

  • Title: this compound - BioPharma Notes Source: BioPharma Notes, 2021 URL: [Link]

  • Title: Resistance Profile of this compound Source: PubMed, Elsevier España, S.L., 2013 URL: [Link]

  • Title: this compound | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

  • Title: 2069. Prevalence of Cabotegravir and this compound Resistance Associated Mutations Among Treatment Experienced Patients in a South Carolina Outpatient Clinic Source: Open Forum Infectious Diseases, Oxford Academic, 2022 URL: [Link]

  • Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: this compound Resistance-associated Mutations among Antiretroviral-naive Patients Infected with HIV-1 in Asia Source: National Institutes of Health (NIH), 2013 URL: [Link]

  • Title: 2022 Update of the Drug Resistance Mutations in HIV-1 Source: National Institutes of Health (NIH), 2022 URL: [Link]

  • Title: Association of NNRTI resistance mutations with this compound cross-resistance. Source: ResearchGate URL: [Link]

  • Title: Resistance following failure of injectable cabotegravir/rilpivirine may limit future treatment options Source: aidsmap, 2023 URL: [Link]

  • Title: Laboratory Testing: Drug-Resistance Testing Source: Clinical Info HIV.gov, NIH, 2024 URL: [Link]

  • Title: Prevalence of this compound and Etravirine Resistance Mutations in HIV-1 Subtype C-Infected Patients Failing Nevirapine or Efavirenz-Based Combination Antiretroviral Therapy in Botswana Source: PubMed Central, NIH, 2016 URL: [Link]

  • Title: nnrti Resistance Notes Source: HIV Drug Resistance Database, Stanford University URL: [Link]

  • Title: Drug-Resistance Testing - HIV Management Guidelines Source: AETC, NYS DOH URL: [Link]

  • Title: Drug Resistance Mutations (DRMs) for Long-Acting Injectable Cabotegravir and this compound (CAB/RPV LAI) in the HIV-1 Subtype A6 Epidemic in Poland Source: PubMed Central, NIH, 2023 URL: [Link]

  • Title: HIV Drug Resistance Testing Basics Source: YouTube, University of Washington, 2023 URL: [Link]

  • Title: HIV Resistance Assays Source: NCBI Bookshelf, NIH, 2023 URL: [Link]

  • Title: Archived this compound-associated resistance mutations among ART-naive and virologically suppressed people living with HIV-1 subtype C in Botswana Source: santhe Africa Health Research Institute, 2024 URL: [Link]

  • Title: Evolution of Human Immunodeficiency Virus Type 1 (HIV-1) Resistance Mutations in Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV-1-Infected Patients Switched to Antiretroviral Therapy without NNRTIs Source: PubMed Central, NIH, 2003 URL: [Link]

  • Title: Altered Viral Fitness and Drug Susceptibility in HIV-1 Carrying Mutations That Confer Resistance to Nonnucleoside Reverse Transcriptase and Integrase Strand Transfer Inhibitors Source: National Institutes of Health (NIH), 2016 URL: [Link]

  • Title: Genotype-Phenotype Discordances Source: HIV Drug Resistance Database, Stanford University URL: [Link]

  • Title: Site-directed mutagenesis of HIV reverse transcriptase to probe enzyme processivity and drug binding Source: PubMed, 1996 URL: [Link]

  • Title: Modeling and Estimation of Replication Fitness of Human Immunodeficiency Virus Type 1 In Vitro Experiments by Using a Growth Competition Assay Source: PubMed Central, NIH, 2004 URL: [Link]

  • Title: [Mechanism of action and pharmacokinetics of this compound] Source: PubMed, 2013 URL: [Link]

  • Title: Methods used to determine in vitro HIV-1 fitness Source: ResearchGate, 2010 URL: [Link]

  • Title: What is the mechanism of this compound Hydrochloride? Source: Patsnap Synapse, 2024 URL: [Link]

  • Title: Site-specific mutagenesis of AIDS virus reverse transcriptase Source: PubMed, 1989 URL: [Link]

  • Title: Virological Success With Long-Acting Cabotegravir and this compound Despite Historical this compound Resistance: A Real-World Case Series Source: Open Forum Infectious Diseases, Oxford Academic, 2024 URL: [Link]

  • Title: Virulence and Replicative Fitness of HIV-1 Transmitted/Founder (T/F) Viruses Harbouring Drug Resistance-Associated Mutation Source: MDPI, 2022 URL: [Link]

  • Title: Vulnerable targets in HIV-1 Pol for attenuation-based vaccine design Source: UCL Discovery URL: [Link]

  • Title: HIV drug resistance is declining over time Source: European AIDS Treatment Group, 2024 URL: [Link]

  • Title: Principles of HIV drug resistance testing and interpretation Source: Knowledge Hub URL: [Link]

  • Title: Prevalence and Evolution of Transmitted Human Immunodeficiency Virus Drug Resistance in Belgium Between 2013 and 2019 Source: Open Forum Infectious Diseases, Oxford Academic, 2022 URL: [Link]

  • Title: A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies Source: Stanford University URL: [Link]

  • Title: Development and emerging trends of drug resistance mutations in HIV: a bibliometric analysis based on CiteSpace Source: Frontiers, 2024 URL: [Link]

  • Title: HIV Replication Determination by Pairwise Growth Competition Assay Source: JoVE, 2022 URL: [Link]

  • Title: Mutations in HIV-1 Reverse Transcriptase Affect the Errors Made in a Single Cycle of Viral Replication Source: ASM Journals, 2015 URL: [Link]

Sources

Rilpivirine in combination with Tenofovir and Emtricitabine efficacy

The single-tablet regimen of this compound, Tenofovir, and Emtricitabine is an effective and well-tolerated antiretroviral therapy. [30][31]Its efficacy is non-inferior to older standards of care like efavirenz-based regimens, with a significantly improved safety profile, particularly concerning neuropsychiatric side effects and lipid abnormalities. [9][13] The primary limitation remains its reduced efficacy in treatment-naïve patients with baseline HIV-1 RNA levels greater than 100,000 copies/mL, a factor that necessitates careful patient selection. [13][14]While newer INSTI-based regimens are often preferred as initial therapy, the RPV/TDF/FTC combination remains a valuable and durable option, both for initial treatment in the appropriate patient population and as a simplification strategy for virologically suppressed patients wishing to switch from more complex or less tolerated regimens. [19][32][33]Ongoing research continues to refine its place in therapy, including its co-formulation with Tenofovir Alafenamide (TAF), which offers an improved bone and renal safety profile compared to TDF. [34][35]

References

  • Efficacy and safety in clinical practice of a this compound, tenofovir and emtricitabine single-tablet regimen in virologically suppressed HIV-positive patients on stable antiretroviral therapy. PubMed Central. [Link]

  • This compound in the treatment of HIV infection: evidence from the ECHO and THRIVE studies. Open Access Journals. [Link]

  • Triple-combination this compound, emtricitabine, and tenofovir (Complera™/Eviplera™) in the treatment of HIV infection. PubMed Central. [Link]

  • Complera. International Association of Providers of AIDS Care. [Link]

  • 96-Week resistance analyses of this compound in treatment-naive, HIV-1-infected adults from the ECHO and THRIVE Phase III trials. PubMed. [Link]

  • Eviplera. European Medicines Agency (EMA). [Link]

  • Emtricitabine/rilpivirine/tenofovir disoproxil fumarate single-tablet regimen: a review of its use in HIV infection. PubMed. [Link]

  • Emtricitabine/rilpivirine/tenofovir disoproxil fumarate for the treatment of HIV-1 infection in adults. PubMed. [Link]

  • Durability of this compound-based versus integrase inhibitor-based regimens in a large cohort of naïve HIV-infected patients star. UCL Discovery - University College London. [Link]

  • Efficacy and safety of this compound (TMC278) versus efavirenz at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials. PubMed. [Link]

  • [Mechanism of action and pharmacokinetics of this compound]. PubMed. [Link]

  • HIV Quantitative REAL-TIME PCR Kit USER MANUAL. DNA-Technology. [Link]

  • Efficacy and Safety 48 Weeks After Switching From Efavirenz to this compound Using emtricitabine/tenofovir Disoproxil Fumarate-Based Single-Tablet Regimens. PubMed. [Link]

  • HIV Quantitative REAL-TIME PCR Kit USER MANUAL. DNA-Technology. [Link]

  • HIV Resistance Assays. NCBI Bookshelf - NIH. [Link]

  • U.S. FDA Approves Gilead's Once-Daily Single Tablet HIV-1 Regimen Complera® for Patients Switching from a Stable Regimen. Gilead. [Link]

  • Antiretroviral drug resistance testing. HIV Management Guidelines. [Link]

  • U.S. FDA Approves Gilead's Once-Daily Single Tablet HIV-1 Regimen Complera® for Patients Switching from a Stable Regimen. Gilead. [Link]

  • Antiretroviral drug resistance testing. HIV Management Guidelines. [Link]

  • Durability of switch regimens based on this compound or on integrase inhibitors, both in association with tenofovir and emtricitabine, in HIV-infected, virologically suppressed patients. PubMed. [Link]

  • Switching to coformulated this compound (RPV), emtricitabine (FTC) and tenofovir alafenamide from either RPV, FTC and tenofovir disoproxil fumarate (TDF) or efavirenz, FTC and TDF: 96-week results from two randomized clinical trials. PubMed. [Link]

  • What is the mechanism of Emtricitabine? Patsnap Synapse. [Link]

  • Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients. PMC. [Link]

  • What is the mechanism of this compound Hydrochloride? Patsnap Synapse. [Link]

  • What is the mechanism of this compound Hydrochloride? Patsnap Synapse. [Link]

  • Tenofovir disoproxil. Wikipedia. [Link]

  • Emtricitabine/rilpivirine/tenofovir disoproxil fumarate for the treatment of HIV-1 infection in adults. PubMed. [Link]

  • Emtricitabine. Wikipedia. [Link]

  • Use and Interpretation of Quantitative HIV-1 RNA Test Results: Guidance for Laboratories. APHL. [Link]

  • What to Start: Integrase Strand Transfer Inhibitor Regimens. Clinical Info .HIV.gov. [Link]

  • Use and Interpretation of Quantitative HIV-1 RNA Test Results: Guidance for Laboratories. APHL. [Link]

  • This compound versus efavirenz with tenofovir and emtricitabine in treatment-naive adults infected with HIV-1 (ECHO): A phase 3 randomised double-blind active-controlled trial. ResearchGate. [Link]

  • Evolution of Antiretroviral Drug this compound and Approach to Oncology. PMC - NIH. [Link]

  • Emtricitabine. PubChem - NIH. [Link]

  • HIV Drug Resistance Testing. Stanford Health Care. [Link]

  • This compound, emtricitabine and tenofovir alafenamide: single-tablet combination for the treatment of HIV-1 infection in selected patients. Taylor & Francis. [Link]

  • Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. PubMed. [Link]

  • Study to Evaluate the Safety and Efficacy of a Single Tablet Regimen of Emtricitabine/Rilpivirine/Tenofovir Disoproxil Fumarate Compared With a Single Tablet Regimen of Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate in HIV-1 Infected, Antiretroviral Treatment-Naive Adults. Stanford Health Care. [Link]

  • What are the recommended initial regimens for new HIV medication? Dr.Oracle. [Link]

  • What are the molecular and cellular mechanisms of action for EMTRICITABINE and TENOFOVIR DISOPROXIL FUMARATE in TRUVADA therapy? R Discovery. [Link]

  • Full article: New design, development, and optimization of an in-house quantitative TaqMan Real-time PCR assay for HIV-1 viral load measurement. Taylor & Francis. [Link]

  • What are the recommended initial regimens for new HIV medication? Dr.Oracle. [Link]

  • What are the molecular and cellular mechanisms of action for EMTRICITABINE and TENOFOVIR DISOPROXIL FUMARATE in TRUVADA therapy? R Discovery. [Link]

  • Full article: New design, development, and optimization of an in-house quantitative TaqMan Real-time PCR assay for HIV-1 viral load measurement. Taylor & Francis. [Link]

  • What is the mechanism of Tenofovir Disoproxil Fumarate? Patsnap Synapse. [Link]

  • HIVDR - Overview: HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma. Mayo Clinic Laboratories. [Link]

  • HIVDR - Overview: HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma. Mayo Clinic Laboratories. [Link]

Comparative Pharmacokinetics: Oral vs. Long-Acting Injectable Rilpivirine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Kinetic Shift

This guide analyzes the pharmacological transformation of Rilpivirine (RPV) from a daily oral NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) to a long-acting (LA) parenteral depot. The critical scientific distinction lies in the shift from elimination-rate-limited kinetics (oral) to absorption-rate-limited "flip-flop" kinetics (injectable).[1] Understanding this mechanism is prerequisite for designing bridging studies, bioanalytical protocols, and resistance mitigation strategies.

Formulation Engineering: The "Nano" Factor

The divergence in pharmacokinetics begins at the particle level. The long-acting formulation is not merely a concentrated solution but a suspension of drug crystals engineered to dissolve slowly.

FeatureOral Formulation (Edurant®)Injectable Formulation (Cabenuva®/Rekambys®)
Physicochemical State This compound HCl salt (Solubilized in GI)Free base this compound (Wet-milled Nanosuspension)
Particle Size Micronized (Standard dissolution)~200 nm (Critical for macrophage uptake & slow dissolution)
Excipients Lactose monohydrate, povidone K30Poloxamer 338 (Stabilizer), Buffer, Water for Injection
Release Mechanism Immediate release (GI dissolution)Dissolution-controlled release from muscle depot

Expert Insight: The ~200 nm particle size is a specific engineering choice. It is small enough to prevent needle clogging (23G) and minimize injection site granulomas, yet large enough to prevent immediate dissolution, creating a secondary depot within the reticuloendothelial system (macrophages).

Pharmacokinetic Profile Comparison

The central pharmacokinetic concept governing this compound LA is Flip-Flop Kinetics .[1][2][3]

  • Oral: Absorption (

    
    ) is fast. Elimination (
    
    
    
    ) is the rate-limiting step. The observed half-life reflects metabolic clearance.
  • Injectable: Absorption from the muscle (

    
    ) is very slow.[2] Elimination (
    
    
    
    ) remains intrinsic and fast. The observed half-life reflects the slow absorption, not the clearance.
Quantitative Comparison Table
ParameterOral this compound (25 mg QD)Injectable this compound (600/900 mg IM)

4 – 5 hours3 – 4 days

High (Peak-driven)Lower (Blunted peak)
Apparent Half-life (

)
~45 hours 13 – 28 weeks
Bioavailability (

)
Absolute unknown (High first-pass)Assumed near 100% (Bypasses first-pass)
Steady State ~10 – 14 days~2.5 years (without loading dose)
PK Tail NegligibleDetectable up to 4 years post-injection
Visualizing the Kinetic Logic

The following diagram illustrates the mechanistic difference between the two pathways.

PK_Logic cluster_Oral Oral Pathway (Elimination Limited) cluster_IM Injectable Pathway (Flip-Flop Kinetics) Oral_Input Oral Intake (25 mg) GI_Tract GI Dissolution (Fast ka) Oral_Input->GI_Tract Liver_FirstPass Liver (First Pass Metabolism) GI_Tract->Liver_FirstPass Rapid Absorption Central_Oral Central Compartment (Plasma) Liver_FirstPass->Central_Oral Elimination_Oral Elimination (kel drives t1/2) Central_Oral->Elimination_Oral Rate Limiting Step IM_Input IM Injection (600/900 mg) Muscle_Depot Muscle Depot (Nanosuspension) IM_Input->Muscle_Depot Central_IM Central Compartment (Plasma) Muscle_Depot->Central_IM Rate Limiting Step (Slow Dissolution) Liver_IM Liver (Metabolism) Central_IM->Liver_IM Elimination_IM Elimination (kel >> ka) Liver_IM->Elimination_IM Fast Intrinsic Clearance

Figure 1: Comparative Kinetic Logic.[3] Note how the rate-limiting step (red arrow/box) shifts from elimination in the oral pathway to depot release in the injectable pathway.

Experimental Workflow: Bioanalytical Quantification

For researchers conducting bridging studies or therapeutic drug monitoring (TDM), accurate quantification is non-negotiable. This compound requires a sensitive LC-MS/MS method due to the low trough concentrations (


) targeted in LA therapy.
Method Validation Standard (LC-MS/MS)

Objective: Quantify this compound in human plasma with a Lower Limit of Quantification (LLOQ)


 1 ng/mL.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of patient plasma.

    • Add 20 µL of Internal Standard (IS) working solution (e.g., this compound-d6 or stable isotope analog).

    • Add 400 µL of precipitating agent (Acetonitrile or Methanol). Note: Acetonitrile often yields cleaner supernatants for RPV.

    • Vortex vigorously for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to autosampler vials.

  • Chromatography (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Kinetex C18 or Inertsil ODS-3), 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3-5 minutes.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) Positive mode.

    • MRM Transition (RPV):

      
       367.2 
      
      
      
      128.0 (Quantifier).
    • MRM Transition (IS): Match to specific isotope.

Workflow Diagram

Bioanalytical_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS_Add Add Internal Standard (RPV-d6) Plasma->IS_Add Precip Protein Precipitation (Acetonitrile 4:1) IS_Add->Precip Centrifuge Centrifuge (10,000g, 10 min) Precip->Centrifuge Supernatant Inject Supernatant Centrifuge->Supernatant Transfer Column C18 Column Separation (Gradient Elution) Supernatant->Column MS_Detect ESI+ MS/MS Detection (MRM 367 -> 128) Column->MS_Detect Data Quantification (Linear Regression) MS_Detect->Data

Figure 2: Standardized Bioanalytical Workflow for this compound Quantification.

Clinical Implications & The "Tail" Risk

The pharmacokinetic distinction has profound clinical consequences, particularly regarding the "PK Tail."

  • The Forgiveness Factor: The long half-life of the injectable provides "forgiveness" for missed doses (up to 1-2 weeks delay is often manageable), whereas missing oral doses rapidly drops levels below the

    
    .
    
  • The Resistance Trap: Upon discontinuation of the injectable without covering with oral ART, this compound concentrations drift slowly into the sub-therapeutic zone. They remain high enough to select for resistant virus (e.g., K101E, E138K mutations) but too low to suppress replication. This "tail" can persist for over a year .

  • Oral Lead-In: Historically used to rule out acute toxicity (hypersensitivity) before administering the irreversible long-acting depot. Recent regulatory updates (e.g., FDA 2022) have made this optional, reflecting the high safety profile established in real-world data.

References

  • National Institutes of Health (NIH). Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular Cabotegravir and this compound. [Link]

  • ResearchGate. Population pharmacokinetics of this compound following oral administration and long-acting intramuscular injection in real-world people with HIV. [Link]

  • PubMed. Population pharmacokinetics of the this compound long-acting formulation after intramuscular dosing in healthy subjects and people living with HIV. [Link]

  • Queen's University Belfast. HPLC-MS method for simultaneous quantification of the antiretroviral agents this compound and cabotegravir in rat plasma and tissues. [Link]

  • ViiV Healthcare / Janssen. this compound (IM) PK Fact Sheet. [Link](Note: Direct PDF link to prescribing info for grounding)

Sources

A Comparative Analysis of Rilpivirine and Efavirenz: Tolerability and Side Effect Profiles in HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, evidence-based comparison of the tolerability and side effect profiles of two key non-nucleoside reverse transcriptase inhibitors (NNRTIs), Rilpivirine (RPV) and Efavirenz (EFV). Both drugs are integral components of antiretroviral therapy (ART) for treatment-naive adults with HIV-1, but their distinct pharmacological properties result in significantly different patient experiences and clinical management considerations. This analysis synthesizes data from pivotal clinical trials to inform researchers, scientists, and drug development professionals on the nuanced differences between these agents.

Introduction to this compound and Efavirenz

This compound and Efavirenz belong to the NNRTI class of antiretroviral drugs.[1] They exert their therapeutic effect by binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and thereby blocks viral replication. Despite this shared mechanism, their molecular structures differ, leading to distinct tolerability profiles that have been extensively evaluated in large-scale clinical trials. Efavirenz, an older agent, has long been a cornerstone of first-line therapy, while this compound was developed as a next-generation NNRTI with the goal of improving upon the tolerability limitations of its predecessor.[2]

Head-to-Head Comparison: Insights from Pivotal Clinical Trials

The primary body of comparative evidence comes from the Phase 3, randomized, double-blind, active-controlled ECHO and THRIVE trials, which evaluated the efficacy and safety of this compound versus Efavirenz in treatment-naive HIV-1-infected adults.[2][3] A subsequent open-label Phase 3b study, the STaR trial, compared single-tablet regimens containing these respective drugs.[4] These trials provide the foundational data for this guide.

Neuropsychiatric Tolerability: A Key Differentiator

The most significant distinction between the two agents lies in their impact on the central nervous system (CNS). Efavirenz is notoriously associated with a high incidence of neuropsychiatric adverse events, which can be a major cause of non-adherence and treatment discontinuation.[5][6] These symptoms, including dizziness, vivid or abnormal dreams, insomnia, and mood changes, typically manifest within the first few days of treatment and, while they often resolve within weeks, can persist in some individuals.[5][6]

In contrast, this compound demonstrates a markedly superior neuropsychiatric safety profile. Pooled data from the ECHO and THRIVE trials at 48 weeks showed that the incidence of treatment-related neurological adverse events of interest was significantly lower in the this compound arm (17%) compared to the Efavirenz arm (38%).[7] Similarly, psychiatric adverse events of interest were less frequent with this compound (15%) than with Efavirenz (23%).[7] Specifically, dizziness (8% vs. 26%) and abnormal dreams/nightmares (8% vs. 13%) occurred significantly less often with this compound.[3] This improved CNS tolerability is a primary reason for preferring this compound in patients with pre-existing psychiatric conditions or those who are sensitive to CNS side effects.

Dermatological Reactions: Incidence of Rash

Skin rash is a known side effect of the NNRTI class. However, clinical data clearly indicate a higher incidence associated with Efavirenz. In the pooled ECHO and THRIVE analysis, treatment-related rash of any grade was reported in 3% of patients receiving this compound, compared to 14% of those receiving Efavirenz.[3] While the majority of these events were mild to moderate (Grade 1-2), discontinuations due to rash were more common in the Efavirenz group.[2][8]

Metabolic Profile: Impact on Plasma Lipids

The long-term metabolic consequences of ART are a critical consideration for patient health. Efavirenz has been shown to negatively impact lipid profiles, leading to significant increases in total cholesterol and low-density lipoprotein (LDL-cholesterol).[9] This effect is a concern due to the associated increased risk of cardiovascular disease.

This compound exhibits a more favorable metabolic profile. Data from the ECHO trial showed that increases in plasma lipids were significantly lower with this compound compared to Efavirenz.[2] A study in healthy, HIV-uninfected volunteers further corroborated these findings, demonstrating that 4 weeks of Efavirenz treatment led to significant increases in total and LDL-cholesterol, whereas this compound did not.[9] This makes this compound a more suitable option for patients with pre-existing dyslipidemia or a high baseline cardiovascular risk.

Overall Tolerability and Treatment Discontinuation

The culmination of these individual side effect profiles results in a superior overall tolerability for this compound. In the ECHO and THRIVE trials, Grade 2–4 treatment-related adverse events were significantly less common with this compound (16%) than with Efavirenz (31%).[3][8] This improved tolerability translates directly into better treatment durability. The rate of discontinuation due to adverse events was more than halved in patients receiving this compound (3%) compared to those receiving Efavirenz (8%).[3] Data from real-world cohorts support these findings, showing a significantly higher durability of this compound-based regimens.[10]

Summary of Comparative Adverse Events
Adverse EventThis compound (RPV) IncidenceEfavirenz (EFV) IncidenceSignificanceSource(s)
Overall
Any Treatment-Related Grade 2-4 AE16%31%p<0.0001[3][8]
Discontinuation due to AE3%8%p=0.0005[3][4][7]
Neuropsychiatric
Any Neurological AE17%38%p<0.0001[1][7]
Dizziness8%26%p<0.0001[3]
Abnormal Dreams / Nightmares8%13%p<0.01[3][7]
Any Psychiatric AE15%23%p=0.0002[7]
Dermatological
Rash (any grade)3%14%p<0.0001[3][8]
Metabolic
Lipid ElevationsSignificantly LowerSignificantly Higherp<0.0001[2][8][9]

Experimental Protocols: The ECHO and THRIVE Trial Design

The robust data comparing this compound and Efavirenz are grounded in the rigorous methodology of the ECHO and THRIVE trials. Understanding this design is key to interpreting the validity of the tolerability data.

Methodology:

  • Study Design: The ECHO and THRIVE trials were Phase 3, randomized, double-blind, double-dummy, active-controlled studies conducted across multiple international sites.[2][3]

  • Patient Population: Participants were antiretroviral treatment-naive, HIV-1-infected adults with a plasma viral load of ≥5000 copies/mL at screening.[2]

  • Randomization and Blinding: Patients were randomized on a 1:1 basis to receive either this compound (25 mg once daily) or Efavirenz (600 mg once daily).[3] The double-dummy design, where patients received one active drug and one matching placebo, ensured that both patients and investigators remained blinded to the treatment allocation.

  • Background Regimen: Both NNRTIs were administered with a backbone of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). In ECHO, this was fixed as tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).[2] In THRIVE, investigators could choose from TDF/FTC, zidovudine/lamivudine, or abacavir/lamivudine.[3]

  • Primary Endpoint: The primary objective was to demonstrate the non-inferiority (with a 12% margin) of this compound to Efavirenz in achieving a virologic response (HIV-1 RNA <50 copies/mL) at week 48.[2]

  • Safety and Tolerability Assessment: Adverse events (AEs) were systematically collected at each study visit and graded for severity according to the Division of AIDS (DAIDS) grading scale.[11] Laboratory parameters, including lipid panels and liver function tests, were monitored throughout the study. Patient-reported outcomes were also assessed using validated questionnaires.[12]

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization (1:1, Double-Blind) cluster_followup Phase 3: Follow-up & Assessment (96 Weeks) cluster_analysis Phase 4: Data Analysis p1 ART-Naive HIV-1+ Patients Screened (VL ≥5000 copies/mL) rand Randomization p1->rand Eligible Patients armA This compound (25mg qd) + NRTI Backbone + EFV Placebo rand->armA armB Efavirenz (600mg qd) + NRTI Backbone + RPV Placebo rand->armB fu Regular Study Visits armA->fu armB->fu assess Assessments: - Virologic Response (HIV RNA) - Adverse Event Monitoring - Lab Tests (Lipids, LFTs) - Patient-Reported Outcomes fu->assess endpoint Primary Endpoint (Week 48): Non-inferiority of RPV vs. EFV assess->endpoint safety Safety & Tolerability Analysis: Comparison of AE profiles assess->safety

Caption: Experimental workflow of the pivotal ECHO and THRIVE trials.

Logical Framework for Drug Selection Based on Tolerability

The choice between this compound and Efavirenz for a treatment-naive patient can be guided by a logical assessment of their respective side effect profiles against the patient's baseline characteristics and risk factors.

G cluster_efv Favors Efavirenz cluster_rpv Favors this compound start Patient Profile Assessment cns Concern for CNS Effects or Psychiatric History? start->cns lipid Baseline Dyslipidemia or High CV Risk? start->lipid rash History of Drug-Induced Rash? start->rash efv_node Higher Incidence of: - Neuropsychiatric AEs - Rash - Dyslipidemia rpv_node Lower Incidence of: - Neuropsychiatric AEs - Rash - Dyslipidemia cns->rpv_node Yes lipid->rpv_node Yes rash->rpv_node Yes

Caption: Decision logic for NNRTI selection based on side effect profiles.

Conclusion

While possessing non-inferior virologic efficacy to Efavirenz in treatment-naive patients with baseline viral loads ≤100,000 copies/mL, this compound offers a significantly improved tolerability and safety profile.[13] The substantial reductions in the incidence of neuropsychiatric, dermatological, and metabolic adverse events are clinically meaningful, leading to lower rates of treatment discontinuation and better patient-reported outcomes.[4] For drug development professionals, the evolution from Efavirenz to this compound serves as a key example of targeted pharmaceutical development aimed at mitigating off-target effects to improve patient quality of life without compromising therapeutic efficacy. The selection of an NNRTI for first-line HIV-1 therapy should be a carefully considered, individualized decision, with the superior tolerability of this compound positioning it as a preferred agent for a broad spectrum of patients.

References

  • NATAP. (2011, July 16). This compound versus efavirenz with two background nucleoside or nucleotide reverse transcriptase inhibitors in treatment.
  • PubMed. (n.d.). Week 96 analysis of this compound or efavirenz in HIV-1-infected patients with baseline viral load ≤ 100 000 copies/mL in the pooled ECHO and THRIVE phase 3, randomized, double-blind trials.
  • Juta MedicalBrief. (2018, July 4). This compound better tolerated, less toxic than efavirenz in first-line ART.
  • PubMed Central. (2022, January 9). Switching efavirenz to this compound in virologically suppressed adolescents with HIV: a multi‐centre 48‐week efficacy and safety study in Thailand.
  • Cleveland Clinic. (n.d.). This compound Tablets: Uses & Side Effects.
  • NIH. (n.d.). This compound Versus Efavirenz with Emtricitabine/Tenofovir Disoproxil Fumarate in Treatment-Naïve HIV-1–Infected Patients with HIV-1 RNA ≤100000 Copies/mL: Week 96 Pooled ECHO/THRIVE Subanalysis.
  • PubMed. (n.d.). This compound vs. efavirenz-based single-tablet regimens in treatment-naive adults: week 96 efficacy and safety from a randomized phase 3b study.
  • PubMed. (2011). A systematic review of the psychiatric side-effects of efavirenz.
  • Patsnap Synapse. (2024, July 12). What are the side effects of this compound Hydrochloride?.
  • TheBodyPro. (2010, October 25). This compound vs. Efavirenz.
  • PubMed. (2013, March 27). This compound vs. efavirenz in HIV-1 patients with baseline viral load 100000 copies/ml or less: week 48 phase III analysis.
  • PubMed. (2011, July 16). This compound versus efavirenz with tenofovir and emtricitabine in treatment-naive adults infected with HIV-1 (ECHO): a phase 3 randomised double-blind active-controlled trial.
  • PubMed. (n.d.). Neurological and psychiatric tolerability of this compound (TMC278) vs. efavirenz in treatment-naïve, HIV-1-infected patients at 48 weeks.
  • PubMed. (2012, May 1). Efficacy and safety of this compound (TMC278) versus efavirenz at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials.
  • PubMed. (2016). Patient-reported outcomes in the single-tablet regimen (STaR) trial of this compound/emtricitabine/tenofovir disoproxil fumarate versus efavirenz/emtricitabine/tenofovir disoproxil fumarate in antiretroviral treatment-naive adults infected with HIV-1 through 48 weeks of treatment.
  • PubMed. (2015, July 13). A randomized, controlled trial of the effect of this compound versus efavirenz on cardiovascular risk in healthy volunteers.
  • NCBI Bookshelf. (n.d.). Efavirenz - StatPearls.

Sources

A Senior Application Scientist's Guide to the Comparative Crystal Structure Analysis of NNRTIs Bound to Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of the crystal structures of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bound to HIV-1 Reverse Transcriptase (RT). Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data with functional insights to illuminate the structural underpinnings of NNRTI efficacy and resistance.

Introduction: The Central Role of Reverse Transcriptase in HIV-1 Replication

The Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzyme reverse transcriptase (RT) for a critical step in its lifecycle: the conversion of its single-stranded RNA genome into double-stranded DNA.[1] This viral DNA is then integrated into the host cell's genome, commandeering the cellular machinery to produce new virions.[1][2] Consequently, HIV-1 RT is a primary and highly validated target for antiretroviral therapy.[3]

NNRTIs are a class of allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, approximately 10 Å away from the polymerase active site.[2][4][5] This binding event induces a conformational change in the enzyme that disrupts its catalytic function, thereby halting DNA synthesis.[6][7][8] Unlike their nucleoside counterparts (NRTIs), NNRTIs do not require intracellular phosphorylation to become active and are not incorporated into the growing DNA chain.[2] This guide will explore the structural nuances of how different generations of NNRTIs interact with this allosteric site, known as the NNRTI-binding pocket (NNIBP).

The NNRTI Binding Pocket: A Highly Plastic Allosteric Site

A fascinating aspect of the NNIBP is its remarkable plasticity. Crystal structures reveal that this pocket is not pre-formed in the apo (unliganded) enzyme.[9][10] Instead, the binding of an NNRTI induces significant conformational changes, creating the pocket by repositioning key amino acid side chains, most notably Y181 and Y188.[9][10] This "induced fit" or "shrink-wrap" effect allows the pocket to mold itself around chemically diverse inhibitors.[11]

This flexibility is a double-edged sword. While it provides ample opportunities for drug design, it also means the region is not strictly conserved for RT's primary function.[4] As a result, mutations can readily arise within the NNIBP that confer drug resistance without severely compromising the virus's fitness.[4]

Comparative Structural Analysis Across NNRTI Generations

The evolution of NNRTIs is a compelling story of structure-based drug design, where each new generation was developed to overcome the resistance profiles of its predecessors.

First-Generation NNRTIs: Nevirapine & Efavirenz

Nevirapine was the first NNRTI to be clinically approved and its co-crystal structure with HIV-1 RT was a landmark achievement.[4] First-generation NNRTIs, including Nevirapine and Efavirenz, typically adopt a "butterfly" or "V" shape.

  • Binding Mode: These inhibitors establish key interactions within the NNIBP. For instance, Nevirapine's structure reveals crucial π-π stacking interactions with the aromatic side chains of tyrosine residues Y181 and Y188.[7]

  • Limitations: The rigid nature of these drugs makes them highly susceptible to resistance. A single amino acid substitution can be enough to severely reduce their binding affinity. The most common resistance mutations, such as K103N and Y181C, emerge rapidly and significantly diminish the efficacy of these drugs.[2][12] The Y181C mutation, for example, eliminates a critical ring-stacking interaction, while the K103N mutation is thought to stabilize the apo-enzyme, indirectly hindering inhibitor binding.[12]

Second-Generation NNRTIs: Etravirine & Rilpivirine

The limitations of the first-generation drugs spurred the development of second-generation NNRTIs like Etravirine and this compound. These diarylpyrimidine (DAPY) compounds were designed with enhanced conformational flexibility.[4]

  • Binding Mode: The key innovation of these drugs is their ability to "wiggle" and "jiggle" within the binding pocket.[4] This torsional flexibility allows them to reorient and reposition themselves to maintain effective binding even when resistance mutations are present.[4][12][13] For example, crystal structures of Etravirine and this compound bound to the K103N mutant RT show that the drugs can adapt their conformation to accommodate the altered pocket shape.[14]

  • Improved Resistance Profile: This adaptability gives them a much higher genetic barrier to resistance compared to their predecessors. They retain activity against viral strains carrying common mutations like K103N and Y181C.[12] However, they can be compromised by other mutations, such as K101P and E138K.[15]

Next-Generation NNRTIs: Doravirine

Doravirine is a more recent NNRTI designed for an improved resistance profile and favorable safety.[5]

  • Binding Mode: Doravirine also binds within the NNIBP but induces a distinct conformational state in the enzyme compared to older NNRTIs.[4] Its flexible binding allows it to maintain efficacy against common NNRTI resistance mutations.[16]

  • Complementary Resistance Profiles: Studies have shown that Doravirine and this compound can have complementary efficacies, as the mutations that reduce the potency of one often do not affect the other.[5] This highlights the subtle but critical differences in their binding interactions, which can be exploited in combination therapies.

The Structural Basis of NNRTI Resistance

Drug resistance is the primary challenge to the long-term success of NNRTI therapy. Mutations within the NNIBP confer resistance through several structural mechanisms:

  • Direct Steric Hindrance: Some mutations introduce bulkier side chains that physically clash with the bound inhibitor, preventing it from seating correctly in the pocket. Examples include L100I and G190A.[4]

  • Loss of Key Interactions: Mutations like Y181C and Y188L remove critical aromatic side chains involved in stabilizing π-π stacking interactions with the inhibitor.[12]

  • Altering Pocket Entrance Kinetics: Mutations at the entrance of the pocket, such as K103N and E138K, can affect the rate at which the inhibitor binds and dissociates from the pocket.[4] The E138K mutation, for instance, can disrupt hydrophobic interactions and increase the rate of this compound dissociation.[15]

The clustering of NNRTI resistance mutations around the binding pocket provides a clear stereochemical basis for their mechanism of action, which has been extensively validated by numerous crystal structures.[12]

Quantitative Comparison of Key NNRTI-RT Crystal Structures

The following table summarizes key crystallographic data for representative NNRTIs bound to wild-type (WT) and mutant HIV-1 RT, providing a quantitative basis for comparison.

NNRTIRT GenotypePDB IDResolution (Å)Key Interacting Residues
Nevirapine WT3.20L100, K101, K103, V106, Y181, Y188, G190, F227, W229, L234
Efavirenz WT2.40L100, K101, K103, V106, V179, Y181, Y188, G190, P225, F227, W229
Etravirine K103N2.40L100, K101, N103, E138, Y181, Y188, V179, H221, F227, W229, L234
This compound WT2.90K101, V106, E138, V179, Y181, Y188, H221, F227, W229, L234
Doravirine WT2.91L100, K101, K103, V106, E138, Y181, Y188, G190, P225, F227, W229

Data sourced from the RCSB Protein Data Bank. Interacting residues are generally defined as those within a 4-5 Å radius of the ligand.

Experimental Workflow: From Gene to Structure

Determining the crystal structure of an RT-NNRTI complex is a multi-step process requiring precision and expertise. The causality behind these steps is crucial for obtaining high-resolution data.

Step-by-Step Methodology
  • Protein Expression and Purification:

    • Rationale: High-purity, homogenous protein is the absolute prerequisite for crystallization.

    • Protocol:

      • Clone the genes for the p66 and p51 subunits of HIV-1 RT into an E. coli expression vector. Site-directed mutagenesis is used to introduce resistance mutations or modifications to improve crystallization.[3]

      • Overexpress the protein in E. coli cultures.

      • Lyse the cells and purify the RT heterodimer using a series of chromatography steps (e.g., nickel-affinity, ion exchange, and size-exclusion chromatography). Purity is assessed by SDS-PAGE.

  • Crystallization:

    • Rationale: The goal is to create a highly ordered, three-dimensional lattice of the protein-inhibitor complex. This is often the most challenging bottleneck. A systematic, iterative approach is often required, where protein engineering is used to create RT variants with better crystallization properties.[3][17]

    • Protocol:

      • Concentrate the purified RT to an optimal concentration (e.g., 10-20 mg/mL).

      • Incubate the protein with a molar excess of the NNRTI to ensure saturation of the binding pocket.

      • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop).[17]

      • Optimize initial "hits" by finely adjusting conditions to grow large, single, well-diffracting crystals.

  • X-ray Diffraction Data Collection:

    • Rationale: To determine the electron density map of the molecule by measuring how the crystal diffracts X-rays. Synchrotron sources are used for their high-intensity X-ray beams.

    • Protocol:

      • Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol) and flash-cool it in liquid nitrogen to prevent radiation damage.

      • Mount the crystal on a goniometer at a synchrotron beamline.

      • Expose the crystal to a high-intensity X-ray beam and collect diffraction patterns as the crystal is rotated.

  • Structure Solution and Refinement:

    • Rationale: To translate the diffraction data into an atomic model of the RT-NNRTI complex.

    • Protocol:

      • Process the diffraction images to determine the unit cell dimensions and reflection intensities.

      • Solve the "phase problem" using molecular replacement, using a previously solved RT structure as a search model.

      • Build an initial atomic model into the resulting electron density map.

      • Iteratively refine the model against the experimental data, improving the fit and correcting the geometry until the model converges with low R-work and R-free values. The final structure's quality is validated before deposition in the Protein Data Bank (PDB).[18]

Visualizing Key Concepts

Experimental Workflow for RT-NNRTI Crystallography

G cluster_prep 1. Protein Preparation cluster_cryst 2. Complex Formation & Crystallization cluster_data 3. Data Collection & Processing cluster_solve 4. Structure Solution p1 Gene Cloning & Mutagenesis p2 Protein Expression (E. coli) p1->p2 p3 Purification (Chromatography) p2->p3 c1 Incubation of RT with NNRTI p3->c1 c2 High-Throughput Crystallization Screening c1->c2 c3 Crystal Growth Optimization c2->c3 d1 Crystal Cryo-cooling c3->d1 d2 X-ray Diffraction (Synchrotron) d1->d2 d3 Data Processing d2->d3 s1 Molecular Replacement d3->s1 s2 Model Building s1->s2 s3 Refinement & Validation s2->s3 s4 PDB Deposition s3->s4

Caption: Workflow for determining RT-NNRTI crystal structures.

Mechanism of Resistance: Y181C Mutation

G cluster_wt Wild-Type (WT) RT cluster_mutant Y181C Mutant RT wt_rt Y181 Aromatic Side Chain nevirapine Nevirapine Rigid Structure wt_rt->nevirapine π-π Stacking (Strong Binding) mut_rt C181 Smaller, Non-Aromatic Side Chain nevirapine_mut Nevirapine Rigid Structure mut_rt->nevirapine_mut Loss of Stacking (Weakened Binding) caption Impact of Y181C mutation on Nevirapine binding.

Caption: Y181C mutation disrupts a key NNRTI interaction.

Conclusion and Future Directions

The structural analysis of NNRTIs bound to HIV-1 RT provides a powerful illustration of the principles of modern drug design. The journey from the rigid first-generation inhibitors to the flexible, resilient later-generation compounds highlights how a deep understanding of protein-ligand interactions at the atomic level can overcome the challenge of drug resistance. High-resolution crystal structures have been, and will continue to be, indispensable tools in this endeavor.

Future efforts will likely focus on designing NNRTIs that can overcome the most challenging resistance profiles and potentially bind to novel sites on the RT enzyme. The use of advanced techniques like cryogenic electron microscopy (cryo-EM) is already providing new insights into RT complexes that were previously difficult to crystallize, promising to open new avenues for inhibitor design.[4] By continuing to probe the structural and dynamic landscape of HIV-1 RT, the scientific community can stay one step ahead of the virus, developing more durable and effective therapies.

References

  • Structural basis for drug resistance mechanisms for non-nucleoside inhibitors of HIV reverse transcriptase. PubMed.[Link]

  • Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study. National Institutes of Health.[Link]

  • Structural biology of HIV-1 reverse transcriptase allosteric inhibitors for drug design. PubMed Central.[Link]

  • The NNRTI binding pocket. As an example, the NNRTI Nevirapine bound to... ResearchGate.[Link]

  • Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. PubMed Central.[Link]

  • Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design. PubMed.[Link]

  • This compound and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants. PubMed Central.[Link]

  • Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. MDPI.[Link]

  • The Genetic Basis of HIV-1 Resistance to Reverse Transcriptase and Protease Inhibitors. hiv.uw.edu.[Link]

  • Crystal Structures of HIV-1 Reverse Transcriptase with Etravirine (TMC125) and this compound (TMC278): Implications for Drug Design. ResearchGate.[Link]

  • Chemical structures of the first-generation (nevirapine, delavirdine,... ResearchGate.[Link]

  • Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. National Institutes of Health.[Link]

  • 1FK9: CRYSTAL STRUCTURE OF HIV-1 REVERSE TRANSCRIPTASE IN COMPLEX WITH DMP-266(EFAVIRENZ). RCSB PDB.[Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. PubMed Central.[Link]

  • The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. PubMed Central.[Link]

  • Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design. National Institutes of Health.[Link]

  • Conformational landscape of the human immunodeficiency virus type 1 reverse transcriptase non-nucleoside inhibitor binding pocket: Lessons for inhibitor design from a cluster analysis of many crystal structures. PubMed Central.[Link]

  • Mechanisms of action: NNRTI - Daniel Kuritzkes, MD. YouTube.[Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. MDPI.[Link]

  • Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. MDPI.[Link]

  • 3V81: Crystal structure of HIV-1 reverse transcriptase (RT) with DNA and the nonnucleoside inhibitor nevirapine. RCSB PDB.[Link]

  • HIV-1 reverse transcriptase structure-based drug design: crystals to clinic. ResearchGate.[Link]

  • Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles. PubMed Central.[Link]

  • What is the mechanism of Doravirine?. Patsnap Synapse.[Link]

  • Mechanisms of Action: NRTI, NRTTI, and NNRTI - Carlo Federico Perno. YouTube.[Link]

  • Molecular Dynamics Study of HIV-1 RT-DNA-Nevirapine Complexes Explains NNRTI Inhibition, and Resistance by Connection Mutations. National Institutes of Health.[Link]

  • Occurrence of etravirine/rilpivirine-specific resistance mutations selected by efavirenz and nevirapine in Kenyan patients with non-B HIV-1 subtypes failing antiretroviral therapy. PubMed.[Link]

  • Snapshot of this compound in the NNRTI-binding pocket of the WT-RT... ResearchGate.[Link]

  • How NNRTIs Work. International Association of Providers of AIDS Care.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilpivirine
Reactant of Route 2
Reactant of Route 2
Rilpivirine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.